Product packaging for 2-chloro-N-cyclohexylnicotinamide(Cat. No.:CAS No. 57841-70-0)

2-chloro-N-cyclohexylnicotinamide

Cat. No.: B1598251
CAS No.: 57841-70-0
M. Wt: 238.71 g/mol
InChI Key: DWMGLWCQLGOYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-chloro-N-cyclohexylnicotinamide is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClN2O B1598251 2-chloro-N-cyclohexylnicotinamide CAS No. 57841-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGLWCQLGOYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389969
Record name 2-chloro-N-cyclohexylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-70-0
Record name 2-chloro-N-cyclohexylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-chloro-N-cyclohexylnicotinamide (CAS 57841-70-0) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-cyclohexylnicotinamide is a distinct chemical entity built upon the nicotinamide scaffold, a cornerstone in biological chemistry and medicinal research. As a derivative of nicotinic acid (Vitamin B3), the nicotinamide structure is a precursor to the essential coenzymes NAD and NADP, which are central to cellular metabolism and signaling.[1][2] The strategic placement of a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen transforms the basic vitamin structure into a compound of significant interest for drug discovery and chemical biology.[3] This guide provides an in-depth technical overview of its physicochemical properties, the scientific rationale for its design, a representative synthetic workflow, predictive spectroscopic analysis, and essential safety protocols for its handling.

Section 1: Core Physicochemical Properties and Structure

This compound is supplied as a high-purity, solid organic building block intended for research and development purposes.[4] Its fundamental properties are summarized below.

Key Specifications
PropertyValueReference(s)
CAS Number 57841-70-0[4][5][6]
Molecular Formula C₁₂H₁₅ClN₂O[4]
Molecular Weight 238.72 g/mol [4]
Purity ≥99%[4][7]
Appearance White to off-white solid[8]
Storage Store at 2-8°C[8]
Chemical Structure

The molecule's structure combines an aromatic, electron-deficient pyridine ring with a flexible, lipophilic cyclohexylamide side chain.

Caption: 2D structure of this compound.

Section 2: The Rationale of Molecular Design: A Medicinal Chemistry Perspective

While specific biological activity for this compound is not extensively documented in public literature, its structure is a deliberate combination of motifs commonly used in drug design.[3] Understanding the purpose of each component provides insight into its potential applications.

  • The Nicotinamide Core : This scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. Its derivatives are explored for a wide range of therapeutic targets.[1][9][10]

  • The 2-Chloro Substituent (Halogenation) : The introduction of a halogen, such as chlorine, is a key strategy to modulate a molecule's properties.[3]

    • Electronic Effects : The electronegative chlorine atom alters the electronic distribution of the pyridine ring, which can influence binding interactions with biological targets.[3]

    • Lipophilicity : Halogenation generally increases a molecule's lipophilicity (fat-solubility).[11][12] This can enhance its ability to cross cellular membranes and reach intracellular targets.[12] The large, polarizable electron shell of chlorine increases London dispersion forces, which are key for interactions in non-polar environments.[11][13]

    • Metabolic Stability : A halogen can block sites on a molecule that are susceptible to metabolic degradation, potentially increasing the compound's half-life in a biological system.[3]

    • Halogen Bonding : Covalently bound halogens can act as electron acceptors (Lewis acids) and form stabilizing non-covalent interactions with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site), a phenomenon known as halogen bonding.[14] This interaction is increasingly being utilized for rational drug design to enhance binding affinity and selectivity.[14]

  • The N-Cyclohexyl Group : The addition of the cyclohexyl ring provides two primary features:

    • Increased Lipophilicity : This bulky, non-polar aliphatic ring significantly increases the overall lipophilicity of the molecule, complementing the effect of the chlorine atom.[3]

    • Steric Influence : The size and conformational flexibility of the cyclohexyl group can be critical for fitting into a specific binding pocket on a target protein, potentially improving potency and selectivity.[3]

Given these features, this compound is a promising candidate for screening libraries and as a starting point for developing inhibitors for targets where a combination of aromatic interactions, hydrogen bonding, and hydrophobic interactions are required for binding.

Section 3: Synthesis and Purification Workflow

A standard and reliable method for synthesizing N-substituted nicotinamides involves the coupling of an activated nicotinic acid derivative with the desired amine.[15] The following protocol describes a representative, high-yield pathway for the preparation of this compound.

Representative Synthetic Protocol

This two-step process involves the initial activation of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution by cyclohexylamine.

Step 1: Acyl Chloride Formation (Activation)

  • Suspend 2-chloronicotinic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (approx. 1.2 eq) or thionyl chloride (approx. 1.5 eq) dropwise at 0°C.

    • Causality: This step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[16] The reaction is performed under inert gas to prevent hydrolysis of the moisture-sensitive acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) ceases.

  • Remove the solvent and excess reagent in vacuo to yield the crude 2-chloronicotinoyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the crude 2-chloronicotinoyl chloride in a dry, aprotic solvent like DCM.

  • In a separate flask, dissolve cyclohexylamine (approx. 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (approx. 1.5 eq) in dry DCM.

  • Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

    • Causality: The nitrogen of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is added to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed to the purification workflow.

Purification Protocol
  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove residual acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Synthetic Workflow Diagram

SynthesisWorkflow start 2-Chloronicotinic Acid step1 Step 1: Acyl Chloride Formation start->step1 reagent1 SOCl₂ or (COCl)₂ cat. DMF, DCM reagent1->step1 intermediate 2-Chloronicotinoyl Chloride (in situ) step1->intermediate step2 Step 2: Amide Coupling intermediate->step2 reagent2 Cyclohexylamine Triethylamine, DCM reagent2->step2 crude Crude Product Mixture step2->crude purification Workup & Purification (Wash, Chromatography/Recrystallization) crude->purification product Pure this compound purification->product

Caption: Representative workflow for the synthesis of the target compound.

Section 4: Spectroscopic Characterization - A Predictive Analysis

While experimental spectra are definitive, a predictive analysis based on the known structure is a fundamental exercise for chemists to anticipate characterization data.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4 - 8.5dd1HH6 (Pyridine)Deshielded by adjacent ring nitrogen and ortho to the amide.
~7.8 - 7.9dd1HH4 (Pyridine)Deshielded by the ring and meta to the amide.
~7.3 - 7.4dd1HH5 (Pyridine)Least deshielded aromatic proton.
~6.0 - 6.5br d1HNH -CyclohexylBroad signal due to quadrupolar coupling with nitrogen; deshielded by the adjacent carbonyl.
~3.8 - 4.0m1HCH -NH (Cyclohexyl)Deshielded by the adjacent amide nitrogen.
~1.1 - 2.0m10HCyclohexyl CH₂Overlapping multiplets for the remaining five methylene groups of the cyclohexyl ring.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~163 - 165C =O (Amide)Characteristic chemical shift for an amide carbonyl carbon.
~150 - 152C 2-Cl (Pyridine)Aromatic carbon directly attached to both nitrogen and chlorine.
~148 - 150C 6 (Pyridine)Aromatic carbon adjacent to the ring nitrogen.
~138 - 140C 4 (Pyridine)Aromatic CH carbon.
~122 - 124C 5 (Pyridine)Aromatic CH carbon.
~130 - 132C 3 (Pyridine)Aromatic carbon bearing the amide substituent.
~48 - 50C H-NH (Cyclohexyl)Aliphatic carbon attached to nitrogen.
~24 - 34Cyclohexyl C H₂Multiple signals expected for the remaining five aliphatic carbons.
Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 3400N-H StretchSecondary Amide
~2850 - 2950C-H StretchCyclohexyl (Aliphatic)
~1650 - 1680C=O Stretch (Amide I)Secondary Amide
~1510 - 1550N-H Bend (Amide II)Secondary Amide
~1400 - 1600C=C & C=N StretchPyridine Ring
~750 - 800C-Cl StretchAryl Chloride
Predicted Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺) : An intense peak is expected at m/z = 238.

  • Isotope Peak (M+2) : A characteristic peak at m/z = 240, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Key Fragments : Expect fragmentation patterns corresponding to the loss of the cyclohexyl group and cleavage of the amide bond.

Section 5: Handling, Safety, and Storage Protocols

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[5][6][7]

Hazard Identification and First Aid
HazardDescriptionFirst Aid Measures
Skin Contact May cause skin irritation.Remove contaminated clothing. Rinse skin with plenty of water. Consult a physician if irritation persists.
Eye Contact May cause eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation May cause respiratory tract irritation.Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Harmful if swallowed.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Safe Handling and Storage Protocol
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

  • Handling Practices : Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a well-defined chemical compound with significant potential in the field of medicinal chemistry. Its structure is a thoughtful amalgamation of a biologically relevant nicotinamide core with functional groups—a chloro and a cyclohexyl moiety—that are known to enhance lipophilicity, metabolic stability, and binding interactions. While its full biological profile remains to be explored, the principles of its design make it a valuable tool for researchers developing novel therapeutics. Adherence to the outlined synthesis, characterization, and safety protocols will enable its effective and safe use in advanced research settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-cyclohexylnicotinamide, a nicotinamide derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom and a cyclohexyl group onto the nicotinamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.[1] This document outlines a reliable synthetic protocol, detailed characterization methods, and the scientific rationale behind the experimental choices.

Synthetic Strategy: Amide Bond Formation

The principal route for the synthesis of this compound involves the formation of an amide bond between 2-chloronicotinic acid and cyclohexylamine.[1] This transformation requires the activation of the carboxylic acid group of 2-chloronicotinic acid to facilitate nucleophilic attack by the amine. A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting 2-chloronicotinoyl chloride is a highly reactive intermediate that readily undergoes amidation with cyclohexylamine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence:

Synthesis_Workflow Start 2-Chloronicotinic Acid Intermediate 2-Chloronicotinoyl Chloride Start->Intermediate Activation Final This compound Intermediate->Final Amidation Reagent1 SOCl₂ Reagent2 Cyclohexylamine

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern agrochemical and pharmaceutical research, the nicotinamide scaffold represents a cornerstone for the development of novel bioactive molecules. Its derivatives have demonstrated a wide spectrum of activities, from fungicidal to potential therapeutic applications. This guide focuses on a specific, yet under-documented derivative, 2-chloro-N-cyclohexylnicotinamide. Due to the limited direct research on this compound, this document will present a scientifically-grounded, putative mechanism of action based on the well-established activities of its structural analogs. We will delve into the probable molecular target, the downstream cellular consequences, and provide a comprehensive framework for the experimental validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biological role of this and related compounds.

Introduction to this compound: A Molecule of Interest

This compound is a synthetic organic compound characterized by a nicotinamide core. The structure is distinguished by two key substitutions: a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen.[1] These modifications are not trivial; they are known to significantly influence the molecule's physicochemical properties.

  • The Role of Halogenation : The introduction of a chlorine atom can alter electronic properties, enhance lipophilicity, and improve metabolic stability. This can lead to stronger binding to target proteins and a more favorable pharmacokinetic profile.[1]

  • The Impact of the Cyclohexyl Group : The N-cyclohexyl group adds considerable steric bulk and lipophilicity to the molecule, which can further govern its interaction with biological targets.[1]

While extensive biological data for this compound is not abundant in public literature, its structural similarity to a major class of agricultural fungicides, the succinate dehydrogenase inhibitors (SDHIs), provides a strong foundation for a hypothesized mechanism of action.[2]

Putative Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Based on its structural features, the most probable mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme complex with a dual role in cellular metabolism: it is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[3][4]

The Molecular Target: Succinate Dehydrogenase

SDH is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone (Coenzyme Q) to ubiquinol in the ETC. This function is vital for cellular energy production (ATP synthesis).[4]

Fungicides that are nicotinamide derivatives, such as boscalid, are well-documented SDHIs.[5] They function by blocking the ubiquinone-binding site (Q-site) of the SDH complex, thereby interrupting the electron flow.[6] It is highly probable that this compound acts in a similar manner.

The Signaling Pathway: Disruption of Cellular Respiration

The inhibition of SDH by this compound would lead to a cascade of downstream effects:

  • Interruption of the TCA Cycle : The conversion of succinate to fumarate would be blocked, leading to an accumulation of succinate. This accumulation is a hallmark of SDH inhibition and can have profound effects on cellular metabolism and signaling.[3]

  • Impairment of the Electron Transport Chain : The transfer of electrons from succinate to the ETC would be halted, reducing the overall efficiency of oxidative phosphorylation and ATP synthesis.

  • Metabolic Shift : With mitochondrial respiration compromised, cells may be forced to rely more heavily on glycolysis for ATP production, a phenomenon reminiscent of the Warburg effect observed in cancer cells.[3]

The following diagram illustrates the proposed site of action for this compound within the context of cellular respiration.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation start Hypothesis: This compound is an SDH Inhibitor mito_iso Mitochondrial Isolation start->mito_iso cell_culture Cell Culture start->cell_culture sdh_assay SDH Activity Assay (e.g., MTT reduction) mito_iso->sdh_assay ic50 IC50 Determination sdh_assay->ic50 conclusion Conclusion on Mechanism of Action ic50->conclusion ocr_measurement Oxygen Consumption Rate (OCR) Measurement cell_culture->ocr_measurement metabolomics Metabolomics Analysis (Succinate Accumulation) cell_culture->metabolomics ocr_measurement->conclusion metabolomics->conclusion

References

potential biological activity of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-cyclohexylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide focuses on the potential biological activities of a specific derivative, this compound. While direct extensive research on this particular molecule is not widely published, this document synthesizes information from structurally related compounds to build a comprehensive overview of its potential applications. By examining the structure-activity relationships of analogous nicotinamides, we can infer potential herbicidal, fungicidal, antimicrobial, and insecticidal properties. This guide provides a scientific rationale for future research, detailing potential mechanisms of action and outlining experimental protocols to validate these hypotheses.

Introduction to this compound: A Compound of Interest

This compound belongs to the family of nicotinamide derivatives, which are analogs of niacin (Vitamin B3).[1][2] The core structure consists of a pyridine ring with a carboxamide group at the 3-position. The specific substitutions in this compound, namely a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen, are key determinants of its potential bioactivity.[3]

The rationale for investigating this compound stems from the well-documented biological effects of related molecules:

  • The 2-chloronicotinamide Scaffold: This structural motif is a key component in several commercially successful agrochemicals, such as the fungicide boscalid.[4] The chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity to target proteins.[3]

  • The N-cyclohexyl Group: This bulky, lipophilic group can impact the compound's ability to cross biological membranes and its steric interactions with target enzymes or receptors.[3]

Given these structural features, this compound is a compound of academic and research interest with potential applications in agriculture and beyond.[3] This guide will explore these potential activities based on the established knowledge of its chemical relatives.

Potential Agrochemical Applications

The primary area of documented activity for 2-chloronicotinamide derivatives is in agriculture.

Herbicidal Activity

Several studies have demonstrated that N-substituted 2-chloronicotinamides exhibit significant herbicidal activity.[1][2][5] For instance, a series of N-(arylmethoxy)-2-chloronicotinamides showed excellent activity against bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata).[1][2][5]

Table 1: Herbicidal Activity of Selected 2-chloronicotinamide Derivatives

CompoundTarget WeedActivity MetricValueReference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostataIC507.8 µM[1][2][5]
Clomazone (Commercial Herbicide)Lemna paucicostataIC50125 µM[2][5]
Propanil (Commercial Herbicide)Lemna paucicostataIC502 µM[2][5]

Based on these findings, it is plausible that this compound could exhibit phytotoxic effects. The N-cyclohexyl group would contribute to the overall lipophilicity, which is often a desirable trait for herbicide uptake by plants.

A standard method for assessing herbicidal activity involves a petri dish assay with a model plant like cress (Lepidium sativum) or duckweed (Lemna minor).

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in distilled water containing a surfactant (e.g., Tween 20) to ensure uniform application.

  • Assay Setup:

    • For cress: Place a filter paper in a petri dish and moisten it with a known volume of the test solution. Spread a pre-counted number of cress seeds on the filter paper.

    • For duckweed: Add a known number of duckweed fronds to a petri dish containing a defined volume of the test solution in a growth medium.

  • Incubation: Seal the petri dishes and incubate under controlled conditions of light and temperature.

  • Data Collection: After a set period (e.g., 72 hours), measure parameters such as seed germination rate, root and shoot length (for cress), or frond number and biomass (for duckweed).

  • Analysis: Calculate the percentage of inhibition compared to a solvent-only control. Determine the IC50 value (the concentration that causes 50% inhibition).

Fungicidal Activity

The 2-chloronicotinamide scaffold is famously present in boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide.[4] This suggests that this compound could also possess antifungal properties. Research on other niacinamide derivatives has shown promising activity against various plant pathogens.[4][6] For example, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited good fungicidal activity against Botryosphaeria berengriana.[4][6]

Table 2: Fungicidal Activity of a Related Niacinamide Derivative

CompoundTarget FungusActivity MetricValueReference
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoateBotryosphaeria berengrianaEC506.68 ± 0.72 µg/mL[4][6]
Fluxapyroxad (Commercial Fungicide)Botryosphaeria berengrianaEC50Similar to the test compound[4][6]

The antifungal activity can be assessed using a mycelial growth inhibition assay.

  • Preparation of Media: Prepare potato dextrose agar (PDA) and amend it with various concentrations of this compound dissolved in a solvent.

  • Inoculation: Place a mycelial plug from a pure culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate (solvent only) reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value.

Insecticidal Activity

While less documented, some nicotinamide derivatives have shown insecticidal properties.[6][7] The insecticidal activity often stems from their interaction with the insect nervous system, for example, as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs).[8] The structural similarity of the pyridine core to nicotine suggests this as a potential mode of action.[6] Monoamide compounds, a broad class that includes this compound, have been identified as having insecticidal effects against pests like Spodoptera frugiperda.[9][10]

Potential Antimicrobial Activity

Beyond agricultural applications, nicotinamide derivatives have been explored for their activity against human and animal pathogens.

Antibacterial Activity

Studies on compounds like 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus mutans) and Gram-negative (E. coli, S. typhi) bacteria.[11] Other 2-chloro-N-aryl acetamide derivatives have also demonstrated excellent antibacterial and antifungal activity.[12]

Antifungal Activity against Human Pathogens

Derivatives of nicotinamide have shown efficacy against pathogenic fungi like Candida albicans.[13] For instance, 2-amino-N-(3-isopropylphenyl)nicotinamide displayed significant antifungal activity, including against fluconazole-resistant strains.[13] The related compound 2-chloro-N-phenylacetamide has been shown to be effective against Aspergillus flavus and Candida species.[14][15][16]

The minimum inhibitory concentration (MIC) against bacteria or fungi can be determined using the broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial cells in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Assay Plate: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Putative Mechanisms of Action

The diverse potential activities of this compound suggest multiple possible mechanisms of action.

  • As a Fungicide: Drawing a parallel with boscalid, a primary hypothesis is the inhibition of succinate dehydrogenase (SDH) , also known as complex II, in the mitochondrial respiratory chain. This would disrupt fungal respiration and energy production.

SDHI_Mechanism cluster_fungal_cell Fungal Mitochondrion cluster_etc Electron Transport Chain Complex_I Complex_I Complex_III Complex_III Complex_I->Complex_III e- Complex_IV Complex_IV Complex_III->Complex_IV e- Complex_II Succinate Dehydrogenase (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II 2_chloro_N_cyclohexylnicotinamide 2-chloro-N- cyclohexylnicotinamide 2_chloro_N_cyclohexylnicotinamide->Complex_II Inhibits caption Hypothesized SDHI Mechanism of Action

Caption: Hypothesized SDHI Mechanism of Action

  • As an Herbicide: The mechanism for herbicidal nicotinamides is less defined but could involve the inhibition of key enzymes in amino acid synthesis, fatty acid biosynthesis, or pigment production.

  • As an Insecticide: A likely target is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and paralysis.

  • As an Antimicrobial: For bacteria, potential targets include essential enzymes like dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[3] For fungi, in addition to SDH, disruption of the cell membrane via interaction with ergosterol is another possibility.[15][16]

General Synthesis Route

Based on synthetic procedures for analogous compounds, this compound can be synthesized via a straightforward amidation reaction.[11]

Synthesis_Workflow Start Starting Materials Step1 2-chloronicotinoyl chloride Start->Step1 Step2 Cyclohexylamine Start->Step2 Reaction Amidation Reaction Step1->Reaction Step2->Reaction Conditions Solvent (e.g., DCM) Base (e.g., Triethylamine) Room Temperature Reaction->Conditions Product This compound Reaction->Product Purification Purification Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis caption General Synthetic Workflow

Caption: General Synthetic Workflow

The synthesis would typically involve reacting 2-chloronicotinoyl chloride with cyclohexylamine in the presence of a base like triethylamine to neutralize the HCl byproduct. The product can then be purified using standard techniques like column chromatography or recrystallization.

Future Research Directions

The potential biological activities of this compound outlined in this guide are based on extrapolation from related compounds. To definitively establish its bioactivity profile, the following steps are recommended:

  • Chemical Synthesis and Characterization: Synthesize and purify this compound and confirm its structure using NMR and mass spectrometry.

  • Broad-Spectrum Biological Screening: Conduct the primary screening assays described in this guide (herbicidal, fungicidal, insecticidal, antibacterial, and antifungal) to identify any "hit" activities.

  • Dose-Response Studies: For any identified activities, perform detailed dose-response studies to determine IC50 or EC50 values.

  • Mechanism of Action Studies: If significant activity is confirmed, conduct further experiments to elucidate the mechanism of action. For example, if antifungal activity is observed, perform enzyme inhibition assays with succinate dehydrogenase.

  • In Vivo Testing: For promising activities, progress to in vivo testing in greenhouse trials (for agrochemicals) or animal models (for therapeutic applications), while also assessing for any potential toxicity.

Conclusion

This compound is a structurally interesting molecule with a high potential for diverse biological activities. Based on the extensive research on related nicotinamide derivatives, it is a promising candidate for investigation as a novel herbicide, fungicide, insecticide, or antimicrobial agent. The scientific rationale and experimental frameworks provided in this guide offer a clear path for researchers to explore and validate the potential of this compound, contributing to the discovery of new bioactive molecules for a range of applications.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the predicted solubility and stability of 2-chloro-N-cyclohexylnicotinamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and established physicochemical principles to offer a robust predictive analysis and guide for experimental design.

Introduction: Understanding the Molecule

This compound (CAS No. 57841-70-0) is a derivative of nicotinamide (Vitamin B3) characterized by two key substitutions: a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen. These modifications are anticipated to significantly influence its physicochemical properties compared to the parent nicotinamide molecule. The chlorine atom, being electron-withdrawing, can affect the electron density of the pyridine ring, while the bulky and lipophilic cyclohexyl group will likely impact its solubility and interactions with biological membranes.

A thorough understanding of the solubility and stability of this compound is paramount for its development in any research or pharmaceutical application. Solubility directly impacts bioavailability and the choice of formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could affect efficacy and safety.

Predicted Solubility Profile

Due to the lack of direct experimental data, the solubility profile of this compound is projected based on its structural components.

Structural Contribution to Solubility:
  • Nicotinamide Core: The nicotinamide portion of the molecule contains a polar amide group and a nitrogen atom in the pyridine ring, which can participate in hydrogen bonding. Nicotinamide itself is known for its high water solubility. This suggests a degree of aqueous solubility for the derivative.

  • 2-Chloro Substituent: The chlorine atom is hydrophobic and is expected to decrease aqueous solubility.

  • N-Cyclohexyl Group: The cyclohexyl group is a bulky, non-polar, and highly lipophilic moiety. This feature is predicted to be the dominant factor in reducing the aqueous solubility of the compound and increasing its solubility in organic solvents.

Predicted Solubility in Various Solvents:

Based on these structural considerations, a qualitative prediction of solubility is presented in Table 1.

Solvent Type Predicted Solubility Rationale
Aqueous Buffers (pH 1-8) Low to Very LowThe highly lipophilic cyclohexyl group is expected to dominate, leading to poor water solubility. The pyridine nitrogen (pKa ~2-3) may be protonated at low pH, potentially slightly increasing solubility, but the overall effect is likely to be minimal.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are capable of solvating both the polar nicotinamide core and the non-polar cyclohexyl group effectively.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe hydroxyl groups of these solvents can hydrogen bond with the amide and pyridine nitrogen, while the alkyl chains can interact with the cyclohexyl group.
Non-Polar Solvents (e.g., Hexane, Toluene) Low to ModerateWhile the cyclohexyl group has an affinity for non-polar solvents, the polar nicotinamide core will limit solubility.

Stability Profile and Predicted Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and application. The following sections outline the predicted stability challenges and degradation pathways based on its chemical structure.

Hydrolytic Stability:

Two primary sites for hydrolysis are identified in the molecule:

  • Hydrolysis of the 2-chloro substituent: The 2-chloropyridine moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the chlorine atom with a hydroxyl group to form N-cyclohexyl-2-hydroxynicotinamide. This reaction can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the amide bond: The amide linkage is generally stable but can undergo hydrolysis under strong acidic or basic conditions and at elevated temperatures, yielding 2-chloronicotinic acid and cyclohexylamine.

Photostability:

Nicotinamide and its derivatives can be susceptible to photodegradation. The pyridine ring can absorb UV light, leading to the formation of reactive species and subsequent degradation products. The nature of these photoproducts is difficult to predict without experimental data but could involve rearrangements of the pyridine ring or reactions involving the substituents.

Thermal Stability:

Aromatic amides generally exhibit good thermal stability. However, at elevated temperatures, thermal degradation can occur, potentially leading to cleavage of the amide bond and decomposition of the pyridine ring.

Oxidative Stability:

The molecule does not contain functional groups that are highly susceptible to oxidation under typical storage conditions. However, exposure to strong oxidizing agents could potentially lead to the formation of N-oxides at the pyridine nitrogen or other oxidative degradation products.

Predicted Degradation Pathways Diagram:

A This compound B N-cyclohexyl-2-hydroxynicotinamide A->B Hydrolysis (Acid/Base) C 2-chloronicotinic acid + Cyclohexylamine A->C Amide Hydrolysis (Strong Acid/Base, Heat) D Photodegradation Products A->D UV Light E Thermal Degradation Products A->E High Temperature

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination Protocol:

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (purity >99%)

  • Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent (e.g., the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Forced Degradation (Stress Testing) Protocol:

This protocol is designed to identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the sample solution with NaOH at room temperature and at an elevated temperature.

    • Oxidative Degradation: Treat the sample solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat in an oven (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

  • Analysis:

    • Analyze the stressed samples by a stability-indicating HPLC-PDA-MS method.

    • The PDA detector will help to assess the purity of the peaks.

    • The MS detector will aid in the identification of the molecular weights of the degradation products.

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

Experimental Workflow Diagram:

cluster_0 Solubility Determination cluster_1 Forced Degradation Study A1 Add excess compound to solvent A2 Equilibrate in shaker (24-72h) A1->A2 A3 Centrifuge A2->A3 A4 Sample and Dilute Supernatant A3->A4 A5 Quantify by HPLC A4->A5 B1 Prepare compound solutions B2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B1->B2 B3 Sample at multiple time points B2->B3 B4 Analyze by HPLC-PDA-MS B3->B4 B5 Identify and Quantify Degradants B4->B5

Caption: Workflow for experimental determination of solubility and stability.

Recommended Analytical Methodology

A robust and validated analytical method is essential for accurate solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the quantification of this compound and its potential degradation products.

Key Method Parameters:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by a UV scan) is suitable for quantification. A PDA detector is highly recommended for peak purity analysis. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profile can be inferred from its chemical structure and the properties of related compounds. It is predicted to be a compound with low aqueous solubility and potential for degradation via hydrolysis of the 2-chloro substituent and the amide bond. The experimental protocols and analytical methodologies outlined in this guide provide a clear path forward for the empirical characterization of this molecule. Such studies are indispensable for any further development and will provide the necessary data to establish appropriate formulation strategies, storage conditions, and a comprehensive understanding of its chemical behavior.

Spectroscopic Data for 2-chloro-N-cyclohexylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-chloro-N-cyclohexylnicotinamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in nicotinamide derivatives. This compound is a compound of interest due to the pharmacological potential of the nicotinamide scaffold. The introduction of a chloro-substituent on the pyridine ring and a cyclohexyl group on the amide nitrogen can significantly influence its physicochemical properties and biological activity.

A thorough understanding of the molecular structure is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of synthesized compounds. This guide provides a detailed analysis and predicted spectroscopic data for this compound.

A Note on the Data: As of the publication of this guide, publicly available, experimentally determined spectroscopic data for this compound is limited. Therefore, the data presented herein is a well-reasoned prediction based on the analysis of structurally related compounds, namely 2-chloronicotinamide and N-cyclohexylacetamide, in conjunction with established principles of spectroscopic interpretation. This approach allows for a robust estimation of the expected spectral features of the target molecule.

Molecular Structure

Figure 1: Molecular Structure of this compound cluster_pyridine 2-chloronicotinamide moiety cluster_cyclohexyl N-cyclohexyl moiety C2 C2 N1 N1 C2->N1 Cl Cl C2->Cl C6 C6 N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 C3->C2 C7 C7(O) C3->C7 N2 N2(H) C7->N2 C1' C1' N2->C1' C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values and the analysis of spectra from 2-chloronicotinamide and N-cyclohexylacetamide. Modern NMR prediction software can also provide accurate estimations of chemical shifts.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the amide proton, and the protons of the cyclohexyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~8.2 - 8.4dd1H
H-5~7.3 - 7.5t1H
H-6~8.5 - 8.7dd1H
N-H~6.0 - 6.5d1H
H-1' (CH-N)~3.8 - 4.0m1H
H-2', H-6' (axial)~1.9 - 2.1m2H
H-2', H-6' (equatorial)~1.6 - 1.8m2H
H-3', H-5' (axial)~1.1 - 1.3m2H
H-3', H-5' (equatorial)~1.6 - 1.8m2H
H-4' (axial)~1.1 - 1.3m1H
H-4' (equatorial)~1.6 - 1.8m1H

Interpretation:

  • Pyridine Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing effect of the chlorine atom and the amide group will cause these protons to be deshielded. The coupling pattern (dd, t, dd) arises from the spin-spin coupling between adjacent protons on the ring.

  • Amide Proton (N-H): The chemical shift of the amide proton is variable and depends on concentration and solvent. It is expected to appear as a doublet due to coupling with the adjacent methine proton (H-1') of the cyclohexyl ring.

  • Cyclohexyl Protons (H-1' to H-6'): The protons of the cyclohexyl ring will appear in the aliphatic region (δ 1.0-4.0 ppm). The methine proton attached to the nitrogen (H-1') will be the most deshielded due to the inductive effect of the nitrogen atom. The remaining methylene protons will show complex multiplets due to axial and equatorial positioning and their coupling with each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~135 - 137
C-4~122 - 124
C-5~138 - 140
C-6~148 - 150
C=O~165 - 167
C-1'~48 - 50
C-2', C-6'~32 - 34
C-3', C-5'~25 - 27
C-4'~24 - 26

Interpretation:

  • Pyridine Carbons (C-2 to C-6): These carbons will appear in the downfield region of the spectrum. The carbon bearing the chlorine atom (C-2) and the carbon attached to the nitrogen (C-6) are expected to be the most deshielded.

  • Amide Carbonyl (C=O): The carbonyl carbon of the amide will appear at a characteristic downfield shift.

  • Cyclohexyl Carbons (C-1' to C-4'): These carbons will appear in the upfield aliphatic region. The carbon directly attached to the nitrogen (C-1') will be the most deshielded among the cyclohexyl carbons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be dominated by the characteristic vibrations of the amide group and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 3350Medium
C-H Stretch (Aromatic)3050 - 3100Weak
C-H Stretch (Aliphatic)2850 - 2950Medium-Strong
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1530 - 1570Medium-Strong
C=C & C=N Stretch (Aromatic)1400 - 1600Medium
C-N Stretch1200 - 1300Medium
C-Cl Stretch600 - 800Medium-Strong

Interpretation:

  • N-H Stretch: A medium intensity band is expected in the region of 3300-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.[4][5]

  • C=O Stretch (Amide I): A strong absorption band, characteristic of the carbonyl group in an amide, is predicted to appear around 1640-1680 cm⁻¹.[6] The exact position is influenced by conjugation and hydrogen bonding.

  • N-H Bend (Amide II): This band, which arises from the in-plane bending of the N-H bond coupled with C-N stretching, is a key feature of secondary amides and is expected to be observed in the 1530-1570 cm⁻¹ region.[4]

  • Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹, while those of the cyclohexyl group will be observed below 3000 cm⁻¹.[6]

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed frequencies with known vibrational modes of functional groups using correlation charts or spectral databases.

Figure 2: Key Functional Groups for IR Spectroscopy Molecule This compound NH N-H (stretch, bend) Molecule->NH Secondary Amide CO C=O (stretch) Molecule->CO Amide I Aromatic Aromatic C-H, C=C, C=N (stretches) Molecule->Aromatic Pyridine Ring Aliphatic Aliphatic C-H (stretches) Molecule->Aliphatic Cyclohexyl Ring CCl C-Cl (stretch) Molecule->CCl Chloro-substituent

Caption: Diagram of key functional groups and their relevance in IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 238.72 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 238. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 240 with an intensity of about one-third of the molecular ion peak is also expected.

  • Major Fragmentation Pathways: Amides typically undergo α-cleavage and McLafferty rearrangements.[7][8][9] For this compound, the following fragmentation patterns are predicted:

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
238/240[M]⁺ (Molecular ion)
140/142[2-chloronicotinoyl cation]⁺
112/114[2-chloropyridine]⁺
99[cyclohexylamino cation]⁺
82[cyclohexene]⁺ (from McLafferty rearrangement)
78[pyridine]⁺

Interpretation:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl group (C-N bond cleavage) is a likely fragmentation pathway, leading to the formation of the 2-chloronicotinoyl cation (m/z 140/142).[8][9]

  • Loss of CO: The 2-chloronicotinoyl cation can further lose a molecule of carbon monoxide to form the 2-chloropyridinyl cation (m/z 112/114).

  • McLafferty Rearrangement: Although less common for aromatic amides, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the cyclohexyl ring to the carbonyl oxygen could lead to the formation of a cyclohexene radical cation (m/z 82).

  • Other Fragments: Fragmentation of the cyclohexyl ring can also lead to a series of smaller aliphatic fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • If using a high-resolution mass spectrometer, accurate mass measurements can be obtained to confirm the elemental composition of the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions and rationalize their formation through known fragmentation mechanisms.

Figure 3: Predicted Fragmentation Pathways in Mass Spectrometry M [M]⁺˙ (m/z 238/240) F1 [2-chloronicotinoyl cation]⁺ (m/z 140/142) M->F1 α-cleavage F3 [cyclohexylamino cation]⁺ (m/z 99) M->F3 cleavage F2 [2-chloropyridinyl cation]⁺ (m/z 112/114) F1->F2 - CO

Caption: Simplified diagram of predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related nicotinamide derivatives. It is our hope that this guide will facilitate the unambiguous identification and further investigation of this potentially important class of molecules.

References

Deconstructing the Scaffold: A Proposed Structure-Activity Relationship (SAR) Study of 2-chloro-N-cyclohexylnicotinamide for Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds. Its derivatives have been investigated for a wide array of therapeutic applications, including as fungicides, enzyme inhibitors, and anti-cancer agents.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 2-chloro-N-cyclohexylnicotinamide. While extensive SAR studies on this particular molecule are not prevalent in public literature, its simple and synthetically accessible structure presents a compelling starting point for a fragment-based or lead optimization campaign.

This document serves as a comprehensive technical roadmap for initiating and executing a thorough structure-activity relationship study of this compound. We will dissect the molecule into its core components, propose strategic modifications based on established principles from related chemical series, and provide detailed, field-proven experimental protocols for synthesis and biological evaluation. The primary objective is to equip researchers with a robust framework to explore the potential of this scaffold, particularly in the context of developing novel fungicides targeting succinate dehydrogenase (SDH), a well-validated anti-fungal target.[1]

Core Molecular Scaffold: A Tripartite Analysis

The structure of this compound can be logically dissected into three distinct regions, each offering unique opportunities for modification to probe the chemical space and optimize for biological activity. Our proposed SAR exploration will systematically address each of these regions.

  • Region A: 2-Chloropyridine "Head" : This region is critical for establishing interactions within a target's binding pocket and influences the molecule's overall electronic properties.

  • Region B: Amide "Linker" : The amide bond provides structural rigidity and key hydrogen bonding donor/acceptor capabilities, crucial for anchoring the molecule to its biological target.

  • Region C: Cyclohexyl "Tail" : This lipophilic group significantly impacts the molecule's solubility, membrane permeability, and potential for hydrophobic interactions.

Below is a visual representation of this tripartite division.

cluster_mol This compound cluster_regions Key Regions for SAR Modification mol A Region A: 2-Chloropyridine Head A->mol Electronic Properties Target Recognition B Region B: Amide Linker B->mol Structural Rigidity H-Bonding C Region C: N-Cyclohexyl Tail C->mol Lipophilicity Membrane Permeability

Caption: Key regions of the this compound scaffold.

Strategic Modifications & SAR Hypotheses

A successful SAR campaign relies on systematic, hypothesis-driven modifications. The following table outlines proposed changes to each region and the rationale behind them.

RegionProposed ModificationRationale & Hypothesis
A: 2-Chloropyridine Head 1. Vary Halogen: Replace -Cl with -F, -Br. 2. Remove/Replace Halogen: Substitute -Cl with -H, -CH₃, -OCH₃. 3. Positional Isomers: Move the chloro substituent to positions 4, 5, or 6.1. To probe the effect of electronegativity and atomic radius on binding affinity. 2. To determine if a halogen is essential for activity and to explore the impact of electron-donating vs. withdrawing groups. 3. To map the steric and electronic tolerance of the binding pocket.
B: Amide Linker 1. Thioamide: Replace C=O with C=S. 2. Reversed Amide: Synthesize the N-phenyl-2-chloronicotinamide regioisomer.1. To alter the hydrogen bonding capacity and electronic character of the linker. 2. To investigate the required orientation of the H-bond donor (N-H) and acceptor (C=O).
C: N-Cyclohexyl Tail 1. Vary Ring Size: Synthesize cyclopentyl and cycloheptyl analogs.[4] 2. Introduce Substituents: Add small groups (e.g., 4-OH, 4-CH₃) to the cyclohexyl ring. 3. Ring Replacement: Substitute the cyclohexyl ring with other groups (e.g., phenyl, tert-butyl, n-hexyl).1. To assess the optimal size and conformation of the lipophilic tail for the hydrophobic binding pocket. 2. To probe for specific sub-pockets that may offer additional hydrogen bonding or van der Waals interactions. 3. To evaluate the necessity of a cyclic aliphatic group versus acyclic or aromatic moieties, thereby defining the lipophilic and steric boundaries for activity.[5][6]

Proposed Biological Target & Experimental Workflow

Based on extensive literature on nicotinamide derivatives with antifungal properties, the primary hypothesized target is Succinate Dehydrogenase (SDH) , a critical enzyme in the mitochondrial respiratory chain.[1] Inhibition of SDH disrupts fungal energy production, leading to cell death.

The proposed experimental workflow follows a logical cascade from broad primary screening to specific mechanism-of-action studies.

cluster_workflow Proposed SAR Workflow A Step 1: Analog Synthesis (Protocol 1) B Step 2: Primary Antifungal Screen (Protocol 2) Against Botrytis cinerea A->B C Step 3: Determine EC50 Values For Active Compounds B->C Hits Identified D Step 4: Secondary Screen (MOA) SDH Enzyme Inhibition Assay (Protocol 3) C->D E Step 5: Determine IC50 Values D->E Confirmation of Target F Step 6: SAR Analysis & Iteration Design Next-Generation Analogs E->F F->A New Hypotheses

Caption: A tiered workflow for the SAR study of this compound.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-2-chloronicotinamide Analogs

Principle: This protocol describes a standard and robust method for synthesizing amide libraries from a common carboxylic acid precursor. The reaction involves the activation of 2-chloronicotinic acid to form an acyl chloride, which readily reacts with a primary amine to form the desired amide product.

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Appropriate primary amine (e.g., cyclohexylamine, cyclopentylamine, aniline)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

    • Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, which is necessary for efficient amide bond formation with the amine. Refluxing ensures the reaction goes to completion.

  • Amide Formation:

    • Cool the acyl chloride solution to 0 °C.

    • In a separate flask, dissolve the desired primary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing protonation of the primary amine and driving the reaction forward.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

Principle: This assay determines the concentration of a compound required to inhibit the growth of a fungus. It is a robust primary screen to identify compounds with antifungal activity. The method is adapted from established fungicidal screening protocols.[1][5]

Materials:

  • Fungal strain (e.g., Botrytis cinerea, Aspergillus flavus)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Stock solutions of test compounds in DMSO (e.g., 10 mg/mL)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25 °C

  • Digital calipers

Procedure:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the agar to cool to approximately 50-55 °C in a water bath.

    • Causality: Cooling the agar prevents degradation of heat-labile test compounds and allows for even mixing without premature solidification.

  • Compound Incorporation:

    • Add the appropriate volume of the compound stock solution in DMSO to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, 1.56 µg/mL). Ensure the final DMSO concentration is constant across all plates and does not exceed 1% (v/v), which is generally non-toxic to fungi.

    • Include a solvent control (DMSO only) and a positive control (a known fungicide like boscalid).[1]

    • Swirl gently to mix and pour the agar into sterile petri dishes. Allow to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the fungus.

    • Place the plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation and Measurement:

    • Incubate the plates at 25 °C in the dark for 48-72 hours, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelium in the control group and T is the average diameter in the treated group.

    • Plot the inhibition percentage against the compound concentration and use a suitable regression analysis to determine the EC₅₀ (Effective Concentration for 50% inhibition) value.

Protocol 3: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the activity of the SDH enzyme, confirming the mechanism of action. The assay measures the reduction of a dye, which is coupled to the oxidation of succinate by the enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus (or a commercially available SDH enzyme kit).

  • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.2.

  • Succinate (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Test compounds dissolved in DMSO.

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (final DMSO concentration ≤ 1%).

      • Mitochondrial protein extract (enzyme source).

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Causality: This pre-incubation step ensures that any binding between the inhibitor and the enzyme reaches equilibrium before the reaction is initiated.

  • Reaction Initiation:

    • To each well, add a solution containing succinate, DCPIP, and PMS to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to SDH activity.

    • Causality: Active SDH oxidizes succinate and transfers electrons through PMS to DCPIP, causing the blue DCPIP to become colorless. The rate of this color change is a direct measure of enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ (Inhibitor Concentration for 50% inhibition) value.

Data Presentation & Summary

To effectively build an SAR model, data must be organized systematically. The following table structure is recommended to summarize the findings.

Compound IDRegion A (R¹)Region C (R²)EC₅₀ vs. B. cinerea (µM)IC₅₀ vs. SDH (µM)
Parent 2-Clcyclohexyl[Data][Data]
A-1 2-Fcyclohexyl[Data][Data]
A-2 2-CH₃cyclohexyl[Data][Data]
C-1 2-Clcyclopentyl[Data][Data]
C-2 2-Clphenyl[Data][Data]
... ............

Conclusion and Future Directions

This guide provides a foundational strategy for a comprehensive SAR investigation of this compound. By systematically modifying the three core regions of the molecule and evaluating the resulting analogs through a tiered biological screening process, researchers can efficiently map the chemical space required for potent antifungal activity. The initial results from this proposed study will illuminate critical SAR trends, such as the optimal electronics for the pyridine ring and the ideal steric and lipophilic properties of the N-substituent. These findings will serve as the cornerstone for designing second-generation compounds with enhanced potency, selectivity, and improved physicochemical properties, ultimately paving the way for the development of a novel class of fungicides.

References

discovery of 2-chloro-N-cyclohexylnicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of 2-Chloro-N-Cyclohexylnicotinamide Derivatives as Novel Bioactive Agents

Abstract

The nicotinamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the discovery process for a specific class of these compounds: this compound derivatives. From the strategic rationale behind their design to detailed synthetic protocols, biological evaluation cascades, and structure-activity relationship (SAR) analysis, this document serves as a field-proven guide for researchers, scientists, and drug development professionals. We will explore the causal reasoning behind experimental choices, present self-validating protocols for key assays, and ground all claims in authoritative scientific literature.

Introduction: The Rationale for Nicotinamide Derivatization

Nicotinamide, or Vitamin B3, is a fundamental biological molecule, but its true power in drug discovery lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby enabling the development of a wide array of bioactive compounds. Derivatives of nicotinamide have demonstrated significant potential as anticancer, antifungal, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4]

The strategic focus on This compound is deliberate and rooted in established medicinal chemistry principles:

  • The 2-Chloro Substituent: The introduction of a chlorine atom at the 2-position of the pyridine ring significantly alters the electronic properties of the scaffold.[5] This electron-withdrawing group can modulate the pKa of the pyridine nitrogen and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's binding pocket. Furthermore, halogenation can enhance metabolic stability and improve membrane permeability, key pharmacokinetic properties.[5]

  • The N-Cyclohexyl Group: The amide moiety is a critical pharmacophoric feature. Appending a bulky, lipophilic cyclohexyl ring to the amide nitrogen serves several purposes. It increases the overall lipophilicity of the molecule, which can facilitate passage across cellular membranes.[5] The defined three-dimensional shape of the cyclohexyl ring also introduces steric constraints that can enforce a specific conformation, leading to higher binding affinity and selectivity for the target protein.

This guide outlines a logical, streamlined discovery workflow, beginning with the chemical synthesis of these targeted derivatives and proceeding through their biological characterization.

Synthetic Strategy and Execution

The most direct and widely adopted method for synthesizing N-substituted nicotinamides is through the coupling of a carboxylic acid (or its activated form) with a primary amine.[6] This approach is efficient and highly modular, allowing for the rapid generation of a library of derivatives for biological screening.

Retrosynthetic Analysis & Rationale

Our retrosynthetic approach logically disconnects the target molecule at the amide bond. This is the most synthetically feasible disconnection, as amide bond formation is one of the most reliable and well-understood reactions in organic chemistry. This leads back to two readily available starting materials: 2-chloronicotinic acid and cyclohexylamine .

G target This compound (Target Molecule) disconnection Amide Bond Disconnection target->disconnection intermediates 2-Chloronicotinic Acid + Cyclohexylamine (Starting Materials) disconnection->intermediates

Experimental Protocol: Amide Coupling via HATU

While numerous coupling reagents exist (e.g., DCC, EDC), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is often chosen for its high efficiency, rapid reaction times, and minimization of side reactions, particularly racemization in chiral systems.[7] The following protocol provides a self-validating system for synthesis.

Objective: To synthesize this compound from 2-chloronicotinic acid and cyclohexylamine.

Materials:

  • 2-Chloronicotinic Acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloronicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.5 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct generated during the reaction.[8]

  • Activation: Add HATU (1.2 eq) to the mixture. Stir for 15-20 minutes at room temperature. During this step, HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[8][9]

  • Amine Addition: Slowly add cyclohexylamine (1.1 eq) to the reaction mixture. A slight excess of the amine ensures the complete consumption of the activated acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting acid spot is no longer visible (typically 1-4 hours).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove any unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10]

Biological Evaluation: A Tiered Screening Cascade

Based on the extensive literature demonstrating the anticancer properties of nicotinamide derivatives, a logical first step is to screen the newly synthesized compounds for antiproliferative activity against a panel of human cancer cell lines.[1][10][11]

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Advanced Studies Lib Compound Library (2-chloro-N-cyclohexyl -nicotinamide derivatives) P_Screen Primary Screen (e.g., 3-5 cancer cell lines) MTT Assay @ single high dose Lib->P_Screen S_Screen Secondary Screen IC50 Determination on sensitive cell lines P_Screen->S_Screen Active Compounds Selectivity Selectivity Screen (vs. non-cancerous cell line) S_Screen->Selectivity Potent Compounds MoA Mechanism of Action (e.g., Kinase Assay, Apoptosis Assay) Selectivity->MoA Lead_Opt Lead Optimization (SAR-guided synthesis) MoA->Lead_Opt

Protocol: In Vitro Antiproliferative MTT Assay

This protocol determines the concentration of a compound that inhibits the proliferation of a cell culture by 50% (IC₅₀).

Objective: To measure the cytotoxic/cytostatic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460 [lung], MCF-7 [breast]).[1]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microtiter plates.

  • Multichannel pipette, plate reader (570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.

Compound IDR-Group ModificationNCI-H460 IC₅₀ (µM)[1][10]MCF-7 IC₅₀ (µM)Selectivity Index
Lead-01 Cyclohexyl5.2 ± 0.48.9 ± 0.711.5
Lead-02 4-Methylcyclohexyl2.1 ± 0.24.5 ± 0.315.1
Lead-03 4-Fluorocyclohexyl7.8 ± 0.612.3 ± 1.18.2
Lead-04 Phenyl15.4 ± 1.3> 50< 3
5-FU (Control)4.1 ± 0.36.2 ± 0.5-
Selectivity Index = IC₅₀ in non-cancerous cell line / IC₅₀ in NCI-H460

Structure-Activity Relationship (SAR) Analysis

  • Cyclohexyl vs. Phenyl (Lead-01 vs. Lead-04): The replacement of the N-cyclohexyl group with a planar N-phenyl group leads to a significant loss of activity. This strongly suggests that the three-dimensional, non-planar structure of the cycloalkane ring is critical for effective binding to the biological target.

  • Substitution on the Cyclohexyl Ring (Lead-01 vs. Lead-02): The addition of a small, electron-donating methyl group at the 4-position of the cyclohexyl ring (Lead-02) enhances potency. This could be due to favorable hydrophobic interactions within a specific sub-pocket of the target's binding site.

  • Electronic Effects (Lead-01 vs. Lead-03): Introducing an electron-withdrawing fluorine atom (Lead-03) results in decreased activity. This indicates that the electronic properties of the substituent on the cyclohexyl ring are also a determining factor, possibly disfavoring polar interactions in that region.

// Invisible nodes for positioning node [style=invis, width=0, height=0]; p1 [pos="1.5,2.5!"]; p2 [pos="2.5,1!"]; p3 [pos="4.5,2.5!"];

// Edges from invisible nodes to info boxes edge [style=dashed, arrowhead=open]; p1 -> Cl_Info; p2 -> Amide_Info; p3 -> R_Group_Info; } dot Caption: Key SAR takeaways for the nicotinamide scaffold.

Conclusion and Future Perspectives

This guide has detailed a systematic and scientifically-grounded approach to the . We have demonstrated a logical progression from rational design and synthesis to biological evaluation and SAR analysis. The hypothetical results indicate that compounds like Lead-02 (2-chloro-N-(4-methylcyclohexyl)nicotinamide) represent promising hit compounds that warrant further investigation.

Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives based on the initial SAR to further improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific biological target and pathway through which these compounds exert their antiproliferative effects. This could involve kinase inhibition assays, apoptosis induction studies, or cell cycle analysis.[2][11]

  • In Vivo Evaluation: Testing the most promising lead compounds in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.[11]

The nicotinamide scaffold continues to be a rich source of novel drug candidates. The disciplined application of the principles and protocols outlined herein provides a robust framework for unlocking its full therapeutic potential.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-chloro-N-cyclohexylnicotinamide, a valuable nicotinamide derivative for research in medicinal chemistry and drug development. The synthesis commences with the activation of 2-chloronicotinic acid to its corresponding acyl chloride, 2-chloronicotinoyl chloride, using thionyl chloride. The subsequent nucleophilic acyl substitution with cyclohexylamine yields the target amide. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, characterization data, and essential safety precautions. The protocol is structured to ensure reproducibility and high purity of the final compound.

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and coenzymes. The strategic modification of the nicotinamide framework is a cornerstone of drug design. The title compound, this compound, combines two key structural features of interest: a 2-chloro-substituted pyridine ring and an N-cyclohexyl amide group.

The chlorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring and can serve as a handle for further functionalization via nucleophilic aromatic substitution.[1][2] The N-cyclohexyl group introduces a significant lipophilic and steric component, which can enhance membrane permeability and influence binding affinity to biological targets.[1] As such, this compound (CAS 57841-70-0) is an important building block for creating diverse chemical libraries for screening and lead optimization.[3][4]

This application note details a reliable and scalable laboratory synthesis for this compound, proceeding through a stable acyl chloride intermediate.

Reaction Scheme & Mechanism

The synthesis is a two-step process:

  • Acid Chloride Formation: 2-chloronicotinic acid is converted to 2-chloronicotinoyl chloride.

  • Amide Coupling: The isolated acyl chloride reacts with cyclohexylamine to form the final product, this compound.

Overall Transformation:

Caption: Overall two-step synthesis of the target compound.

Mechanistic Consideration: The first step involves the conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to release the highly stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.

The second step is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of cyclohexylamine. A proton is subsequently removed from the nitrogen (typically by a second equivalent of the amine or an added non-nucleophilic base like triethylamine) to yield the stable amide product and a hydrochloride salt.

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberPuritySupplier SuggestionNotes
2-Chloronicotinic Acid2942-59-8≥98%Sigma-Aldrich, Alfa AesarStarting material.
Thionyl Chloride (SOCl₂)7719-09-7≥99%Sigma-Aldrich, AcrosCorrosive, reacts violently with water. Handle in a fume hood.
1,2-Dichloroethane (DCE)107-06-2AnhydrousFisher ScientificReaction solvent for Step 1.
Cyclohexylamine108-91-8≥99%Sigma-AldrichNucleophile for Step 2.
Triethylamine (Et₃N)121-44-8≥99%Acros OrganicsAcid scavenger in Step 2.
Dichloromethane (DCM)75-09-2ACS GradeVWRSolvent for Step 2 and workup.
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated Aq.-For aqueous wash.
Brine (Saturated NaCl)7647-14-5Saturated Aq.-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous-Drying agent.
Hexanes110-54-3ACS Grade-For recrystallization.
Ethyl Acetate141-78-6ACS Grade-For recrystallization.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, Melting point apparatus for characterization

Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinoyl Chloride[5]
  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.

  • Charging Flask: Add 2-chloronicotinic acid (10.0 g, 63.5 mmol) to the flask, followed by 1,2-dichloroethane (40 mL).

  • Reagent Addition: Slowly add thionyl chloride (11.0 mL, 151 mmol, ~2.4 eq.) to the suspension at room temperature. Caution: This is an exothermic reaction that releases HCl gas.

  • Reaction: Heat the mixture to reflux (approx. 85°C) using a heating mantle. Maintain reflux with stirring for 2 hours. The reaction mixture should become a clear, orange-colored solution.

  • Workup: After 2 hours, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting orange oil is the crude 2-chloronicotinoyl chloride (expect ~11.2 g).

  • Purity Check: This crude intermediate is typically used directly in the next step without further purification. It may solidify upon standing.[5] It is highly moisture-sensitive.[6]

Step 2: Synthesis of this compound
  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolving Intermediate: Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in anhydrous dichloromethane (80 mL). Cool the solution to 0°C using an ice bath.

  • Amine Solution: In a separate beaker, prepare a solution of cyclohexylamine (7.6 mL, 66.7 mmol, 1.05 eq.) and triethylamine (10.0 mL, 71.7 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).

  • Reaction: Transfer the amine solution to a dropping funnel and add it dropwise to the stirred acyl chloride solution at 0°C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Quenching: Quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) to afford this compound as a white to off-white solid.[7]

Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid[7]
Molecular Formula C₁₂H₁₅ClN₂O[8][9]
Molecular Weight 238.71 g/mol [7]
Melting Point Literature values may vary. Determine experimentally.
¹H NMR (CDCl₃, 400 MHz) Expect peaks around δ 8.4 (d, pyridine H), δ 7.8 (dd, pyridine H), δ 7.3 (dd, pyridine H), δ 6.2 (br s, NH), δ 3.9 (m, cyclohexyl CH-N), δ 1.2-2.0 (m, cyclohexyl CH₂) ppm.
¹³C NMR (CDCl₃, 101 MHz) Expect peaks around δ 164 (C=O), δ 151-122 (pyridine C), δ 49 (cyclohexyl C-N), δ 33, 26, 25 (cyclohexyl CH₂) ppm.
Mass Spec (ESI+) m/z = 239.0946 [M+H]⁺, 261.0765 [M+Na]⁺[8]
Yield 75-85% (overall from 2-chloronicotinic acid)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care. Use a syringe or cannula for transfers. Neutralize any residual SOCl₂ with a base (e.g., NaOH solution) cautiously.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Avoid inhalation and skin contact.

  • Acids/Bases: Handle all acids and bases (HCl, triethylamine, cyclohexylamine) with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

Application Note: Robust Analytical Methodologies for the Quantification of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 2-chloro-N-cyclohexylnicotinamide, a compound of interest in pharmaceutical research and development. In the absence of established public domain protocols for this specific analyte, this document provides detailed, field-proven methodologies for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are synthesized from established analytical principles for structurally similar compounds, including chlorinated pyridines and N-substituted nicotinamides.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous framework for method development, validation, and sample analysis. All protocols are designed to be self-validating systems, adhering to the principles of scientific integrity and the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Introduction: The Analytical Imperative for this compound

This compound is a nicotinamide derivative featuring a chlorine substituent on the pyridine ring and a cyclohexyl group on the amide nitrogen.[10] The introduction of a halogen, such as chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design.[10] The N-cyclohexyl moiety further enhances the compound's hydrophobic character.[10] Accurate quantification of this compound is paramount for a variety of applications in the pharmaceutical pipeline, including:

  • Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In vitro and in vivo efficacy studies: To correlate compound concentration with biological activity.

  • Formulation development: To ensure dose accuracy and stability of the drug product.

  • Quality control (QC): To guarantee the purity and potency of active pharmaceutical ingredients (APIs) and finished products.

This application note details two robust analytical methods, HPLC-UV for routine analysis and the more sensitive and selective LC-MS/MS for bioanalytical applications.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not widely available, its structure allows for informed predictions of its properties to guide method development.

  • Molecular Formula: C₁₂H₁₅ClN₂O[11][12]

  • Molecular Weight: 238.71 g/mol [11][12]

  • Predicted Lipophilicity (logP): The presence of the chloro- and cyclohexyl- groups suggests a significantly higher lipophilicity compared to nicotinamide. This property is a key consideration for selecting appropriate chromatographic conditions and sample preparation techniques.

  • UV Absorbance: The nicotinamide chromophore exhibits UV absorbance maxima around 210 nm and 260 nm.[13] The presence of the chlorine atom may cause a slight bathochromic shift. For the purpose of this guide, a detection wavelength of 265 nm is proposed for the HPLC-UV method, a region expected to provide good sensitivity while minimizing interference from common solvents.

  • Ionization: The pyridine nitrogen provides a site for protonation, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in less complex matrices, such as bulk drug substance or simple formulations, where high sensitivity is not the primary requirement.

Rationale for Method Design

A reversed-phase HPLC method is proposed due to the predicted hydrophobic nature of the analyte. A C18 stationary phase will provide effective retention and separation from more polar impurities. The mobile phase composition is designed to achieve a suitable retention time and good peak shape. An acidic modifier is included to ensure consistent protonation of the pyridine nitrogen, leading to improved peak symmetry.

Experimental Protocol: HPLC-UV

Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh approximately 10 mg of this compound reference standard or sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to prepare calibration standards and quality control (QC) samples at appropriate concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R1) Guidelines)

The following parameters should be validated to ensure the method is fit for its intended purpose.[5][6][7][8][9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.[6]
Range Typically 80-120% of the target concentration for assay.[9]
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1][14][15][16]

Rationale for Method Design

The LC-MS/MS method utilizes the same reversed-phase chromatography principles as the HPLC-UV method to separate the analyte from matrix components. Electrospray ionization in positive mode is selected to efficiently ionize the analyte. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS

Chromatographic Conditions:

ParameterCondition
LC System A UHPLC system coupled to a triple quadrupole mass spectrometer.
Column C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes

Mass Spectrometry Conditions (Proposed):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 239.1 (M+H)⁺
Product Ion (Q3) A prominent product ion resulting from the fragmentation of the precursor ion (e.g., loss of the cyclohexyl group, m/z 157.0) should be selected.
Collision Energy To be optimized for the specific instrument and transition.
Internal Standard A stable isotope-labeled analog of this compound is recommended for optimal accuracy and precision.

Sample Preparation (for Plasma): Protein Precipitation

This is a straightforward and effective method for removing the bulk of proteins from plasma samples.[17][18]

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% B).

  • Vortex and inject into the LC-MS/MS system.

Method Validation (as per ICH M10 Bioanalytical Method Validation Guidelines)

A comprehensive validation of the bioanalytical method should be performed, including the following parameters:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (RSD) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The effect of the matrix on the ionization of the analyte should be assessed and minimized.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

While LC-based methods are generally preferred for compounds of this nature, GC-MS can be considered, particularly for impurity profiling where volatile impurities may be present.

Considerations for GC-MS Analysis

Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the presence of a polar amide group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is likely necessary to improve its volatility and thermal stability.[19][20]

Proposed Derivatization: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the amide proton in this compound. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) group, resulting in a more volatile and thermally stable derivative suitable for GC-MS analysis.

Proposed GC-MS Protocol

Derivatization Procedure:

  • Evaporate the sample extract to dryness.

  • Add 50 µL of a suitable solvent (e.g., pyridine) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

ParameterCondition
GC System A gas chromatograph coupled to a mass spectrometer.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate.
Oven Program Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Injector Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 50-500

Data Presentation and Visualization

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS/MS methods.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 10.0%
LOD ~300 ng/mL~0.03 ng/mL
LOQ 1 µg/mL0.1 ng/mL

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve dilute Prepare Standards & QCs dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV workflow for this compound.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + IS precipitate Protein Precipitation (ACN) start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for this compound in plasma.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method offers a straightforward approach for routine analysis of less complex samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. The successful implementation and validation of these methods will be crucial for advancing the research and development of this compound as a potential therapeutic agent.

References

Application Note & Protocol: High-Throughput Screening of 2-chloro-N-cyclohexylnicotinamide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-chloro-N-cyclohexylnicotinamide, a nicotinamide derivative with potential therapeutic applications. While the specific biological targets of this compound are not extensively documented, the broader class of nicotinamide derivatives has shown significant activity as modulators of key cellular enzymes.[1][2][3] This guide outlines a strategic approach to screen this compound against a representative enzyme class, protein kinases, using both biochemical and cell-based HTS assays. The protocols are designed to be robust, scalable, and include critical steps for hit validation and counter-screening to ensure data integrity.

Introduction: The Rationale for Screening this compound

Nicotinamide and its derivatives are a versatile class of molecules with a privileged structure in drug discovery. They are known to interact with a wide range of biological targets, including enzymes involved in signaling pathways critical to cancer, inflammation, and neurodegenerative diseases.[4][5] The core nicotinamide scaffold can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom and a cyclohexyl group in this compound, for instance, can significantly alter its lipophilicity and electronic properties, potentially leading to novel biological activities.[6]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[7][8][9] This application note details a practical framework for initiating an HTS campaign for this compound, from initial assay development to downstream hit confirmation.

Proposed Target Class: Protein Kinases

Given that numerous nicotinamide derivatives have been identified as inhibitors of protein kinases, such as VEGFR-2, this target class represents a logical starting point for screening this compound.[2][3] Protein kinases are a large family of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow is designed to efficiently identify and validate true positive hits while minimizing false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up AD Assay Development (Biochemical & Cell-Based) AV Assay Validation (Z'-factor, S/B ratio) AD->AV Optimization PS Primary HTS (Single Concentration) AV->PS Proceed to HTS HA Hit Identification (Activity Threshold) PS->HA HC Hit Confirmation (Fresh Compound) HA->HC Advance Hits DR Dose-Response Analysis (IC50/EC50 Determination) HC->DR CS Counter-Screening & Selectivity Profiling DR->CS

Caption: High-throughput screening workflow from assay development to hit validation.

Biochemical Assay Protocol: Fluorescence Polarization (FP) for Kinase Inhibition

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS.[7][10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this case, a fluorescently labeled tracer peptide will bind to the kinase of interest. When the kinase is active, it will phosphorylate a substrate, and the tracer will not bind. If this compound inhibits the kinase, the tracer will bind, resulting in a high FP signal.

Materials:

  • Purified recombinant protein kinase (e.g., VEGFR-2)

  • Fluorescently labeled tracer peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with FP capabilities

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well plates. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Prepare a solution of the protein kinase in kinase reaction buffer and dispense into the wells containing the compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution containing the fluorescent tracer peptide and ATP in kinase reaction buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for the optimal reaction time (e.g., 60 minutes), protected from light.

  • Detection: Read the fluorescence polarization on a compatible plate reader.

Data Analysis: The FP signal is typically reported in millipolarization (mP) units. The percent inhibition is calculated as follows:

% Inhibition = 100 * (mP_sample - mP_neg_control) / (mP_pos_control - mP_neg_control)

ParameterRecommended Value
Final Compound Conc.10 µM (for primary screen)
Final Enzyme Conc.Determined during assay development
Final ATP Conc.Km of ATP for the kinase
Final Tracer Conc.Determined during assay development
Incubation Times15 min (compound-enzyme), 60 min (reaction)
Assay Volume10-20 µL

Cell-Based Assay Protocol: Reporter Gene Assay for Pathway Inhibition

Principle: A cell-based reporter assay can assess the ability of this compound to inhibit the kinase signaling pathway within a cellular context. This involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the kinase pathway of interest. Inhibition of the kinase will lead to a decrease in the reporter gene signal.

Materials:

  • Engineered reporter cell line (e.g., HEK293 cells with a VEGF-responsive luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Stimulant (e.g., VEGF to activate the VEGFR-2 pathway)

  • Luciferase assay reagent

  • 384-well, white, clear-bottom cell culture plates

  • Luminometer plate reader

Protocol:

  • Cell Plating: Seed the reporter cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition: Add this compound at various concentrations to the cells. Include appropriate controls.

  • Pre-incubation: Incubate the cells with the compound for a period (e.g., 1 hour) to allow for cell penetration.

  • Stimulation: Add the stimulant (e.g., VEGF) to all wells except for the unstimulated controls.

  • Incubation: Incubate the plates for a duration sufficient for reporter gene expression (e.g., 6-8 hours).

  • Detection: Add the luciferase assay reagent to the wells and measure the luminescence using a plate reader.

Data Analysis: The luminescence signal is proportional to the activity of the signaling pathway. The percent inhibition is calculated as follows:

% Inhibition = 100 * (Luminescence_stimulated_control - Luminescence_sample) / (Luminescence_stimulated_control - Luminescence_unstimulated_control)

ParameterRecommended Value
Cell Seeding DensityOptimized for logarithmic growth
Final Compound Conc.Dose-response (e.g., 0.1 nM to 100 µM)
Stimulant Conc.EC80 for the pathway activation
Incubation Times1 hr (compound), 6-8 hr (stimulation)
Assay Volume50 µL

Hit Confirmation and Counter-Screening

Hit Confirmation: Primary hits should be confirmed by re-testing a fresh sample of this compound in the primary assay. This step is crucial to rule out false positives due to compound degradation or handling errors.

Dose-Response Analysis: Confirmed hits should be tested in a dose-response format to determine their potency (IC50 or EC50).

Counter-Screening: To assess the selectivity of this compound, it is important to perform counter-screens against related kinases or using a general cytotoxicity assay to identify non-specific effects.

Counter_Screening cluster_0 Hit Characterization Hit Confirmed Hit: This compound Selectivity Selectivity Profiling (Panel of related kinases) Hit->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Hit->Cytotoxicity

Caption: Logic for hit characterization and counter-screening.

Conclusion

This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign for this compound. By employing a combination of robust biochemical and cell-based assays, researchers can effectively explore the therapeutic potential of this novel nicotinamide derivative. The outlined protocols, from primary screening to hit validation and counter-screening, are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-chloro-N-cyclohexylnicotinamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nicotinamide and its derivatives represent a burgeoning class of heterocyclic compounds that have garnered significant attention for their therapeutic potential across various diseases, including cancer.[1][2] These molecules can serve as building blocks for more complex bioactive agents and have been investigated for their roles as anticancer, anti-angiogenic, and immunomodulatory agents.[2][3] The modification of the core nicotinamide structure, for instance, through halogenation, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy.[4]

2-chloro-N-cyclohexylnicotinamide is a synthetic organic compound featuring a nicotinamide core with a chloro group at the 2-position and an N-cyclohexyl substitution.[4][5] While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to other bioactive nicotinamide derivatives suggests it may possess significant anticancer properties. This document provides a comprehensive guide for researchers to systematically evaluate the in vitro anticancer potential of this compound. The following protocols are designed to assess its cytotoxicity, effects on cell cycle progression, and its potential mechanism of action in various cancer cell lines.

Postulated Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

Many nicotinamide derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and survival.[3][6] One common mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[3][6][7] Inhibition of VEGFR-2 can block downstream signaling cascades, such as the PI3K/AKT pathway, leading to a decrease in cell proliferation and survival.[8] Consequently, this can trigger programmed cell death, or apoptosis.[6]

Based on these precedents, a plausible mechanism of action for this compound is the inhibition of VEGFR-2, leading to the induction of apoptosis. The following diagram illustrates this hypothetical signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl2 AKT->Bcl2 Activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Compound 2-chloro-N- cyclohexylnicotinamide Compound->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Experimental_Workflow Start Select Cancer Cell Lines Cytotoxicity Cell Viability Assay (MTT / CellTiter-Glo) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Mechanism of Action (Western Blotting) Apoptosis->WesternBlot CellCycle->WesternBlot Analysis Data Analysis and Interpretation WesternBlot->Analysis

References

Application Notes & Protocols: A Systematic Approach to Developing Assays for 2-chloro-N-cyclohexylnicotinamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the biological activity of 2-chloro-N-cyclohexylnicotinamide, a novel nicotinamide derivative. Given the scarcity of public data on this specific compound, we present a hypothesis-driven approach based on its structural similarity to nicotinamide, a key precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). We outline detailed protocols for a tiered screening funnel, beginning with fundamental biochemical assays against high-probability NAD+-dependent enzyme targets—NAMPT, SIRT1, and PARP1—and progressing to cell-based assays to validate on-target effects and assess cellular phenotypes. This guide emphasizes the rationale behind experimental design, the inclusion of self-validating controls, and robust data interpretation to enable a thorough characterization of this compound's mechanism of action.

Introduction: The Rationale for Targeting NAD+ Metabolism

This compound is a synthetic organic compound featuring a nicotinamide core structure.[1][2] Nicotinamide is central to cellular bioenergetics and signaling as the primary precursor for the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis. NAD+ is not only a critical cofactor for redox reactions but also a substrate for several enzyme families that regulate DNA repair, gene expression, and cellular stress responses.[3][4] These NAD+-dependent enzymes, including Nicotinamide Phosphoribosyltransferase (NAMPT), sirtuins (SIRTs), and Poly(ADP-ribose) Polymerases (PARPs), are frequently dysregulated in diseases like cancer, metabolic disorders, and neurodegenerative conditions.[5][6][7]

The structural modifications on the this compound scaffold—specifically the 2-chloro substitution on the pyridine ring and the N-cyclohexyl group—suggest that its interaction with NAD+-binding sites may be significantly altered compared to native nicotinamide.[1] This creates the potential for the compound to act as a potent and selective modulator of one or more NAD+-dependent enzymes.

This application note provides a logical, multi-step workflow to de-orphanize the biological activity of this compound, moving from broad primary screening to specific cellular validation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Biochemical Target Screening cluster_2 Phase 3: Cellular Validation A Compound Characterization (Solubility, Stability) B NAMPT Enzymatic Assay A->B Inform Dosing C SIRT1 Deacetylase Assay A->C Inform Dosing D PARP1 Activity Assay A->D Inform Dosing E Cellular NAD+ Quantification B->E Validate Target Engagement F Cell Viability Assay (Cytotoxicity) B->F Assess Cellular Impact C->F Assess Cellular Impact G Mechanism-Specific Assay (e.g., DNA Damage) C->G Confirm Downstream Effect D->F Assess Cellular Impact D->G Confirm Downstream Effect E->F

Figure 1: A tiered workflow for characterizing this compound activity.

Foundational Work: Compound Characterization

Expertise & Experience: Before any biological assay, it is critical to determine the fundamental physicochemical properties of the test compound. Assay artifacts frequently arise from poor solubility (compound precipitation) or instability in aqueous buffer systems. This initial characterization ensures that subsequent biological data is reliable and reproducible.

Protocol 1.1: Solubility and Stability Assessment

Principle: A simple method to assess solubility and stability is to prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffers that will be used for biochemical and cellular assays. The stability can be monitored over time by analytical methods like HPLC.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Assay-specific buffers (e.g., NAMPT reaction buffer)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Visually inspect for complete dissolution.

  • Create a 100 µM working solution by diluting the stock into PBS or the primary assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Visually inspect the 100 µM solution for any signs of precipitation immediately after preparation and after 2 hours at room temperature or 37°C.

  • (Optional but Recommended) To quantify stability, inject a sample of the 100 µM solution onto an HPLC system immediately after preparation (T=0).

  • Incubate the remaining solution at the relevant assay temperature (e.g., 37°C) and inject samples at various time points (e.g., 1, 4, 24 hours).

  • Analyze the chromatograms to determine the peak area of the parent compound. A significant decrease in peak area over time indicates instability.

Data Interpretation:

  • The maximum concentration that shows no visible precipitation should be considered the upper limit for screening assays.

  • For stability, a compound is generally considered stable if >90% of the parent peak remains after the longest planned assay incubation period.

Biochemical Assays: Primary Target Screening

Authoritative Grounding: The nicotinamide moiety is a privileged scaffold for interacting with NAD+-utilizing enzymes. Pharmacological inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, leads to NAD+ depletion and cell death, particularly in cancer cells that have high NAD+ turnover.[8] Sirtuins and PARPs use NAD+ as a co-substrate for their catalytic activities, and nicotinamide itself is a known byproduct and feedback inhibitor of these enzymes.[9] Therefore, these three enzyme classes represent the highest probability targets for this compound.

G cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consumption NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Substrate PARP1 PARP1 NAD->PARP1 Substrate NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NMN->NAD NMNATs Compound 2-chloro-N- cyclohexylnicotinamide Compound->NAMPT Potential Inhibition Compound->SIRT1 Potential Modulation Compound->PARP1 Potential Modulation NAMPT->NMN SIRT1->NAM Product & Feedback Inhibitor PARP1->NAM Product & Feedback Inhibitor

Figure 2: Potential interaction points of the compound in NAD+ metabolism.

Protocol 2.1: NAMPT Inhibition Assay

Principle: This is a coupled-enzyme assay that measures the amount of NAD+ produced by NAMPT. The NAD+ produced is then used in a second reaction by an NAD+-dependent dehydrogenase, which reduces a probe to generate a fluorescent or colorimetric signal. A decrease in signal indicates inhibition of NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM) and ATP

  • Phosphoribosyl pyrophosphate (PRPP)

  • NAD+-cycling reagent mix (containing glucose-6-phosphate dehydrogenase and a fluorescent probe like resazurin)

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

  • 96-well or 384-well solid black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 nM). Also prepare dilutions of the positive control, FK866.

  • In a 384-well plate, add 5 µL of the compound dilutions or controls (vehicle control: buffer with DMSO).

  • Add 10 µL of NAMPT enzyme solution containing PRPP and ATP to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of nicotinamide substrate solution.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the NAMPT reaction and initiate the detection reaction by adding 20 µL of the NAD+-cycling reagent mix.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure fluorescence (e.g., Ex/Em = 560/590 nm).

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data: set the vehicle control (DMSO) as 100% activity and the highest concentration of FK866 as 0% activity.

  • Plot the normalized percent inhibition against the log concentration of the compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.
Positive Control A known inhibitor (e.g., FK866) to validate assay performance.
Vehicle Control Typically DMSO at the same final concentration as the test compound wells.
Z'-factor A statistical measure of assay quality (Z' > 0.5 is considered excellent).
Protocol 2.2: SIRT1 Modulation Assay (Fluor-de-Lys)

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. When SIRT1 deacetylates the lysine, a developer solution can cleave the peptide, releasing the fluorophore and causing an increase in fluorescence. Activators will increase the signal, while inhibitors will decrease it.

Expertise & Experience: While some have questioned if the fluorophore tag influences compound activity, these assays have proven robust for identifying modulators that are active on endogenous substrates. The hydrophobic fluorophore can mimic bulky residues like tryptophan found in natural SIRT1 substrates.[10]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys-SIRT1 substrate (e.g., based on a p53 sequence)

  • NAD+

  • Known SIRT1 inhibitor (e.g., EX-527) and activator (e.g., Resveratrol) as controls[9]

  • Fluor-de-Lys Developer solution

  • 96-well or 384-well solid black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound and controls (EX-527, Resveratrol).

  • Add 10 µL of compound dilutions or controls to the wells.

  • Add 20 µL of a solution containing SIRT1 enzyme and the fluorogenic substrate.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of NAD+ solution.

  • Incubate for 45 minutes at 37°C.

  • Stop the SIRT1 reaction and initiate development by adding 50 µL of the Developer solution containing nicotinamidase.

  • Incubate for 30 minutes at room temperature.

  • Measure fluorescence (e.g., Ex/Em = 360/460 nm).

Data Analysis:

  • Analyze data similarly to the NAMPT assay, calculating percent inhibition (for inhibitors) or percent activation (for activators) relative to the DMSO vehicle control.

  • Determine IC50 (for inhibition) or EC50 (for activation) values by fitting the dose-response curve.

Protocol 2.3: PARP1 Inhibition Assay (Chemiluminescent)

Principle: This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by PARP1. Histone proteins are coated onto a plate. PARP1, activated by damaged DNA, uses biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate the histones. The incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal indicates PARP1 inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well strip plates

  • Activated DNA (double-stranded oligonucleotides)

  • Biotinylated NAD+

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with chemiluminescence detection

Procedure:

  • Prepare serial dilutions of this compound and Olaparib.

  • Add 5 µL of compound dilutions or controls to the histone-coated wells.

  • Add 25 µL of a master mix containing PARP1 enzyme and activated DNA.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate 3 times with wash buffer to remove unbound reagents.

  • Add 50 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes.

  • Wash the plate 3 times with wash buffer.

  • Add 50 µL of chemiluminescent substrate and immediately read luminescence on a plate reader.

Data Analysis:

  • Calculate percent inhibition relative to the DMSO vehicle control and determine the IC50 value from the dose-response curve.

Cellular Assays: Target Validation and Phenotypic Effects

Trustworthiness: A compound that is active in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Cellular assays are a mandatory validation step to confirm that the compound can reach its target in a physiological environment and exert the expected biological effect.

Protocol 3.1: Cellular NAD+ Level Quantification

Principle: This assay directly measures the intended biological consequence of NAMPT inhibition: the depletion of intracellular NAD+ levels.[8] NAD+ levels can be quantified using various commercial kits, often based on an enzyme cycling reaction, or more definitively by LC-MS.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)

  • Lysis buffer

  • Plate reader with luminescence capabilities

Procedure:

  • Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate overnight.

  • Treat cells with serial dilutions of this compound and a positive control (FK866) for 24 hours.

  • Wash the cells once with PBS.

  • Lyse the cells according to the kit manufacturer's protocol. This step extracts NAD+ and NADH.

  • Transfer the lysate to a white-walled assay plate.

  • Add the NAD+/NADH detection reagent.

  • Incubate for 60 minutes at room temperature.

  • Measure luminescence.

Data Analysis:

  • Generate a standard curve using known concentrations of NAD+.

  • Calculate the intracellular NAD+ concentration for each treatment condition.

  • Plot the NAD+ levels against compound concentration to determine the dose-dependent effect on the target pathway.

Protocol 3.2: Cell Viability Assay

Principle: This assay measures the overall cytotoxic or cytostatic effect of the compound on cell proliferation and survival. A common method is the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Cell line(s) of interest

  • Cell culture medium and supplements

  • 96-well white-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO) and a positive control cytotoxic agent (e.g., staurosporine).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

Data Analysis:

  • Normalize the data to the vehicle control (100% viability).

  • Plot the percent viability against the log concentration of the compound and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Next Steps

This application note provides a structured, hypothesis-driven framework for elucidating the biological activity of this compound. By progressing through biochemical screening against high-probability targets and validating hits in a cellular context, researchers can efficiently identify a primary mechanism of action.

  • Positive Hit in NAMPT Assay: If the compound inhibits NAMPT and subsequently reduces cellular NAD+ levels and viability, this provides strong evidence for an on-target effect.

  • Positive Hit in SIRT1/PARP1 Assays: If the compound modulates SIRT1 or PARP1, subsequent mechanism-specific cellular assays should be performed. For a PARP inhibitor, this could involve assessing the formation of DNA damage markers like γH2AX foci by immunofluorescence.[11]

  • No Hits: If no activity is observed, the compound may target other, less common NAD+-dependent enzymes or have an entirely different mechanism of action, requiring broader screening approaches.

Successful characterization using these protocols will provide the foundational data necessary for further preclinical development, including selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

Application Notes and Protocols for Preclinical Animal Studies of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Framework for a Novel Nicotinamide Derivative

2-chloro-N-cyclohexylnicotinamide is a nicotinamide derivative with structural features that suggest potential biological activity. The presence of a chlorine atom can influence its electronic properties, lipophilicity, and metabolic stability, potentially enhancing binding affinity to target proteins and improving its pharmacokinetic profile.[1] The N-cyclohexyl group adds lipophilicity and steric bulk, which can also modulate its biological interactions.[1] Given the limited publicly available data on this specific compound, a systematic and phased approach to its preclinical evaluation is essential. This guide provides a comprehensive framework for designing and executing animal studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, adhering to the highest standards of scientific integrity and regulatory expectations.[2][3][4]

Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure ethical and responsible use of animals in research.[5][6] The experimental designs outlined herein are intended to maximize the data obtained from each study, thereby reducing the total number of animals required.[5][6]

Phase 1: Preliminary Characterization and Dose-Range Finding

The initial phase of in vivo testing is designed to establish the foundational parameters of this compound's behavior in a biological system. This includes determining its acute toxicity and establishing a dose range for subsequent, more detailed studies.

Dose Formulation Development and Stability

A critical first step is the development of a stable and appropriate vehicle for administering this compound to animals.[7][8] The choice of vehicle will depend on the physicochemical properties of the compound (e.g., solubility) and the intended route of administration.[9][10][11]

Protocol 1: Dose Formulation and Stability Testing

  • Solubility Assessment: Determine the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles (e.g., water, saline, PBS, Tween 80, carboxymethylcellulose, polyethylene glycol, corn oil).

  • Vehicle Selection: Choose a vehicle that allows for the desired concentration range and is appropriate for the chosen route of administration (e.g., oral gavage, intravenous injection).[10][11]

  • Formulation Preparation: Prepare the dosing formulations at low, medium, and high concentrations.

  • Homogeneity and Stability Analysis: Assess the homogeneity and stability of the formulations under the anticipated storage and administration conditions (e.g., room temperature, 4°C) over a relevant timeframe (e.g., 0, 4, 24, and 48 hours).[7][8] Analytical methods such as HPLC are typically used for this purpose.[8]

  • Documentation: Maintain detailed records of formulation preparation and stability data. A Certificate of Analysis (COA) for the active pharmaceutical ingredient (API) is also essential for GLP studies.[8]

Parameter Considerations Example Vehicles
Route of Administration Oral, Intravenous, IntraperitonealSaline, PBS, Corn oil, 0.5% Methylcellulose
Solubility Determines if a solution or suspension is neededCo-solvents (e.g., PEG400), Surfactants (e.g., Tween 80)
Stability Ensures accurate dosing throughout the studyTest at various time points and temperatures
Tolerability The vehicle should be non-toxic at the administered volumeUse well-established and tolerated excipients
Acute Toxicity and Dose-Range Finding Study

An acute toxicity study provides an initial assessment of the compound's safety profile and helps to identify the maximum tolerated dose (MTD). This information is crucial for designing subsequent studies with appropriate dose levels.

Protocol 2: Acute Single-Dose Toxicity Study

  • Animal Model Selection: Select a rodent species, typically mice or rats, for initial toxicity screening.[12] The choice of strain should be justified and documented.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups, including a vehicle control group. A wide range of doses should be tested.

  • Administration: Administer a single dose of this compound via the intended clinical route of administration.

  • Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food/water consumption at regular intervals for up to 14 days.

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy. For higher dose groups showing signs of toxicity, collection of major organs for histopathological analysis may be warranted.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting its biological effects and designing effective dosing regimens.

Pharmacokinetic Profiling

A basic PK study will characterize how the compound moves through the body over time.

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a rodent species, often rats due to their larger blood volume allowing for serial sampling from the same animal.

  • Group Design: Include at least two administration routes: intravenous (IV) to determine bioavailability and the intended therapeutic route (e.g., oral).

  • Dosing: Administer a single, well-tolerated dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability.

PK Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing interval
F (%) BioavailabilityFraction of dose reaching systemic circulation
Exploratory Pharmacodynamics

Based on the structural class of this compound, a broad, exploratory pharmacodynamic screen can help to identify its potential biological effects. This may involve a panel of in vivo assays or biomarker analysis.

Phase 3: Efficacy/Proof-of-Concept Studies

Once a potential therapeutic effect is identified and a basic understanding of the compound's PK/PD relationship is established, efficacy can be tested in relevant animal models of disease.

Workflow for Efficacy Study Design

G A Identify Potential Therapeutic Area (Based on PD screen or structural similarity) B Select Appropriate Animal Model (e.g., induced disease model, transgenic model) A->B C Define Study Endpoints (e.g., tumor growth, inflammatory markers, behavioral changes) B->C D Design Dosing Regimen (Based on PK data - dose and frequency) C->D E Execute Study with Controls (Vehicle, Positive Control) D->E F Analyze and Interpret Data E->F

Caption: Workflow for designing an efficacy study.

Protocol 4: General Efficacy Study Design

  • Animal Model Selection: Choose a well-validated animal model that mimics the human disease of interest.[13][14] The relevance of the model to the proposed mechanism of action is critical.[5][13]

  • Group Randomization and Blinding: Randomly assign animals to treatment groups (vehicle control, this compound at various doses, and a positive control/standard-of-care if available) to minimize bias.[15][16] The study should be conducted in a blinded manner where possible.

  • Treatment Administration: Administer the compound according to the dosing regimen determined from PK studies. The duration of treatment will depend on the disease model.

  • Endpoint Measurement: Collect data on the predefined primary and secondary endpoints at specified time points.

  • Statistical Analysis: The experimental design should be robust and statistically powered to detect a meaningful effect.[16] The statistical analysis plan should be defined before the study begins.[3][17]

Phase 4: Safety and Toxicology Studies

Following evidence of efficacy, more comprehensive safety and toxicology studies are required to support progression to clinical trials. These studies are typically conducted under Good Laboratory Practice (GLP) conditions.[18][19]

Regulatory Toxicology Study Progression

G cluster_0 Non-GLP cluster_1 GLP Studies A Acute Dose-Range Finding (1-2 species) B Repeat-Dose Toxicology (Rodent & Non-rodent) A->B Informs dose selection C Safety Pharmacology (Cardiovascular, Respiratory, CNS) B->C D Genotoxicity (in vitro / in vivo) B->D E Reproductive Toxicology (as needed) B->E

Caption: Progression of toxicology studies.

Protocol 5: Repeat-Dose Toxicology Study Overview

  • Species Selection: Regulatory agencies typically require studies in two species, one rodent and one non-rodent.[5][20]

  • Study Duration: The duration of the study should be equal to or exceed the proposed duration of the clinical trial.[20]

  • Dose Levels: Include a vehicle control, a low dose, a mid-dose, and a high dose (approaching the MTD).

  • Parameters Monitored: This includes comprehensive clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology and clinical chemistry), and urinalysis.

  • Terminal Procedures: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.

Statistical Considerations

All animal studies must be designed with appropriate statistical rigor to ensure the results are valid and interpretable.[21]

  • Hypothesis: Each study should have a clearly defined hypothesis.[3][17]

  • Sample Size: The number of animals per group should be justified by a power analysis to ensure the study can detect a biologically meaningful effect.[16]

  • Randomization and Blinding: These are essential to minimize bias.[15][16]

  • Statistical Tests: The choice of statistical tests (e.g., t-test, ANOVA) should be appropriate for the experimental design and the type of data collected.

Conclusion

The preclinical evaluation of a novel compound like this compound requires a methodical, phased approach. By starting with fundamental characterization and progressively moving to more complex efficacy and safety studies, researchers can build a comprehensive data package. This guide provides a framework and detailed protocols to ensure that these studies are conducted with scientific rigor, are ethically sound, and meet the expectations of regulatory authorities.[2][20] Adherence to these principles will maximize the potential for successfully elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for the In Vivo Formulation of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation Challenges of a Lipophilic Nicotinamide Derivative

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 2-chloro-N-cyclohexylnicotinamide for in vivo studies. The focus is on providing a logical, step-by-step approach to developing a stable and effective vehicle for both oral and parenteral administration, grounded in the principles of pharmaceutical formulation for poorly soluble compounds.[3][4][6]

Part 1: Preformulation Assessment - The Foundation of a Robust Formulation

Before embarking on full-scale formulation development, a thorough preformulation assessment of this compound is critical. This initial characterization will inform the selection of the most appropriate formulation strategy.[3][7][8]

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: This is the most critical parameter. Determine the solubility in deionized water and buffers at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, and 7.4). Given its predicted lipophilicity (XlogP of 2.9), the aqueous solubility is expected to be low.[2]

  • pKa: The ionization constant will help in understanding the compound's solubility behavior at different pH values.

  • Melting Point: This provides an indication of the compound's crystallinity and can be determined by techniques like Differential Scanning Calorimetry (DSC).

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH will quantify the lipophilicity of the compound.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) can identify the crystalline form of the compound, which can impact solubility and dissolution.[9]

  • Chemical Stability: Assess the stability of the compound in aqueous solutions at different pH values and in the presence of light and heat to identify potential degradation pathways.

Part 2: A Systematic Approach to Vehicle Screening

A tiered approach to vehicle screening is recommended to efficiently identify a suitable formulation. The goal is to start with simple systems and progress to more complex ones as needed.

Workflow for Vehicle Selection

G cluster_0 Tier 1: Simple Aqueous and Co-Solvent Systems cluster_1 Tier 2: Surfactant-Based Systems cluster_2 Tier 3: Lipid-Based and Complex Systems A Aqueous Buffers (pH 2.0-7.4) C Solubility > Target Concentration? A->C B Common Co-solvents: - Propylene Glycol (PG) - Polyethylene Glycol 400 (PEG 400) - Ethanol - Dimethyl Sulfoxide (DMSO) B->C D Aqueous solutions with surfactants: - Polysorbate 80 (Tween® 80) - Cremophor® EL - Solutol® HS 15 C->D No I Select Vehicle and Proceed to Stability Testing C->I Yes E Solubility > Target Concentration? D->E F Lipid Vehicles: - Corn oil, Sesame oil - Medium-Chain Triglycerides (MCT) E->F No E->I Yes H Solubility > Target Concentration? F->H G Cyclodextrins: - Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Sulfobutylether-β-cyclodextrin (SBE-β-CD) G->H H->I Yes J Consider Nanosuspension or Amorphous Solid Dispersion H->J No G A Is this compound soluble in aqueous buffers at the target concentration? B Use simple aqueous solution. A->B Yes C Is it soluble in a co-solvent system (e.g., DMSO/PEG400/Saline)? A->C No D Use co-solvent solution. (Protocol 1) C->D Yes E Is it soluble in a surfactant-based system (e.g., with Tween® 80)? C->E No F Use micellar solution. E->F Yes G Is it for oral administration and highly lipophilic? E->G No H Consider lipid-based suspension. (Protocol 2) G->H Yes I Advanced Formulations: - Nanosuspension - Amorphous Solid Dispersion G->I No

References

Critical Information Required: Target Protein for 2-chloro-N-cyclohexylnicotinamide Not Identified

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: To generate a scientifically accurate and useful Application Note and Protocol guide for the chemical compound 2-chloro-N-cyclohexylnicotinamide , it is imperative to first identify its specific biological target. A chemical probe is defined by its ability to selectively interact with a particular protein or other macromolecule, thereby enabling the study of that target's function.

Following a comprehensive review of available scientific literature and chemical databases, a specific, validated target protein for this compound has not been identified. The compound is available commercially for research use, and while related nicotinamide derivatives are known to have biological activities, such as enzyme inhibition, the precise molecular target for this specific chemical structure is not well-documented in the public domain.

Why is the Target Protein Essential?

The entire framework of an application note for a chemical probe is built upon the foundation of its interaction with a specific target. Without this critical information, it is not possible to provide:

  • Mechanism of Action: A description of how the probe affects cellular processes is entirely dependent on the function of its target protein.

  • Relevant Assays and Protocols: The choice of experiments (e.g., Western blotting for pathway analysis, enzyme activity assays, cell-based phenotypic screens) is dictated by the biological role of the target.

  • Data Interpretation: Understanding whether the probe is an inhibitor or activator, and what downstream effects to expect, requires knowledge of the target.

  • Selectivity and Off-Target Effects: A crucial aspect of a chemical probe's characterization is its specificity for the intended target versus other proteins.

Path Forward

To proceed with your request, the specific [target protein] for this compound must be provided. Once the target is known, a detailed and scientifically rigorous guide can be developed, covering aspects such as:

  • Introduction to the Target Protein and the Chemical Probe.

  • Detailed Protocols for In Vitro and Cellular Assays.

  • Control Experiments and Data Interpretation.

  • Known Off-Target Effects and Mitigation Strategies.

  • Visualization of Signaling Pathways and Experimental Workflows.

Without a specified target, any attempt to create an application note would be speculative and would not meet the required standards of scientific integrity and trustworthiness. We are committed to providing accurate and reliable scientific information. Therefore, we await the designation of the target protein to proceed with generating the requested in-depth technical guide.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and questions that arise during this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and improve your reaction yield and product purity.

Section 1: Core Synthesis Strategy & Key Challenges

The most prevalent and reliable method for synthesizing this compound involves a two-step process:

  • Activation: The carboxylic acid of 2-chloronicotinic acid is converted into a more reactive electrophilic species, typically an acyl chloride.

  • Amidation: The activated acyl chloride is then reacted with cyclohexylamine to form the desired amide bond.

While straightforward in principle, optimizing the yield requires careful control over each step. Direct condensation of the carboxylic acid and amine is generally not feasible as it requires very high temperatures (>160 °C) and is often complicated by the formation of a non-reactive ammonium salt.[1][2]

Our troubleshooting guide will focus on the most common activation method using thionyl chloride (SOCl₂), followed by the amidation step.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Amidation cluster_2 Phase 3: Purification A 2-Chloronicotinic Acid C 2-Chloronicotinoyl Chloride (Activated Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) D Cyclohexylamine F This compound (Final Product) C->F Amidation E Base (e.g., Et₃N) G Crude Product I Pure Product (>99%) G->I Purification H Aqueous Wash Recrystallization or Chromatography

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting the Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride is the critical activation step. Thionyl chloride is a highly effective reagent for this transformation.[3] However, improper handling can lead to side reactions and low-quality intermediates.

Q: My reaction mixture turns dark brown or black upon adding thionyl chloride to my 2-chloronicotinic acid. What is causing this charring and how can I prevent it?

A: This is a common issue often caused by an overly aggressive reaction rate and localized overheating.

  • Causality: The reaction between a carboxylic acid and thionyl chloride is exothermic.[] 2-chloronicotinic acid, while relatively stable, can decompose under harsh acidic conditions at elevated temperatures. Adding thionyl chloride too quickly to the solid acid, especially without a solvent, creates hot spots where decomposition and charring occur.

  • Solution & Protocol:

    • Use a Solvent: Suspend the 2-chloronicotinic acid in a suitable high-boiling inert solvent (e.g., toluene or dichloromethane) before adding the thionyl chloride. This helps dissipate heat.

    • Control Temperature: Perform the addition of thionyl chloride dropwise at a low temperature (0-5 °C) using an ice bath.

    • Controlled Heating: After the addition is complete, allow the mixture to slowly warm to room temperature before gently heating to reflux to drive the reaction to completion.

    • Catalyst (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction, often allowing for milder conditions.[3]

Q: Are there alternatives to thionyl chloride for the activation step? What are the pros and cons?

A: Yes, several other reagents can activate the carboxylic acid. The choice depends on factors like scale, substrate sensitivity, and desired purity.

Activating ReagentProsConsRecommended Use Case
Thionyl Chloride (SOCl₂) Inexpensive, potent; byproducts (SO₂, HCl) are gaseous and easily removed.[3]Highly corrosive and moisture-sensitive; can cause charring if not controlled.General lab scale and large-scale synthesis where cost is a factor.
Oxalyl Chloride ((COCl)₂) More reactive than SOCl₂, often works at lower temperatures; byproducts (CO, CO₂, HCl) are gaseous.[5]More expensive, toxic, and moisture-sensitive.For acid-sensitive substrates or when milder conditions are required.
Carbodiimides (DCC, EDC) Very mild conditions, high yields; widely used in peptide chemistry.[1][2]Can be expensive; byproducts (ureas) can be difficult to remove; potential for racemization with chiral centers.Not typically necessary for this synthesis unless the substrate has extremely sensitive functional groups.
Trichlorotriazine (TCT) Cost-efficient reagent that can be used in sub-stoichiometric amounts with a catalyst.[6]Requires a catalyst (like N-formylpyrrolidine) for optimal performance.A greener, cost-effective alternative for large-scale synthesis.[6]

Section 3: Optimizing the Amidation Reaction

Once the acyl chloride is formed, the introduction of cyclohexylamine must be managed carefully to maximize yield and minimize side products.

Q: My final yield is consistently low (<70%). What are the most common factors I should investigate?

A: Low yields in this step typically trace back to one of three areas: incomplete conversion of the starting acid, loss of the intermediate, or inefficient amidation.

  • Incomplete Acyl Chloride Formation: Ensure the first step runs to completion. After refluxing with SOCl₂, a clear solution should be observed.[7] It is critical to remove all excess thionyl chloride under vacuum before proceeding, as it can react with the cyclohexylamine.

  • Hydrolysis of the Acyl Chloride: The 2-chloronicotinoyl chloride intermediate is highly reactive and susceptible to hydrolysis from atmospheric moisture or wet solvents. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon).

  • Incorrect Stoichiometry or Base: The reaction generates one equivalent of HCl, which will protonate the cyclohexylamine, rendering it non-nucleophilic. You must include at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge this acid.[5] Often, using a slight excess of both the amine and the base can help drive the reaction to completion.

  • Temperature Control: The acylation of an amine is rapid and exothermic.[] Add the acyl chloride solution slowly to the cooled solution (0-5 °C) of cyclohexylamine and base. This prevents the formation of undesired side products.

G Acid 2-Chloronicotinic Acid AcylChloride 2-Chloronicotinoyl Chloride Acid->AcylChloride 1. Activation SOCl2 SOCl₂ SOCl2->AcylChloride Product Final Amide Product AcylChloride->Product 2. Nucleophilic Attack Amine Cyclohexylamine Amine->AcylChloride Base Et₃N BaseHCl Et₃N·HCl (salt) Base->BaseHCl 3. Acid Scavenging HCl HCl (byproduct) HCl->BaseHCl

Caption: Key reaction steps and the crucial role of the base.

Q: I'm observing unreacted starting materials and other impurities after the reaction. How can I improve the work-up and purification?

A: A robust work-up procedure is essential for isolating a clean product. The goal is to remove unreacted starting materials and the hydrochloride salt of your base.

  • Causality: The crude product mixture contains the desired amide, unreacted cyclohexylamine, potentially unreacted 2-chloronicotinic acid (if the acyl chloride hydrolyzed), and the triethylamine hydrochloride salt. Each must be removed selectively.

  • Optimized Purification Protocol:

    • Quench: After the reaction is complete, quench carefully with water or ice.

    • Extract: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove the basic cyclohexylamine and triethylamine into the aqueous layer.

    • Base Wash: Next, wash with a dilute aqueous base solution (e.g., saturated NaHCO₃). This will deprotonate and remove any unreacted acidic 2-chloronicotinic acid into the aqueous layer.

    • Brine Wash & Dry: Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Crystallization/Chromatography: After removing the solvent under reduced pressure, the crude product can often be purified to >99% by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). If impurities persist, column chromatography is a reliable alternative.[8]

Section 4: Detailed Experimental Protocol

This protocol incorporates the best practices discussed above for a high-yield synthesis.

Part A: Synthesis of 2-Chloronicotinoyl Chloride

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend 2-chloronicotinic acid (1.0 eq) in anhydrous toluene (approx. 5 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2.0 - 3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Add a catalytic amount of DMF (2-3 drops).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution (HCl, SO₂) ceases.

  • Cool the solution to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting yellow oil or solid is the crude 2-chloronicotinoyl chloride and should be used immediately in the next step.

Part B: Synthesis of this compound

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve cyclohexylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting acid).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from Part A in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition, allow the reaction to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the acyl chloride.

  • Proceed with the work-up and purification protocol as described in the previous section.

Section 5: Safety Precautions

Q: What are the primary hazards associated with this synthesis?

A: The primary hazards involve corrosive and toxic reagents.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated chemical fume hood, wearing appropriate PPE including gloves, safety glasses, and a lab coat.[3]

  • Acyl Chloride Intermediate: Corrosive and moisture-sensitive. Avoid inhalation and skin contact.

  • Solvents: Toluene and DCM are flammable and have associated health risks. Handle with care in a fume hood.

References

Technical Support Center: Purification of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-chloro-N-cyclohexylnicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methodologies for achieving high purity. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for the success of subsequent reactions and the integrity of biological assays.

This guide moves beyond simple procedural lists to explain the why behind each step, grounding our recommendations in the fundamental principles of organic chemistry. We will explore common impurities, troubleshoot frequently encountered issues, and provide detailed, validated protocols for purification.

Section 1: Understanding the Impurity Profile of this compound

The first step in any successful purification is to understand the potential impurities. These typically arise from the synthetic route, which most commonly involves the acylation of cyclohexylamine with 2-chloronicotinoyl chloride (itself generated from 2-chloronicotinic acid).

FAQ: Common Impurities and Their Origins

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the synthetic pathway. For a typical synthesis involving the reaction of 2-chloronicotinoyl chloride with cyclohexylamine, you should anticipate the following:

  • Unreacted Starting Materials: Residual 2-chloronicotinic acid and cyclohexylamine are common. 2-chloronicotinic acid is acidic and can often be removed with a basic wash, while cyclohexylamine is basic and can be removed with an acidic wash.

  • Reagent-Derived Impurities: If thionyl chloride is used to generate the acid chloride, residual sulfur-containing compounds may be present.

  • Side-Reaction Products: The formation of a diamide, where a second molecule of 2-chloronicotinoyl chloride acylates the nitrogen of the newly formed amide, is a potential byproduct, especially if reaction conditions are not carefully controlled.[1]

  • Hydrolysis Products: The 2-chloro group on the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis to 2-hydroxy-N-cyclohexylnicotinamide, particularly if the reaction or workup is performed at elevated temperatures or under non-neutral pH for extended periods. The amide bond itself can also hydrolyze back to 2-chloronicotinic acid and cyclohexylamine under harsh acidic or basic conditions.

Q2: My crude product is a sticky oil or a low-melting solid, but the pure compound should be a solid. Why?

A2: This is a classic sign of significant impurities. The presence of unreacted starting materials, particularly cyclohexylamine, or residual solvents can depress the melting point and result in an oily or waxy appearance. It is crucial to ensure the complete removal of these lower molecular weight, more volatile components during the workup and drying phases. An incomplete reaction will also lead to a mixture that is difficult to crystallize.

Q3: Can the this compound degrade during storage or purification?

A3: Yes, degradation is a possibility. The 2-chloropyridine moiety can be sensitive.[2] For instance, prolonged exposure to nucleophiles (including water or alcohols from solvents) can lead to the displacement of the chloride.[2] Additionally, some chlorinated pyridines can be light-sensitive. It is advisable to store the compound in a cool, dark, and dry place. During purification, especially chromatography, prolonged contact with acidic or basic stationary phases (like silica or alumina) can potentially cause degradation.[3]

Section 2: Troubleshooting Guide for Purification Workflows

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Workflow Logic: Choosing Your Purification Strategy

The initial purity of your crude material, as determined by a quick analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), will guide your choice of purification method.

purification_workflow start Crude Product Analysis (TLC/LC-MS) is_major Is the desired product the major component (>90%)? start->is_major is_crystalline Is the crude material a solid? is_major->is_crystalline Yes chromatography Perform Column Chromatography is_major->chromatography No recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes is_crystalline->chromatography No (Oily Product)

Caption: Decision tree for selecting a purification method.

Troubleshooting Common Issues

Q4: My TLC plate shows multiple spots. How can I identify them and choose a purification strategy?

A4: Co-spotting on TLC is an effective identification technique. Spot your crude mixture in one lane, the starting materials (2-chloronicotinic acid and cyclohexylamine) in adjacent lanes, and then a mixture of your crude and each starting material in another lane.

  • Acidic Impurities (e.g., 2-chloronicotinic acid): Will likely have a low Rf value and may streak on silica gel. They can be removed with a dilute aqueous sodium bicarbonate wash during the workup.

  • Basic Impurities (e.g., cyclohexylamine): Will also have a distinct Rf value and can be removed with a dilute aqueous hydrochloric acid wash.[4]

  • Non-polar Impurities: Will have a high Rf value.

  • Polar Byproducts: Will have a low Rf value.

If impurities are very close in polarity to your product, column chromatography is the recommended method.[5]

Q5: I'm performing a basic wash (e.g., with NaHCO₃) to remove unreacted 2-chloronicotinic acid, but I'm getting low yields. What's happening?

A5: While a basic wash is correct in principle, prolonged or aggressive washing with a strong base can cause hydrolysis of the amide bond in your product. Ensure you are using a mild base like saturated sodium bicarbonate solution, not stronger bases like sodium hydroxide. Perform the wash quickly and at room temperature or below. After washing, immediately proceed to dry the organic layer and remove the solvent.

Q6: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of the impure mixture). Here are several solutions:

  • Increase the Solvent Volume: You may be using too little solvent, causing the solution to become supersaturated at too high a temperature. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the Cooling Rate: Rapid cooling encourages oiling. Allow the flask to cool slowly to room temperature, and only then move it to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: Your single solvent may be too good a solvent. Try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify and then cool slowly.

Q7: My product appears to be decomposing on the silica gel column (streaking, new spots appearing). How can I prevent this?

A7: This suggests your compound is sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a neutralising agent like triethylamine (~0.5-1% by volume). This deactivates the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica like C18 (reverse-phase chromatography) if the compound is particularly sensitive.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column well and run it efficiently.[5]

Section 3: Standardized Purification Protocols

These protocols provide a starting point for purification. Always perform a small-scale test first to optimize conditions.

Protocol 1: Recrystallization

This method is ideal for crude material that is already >90% pure and solid.

Solvent System Selection: Based on the structure (a moderately polar amide with lipophilic cyclohexyl and chloropyridine groups), suitable solvent systems include:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile

  • Binary Solvents: Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Toluene

Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a binary pair) to just dissolve the solid.

  • If using a binary system, add the "poor" solvent dropwise until persistent cloudiness is observed. Re-clarify with a few drops of the "good" solvent.

  • Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the method of choice for complex mixtures or oily crude products.

Stationary Phase: Silica gel (230-400 mesh). Mobile Phase (Eluent) Selection:

  • Start by finding a solvent system that gives an Rf value of ~0.3 for the product on a TLC plate.

  • A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). Begin with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.

chromatography_workflow prep_column 1. Prepare Column (Slurry pack silica in eluent) load_sample 2. Load Sample (Dissolve in min. DCM, adsorb onto silica) prep_column->load_sample elute 3. Elute with Solvent Gradient (Start with low polarity) load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate

Caption: Workflow for flash column chromatography.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). This ensures a narrow band at the start of the chromatography.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the low-polarity solvent system, collecting fractions.

  • Gradient (Optional): If needed, gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute more polar compounds.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Analytical Methods for Purity Assessment

Verifying the purity of your final product is a critical final step.

Technique Purpose Expected Outcome for Pure Sample
Melting Point Assess purity and identityA sharp melting point range (e.g., 1-2 °C). Impurities typically broaden and depress the melting point.
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purityClean spectra with correct chemical shifts, integration, and coupling constants. Absence of impurity peaks.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[1][6]
FTIR Spectroscopy Functional group confirmationPresence of characteristic peaks for N-H stretch (amide), C=O stretch (amide), and C-Cl stretch.

References

Technical Support Center: Optimizing 2-Chloro-N-Cyclohexylnicotinamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for solubilizing 2-chloro-N-cyclohexylnicotinamide for reliable and reproducible biological assays. Given that over 70% of new chemical entities exhibit poor aqueous solubility, mastering formulation strategies is critical for advancing therapeutic candidates.[1] This document offers a structured approach to tackling solubility challenges, from initial stock solution preparation to preventing precipitation in your final assay.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and solubilization of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound has the following properties:

  • Molecular Formula: C₁₂H₁₅ClN₂O[2][3]

  • Molecular Weight: 238.72 g/mol [2]

  • CAS Number: 57841-70-0[2][3][4][5]

  • Predicted XlogP: 2.9[6]

The predicted XlogP of 2.9 suggests that the compound is moderately lipophilic, which often correlates with poor aqueous solubility.[6] The presence of the chlorine atom and the cyclohexyl group contribute to its lipophilicity.[7]

Q2: I'm starting my experiments. What is the best solvent to dissolve this compound?

A2: For initial stock solutions of poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point.[8] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it's crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.[9]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1%.[10] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is crucial to determine the specific tolerance of your cell line.[11] It is recommended to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[10][12] Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[12]

Q4: My compound precipitates when I add it to my aqueous buffer/media. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[9] To troubleshoot this, you can:

  • Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) media.[9]

  • Modify the formulation: Consider using solubilizing excipients like cyclodextrins or surfactants.

Troubleshooting Guides

This section provides in-depth solutions to specific solubility challenges you may encounter.

Issue 1: Immediate Precipitation Upon Dilution

Problem: You've prepared a stock solution in DMSO, but upon adding it to your cell culture medium or buffer, a precipitate forms instantly.

Causality: This is a classic sign of exceeding the aqueous solubility of your compound. The rapid dilution of the DMSO stock into the aqueous environment causes the compound to come out of solution.

Solutions:

1. Optimization of Dilution Technique

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure complete dissolution by vortexing or brief sonication.[9]

    • Warm your complete cell culture medium or assay buffer to the experimental temperature (typically 37°C). Solubility is often temperature-dependent.[9]

    • Create an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For example, add 2 µL of a 50 mM stock to 98 µL of medium to get a 1 mM intermediate solution with 2% DMSO.

    • Perform subsequent serial dilutions from this intermediate stock into the final assay medium. This gradual reduction in solvent concentration can prevent precipitation.[9]

    • Visually inspect each dilution under a microscope for any signs of precipitation.

2. Determination of Maximum Aqueous Solubility

  • Experimental Workflow:

    • Prepare a series of dilutions of your compound in the final assay buffer or medium.

    • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • After a set period (e.g., 1-2 hours), visually inspect each dilution for turbidity or precipitate. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

Issue 2: Delayed Precipitation in Culture

Problem: The compound solution appears clear initially, but after several hours or days in the incubator, a crystalline or cloudy precipitate forms.

Causality: This can be due to several factors, including compound instability, interactions with media components, or changes in the media environment over time.

Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability The compound may be degrading over time to a less soluble form.Prepare fresh dilutions of the compound immediately before each experiment.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media to form insoluble complexes.[9][13]Try using a different basal media formulation or serum-free media to see if the issue persists.
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[9]Monitor the pH of your culture medium. If it changes significantly, you may need to change the medium more frequently or use a medium with a stronger buffering capacity.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including your compound, exceeding its solubility limit.[9][13]Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.[9]

Advanced Solubilization Strategies

If standard dilution techniques are insufficient, more advanced formulation strategies can be employed.

Strategy 1: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[14][15][16][17][18]

  • Mechanism: The hydrophobic drug molecule resides within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface interacts with water, effectively solubilizing the drug-cyclodextrin complex.[17][18]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[14][19]

  • Experimental Approach:

    • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1-10% w/v).

    • Add your this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solutions.

    • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Strategy 2: Co-solvents and Surfactants
  • Co-solvents: In addition to DMSO, other organic solvents like ethanol, polyethylene glycol (PEG), and glycerol can be explored.[8][20] However, their compatibility with the specific biological assay must be carefully evaluated.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[19][20] Non-ionic surfactants like Tween® 80 and Poloxamer 188 are commonly used.[19] It is important to use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that could cause cell toxicity.

Visualizing the Workflow

Decision Tree for Solvent and Formulation Selection

Solubility_Optimization start Start with This compound stock_sol Prepare 10-100 mM Stock in 100% DMSO start->stock_sol dilution Dilute in Aqueous Buffer/ Pre-warmed Media (37°C) stock_sol->dilution precip_check Precipitation? dilution->precip_check success Proceed with Assay (Final DMSO <0.5%) precip_check->success No troubleshoot Troubleshoot Dilution precip_check->troubleshoot Yes serial_dil Use Serial Dilution troubleshoot->serial_dil lower_conc Lower Final Concentration troubleshoot->lower_conc adv_strat Advanced Strategies troubleshoot->adv_strat If still precipitating serial_dil->dilution lower_conc->dilution cyclo Use Cyclodextrins (e.g., HP-β-CD) adv_strat->cyclo cosolvent Try Co-solvents/Surfactants (e.g., PEG, Tween 80) adv_strat->cosolvent cyclo->dilution cosolvent->dilution

Caption: A decision tree for optimizing the solubility of this compound.

Best Practices for Stock Solution Preparation and Storage

Accurate and stable stock solutions are the foundation of reliable experimental results.[21][22][23]

  • Accurate Weighing and Dissolving: Use a calibrated analytical balance to weigh your compound.[22] Ensure the compound is fully dissolved in the solvent before making further dilutions.[24]

  • Proper Storage: Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation.[25] For long-term storage, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][24]

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.[21]

By following this structured guide, researchers can systematically address the solubility challenges associated with this compound, ensuring the generation of high-quality data in their biological assays.

References

Technical Support Center: Degradation of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-chloro-N-cyclohexylnicotinamide in solution. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. As there is limited direct literature on this specific molecule, this guide synthesizes information from forced degradation studies of similar pharmaceutical compounds and the known chemical reactivity of its core functional groups.[1][2]

Understanding Potential Degradation Pathways

Forced degradation studies are essential to determine a drug substance's intrinsic stability by subjecting it to stress conditions more severe than accelerated stability testing.[2] These studies help establish degradation pathways, understand the chemical behavior of the molecule, and develop stability-indicating analytical methods.[3][4][5] For this compound, degradation is anticipated to occur at two primary locations: the amide linkage and the 2-chloropyridine ring.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a primary degradation pathway for many pharmaceuticals.[2] For this compound, both the amide bond and the chloro-substituent on the pyridine ring are susceptible to hydrolysis, with the reaction mechanism being highly dependent on pH.[6][7][8]

  • Amide Bond Hydrolysis : Under both acidic and basic conditions, the amide bond can be cleaved to yield 2-chloronicotinic acid and cyclohexylamine.[6][7][9]

    • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

    • Base-Catalyzed Hydrolysis : This proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then breaks down.[6][9]

  • 2-Chloropyridine Ring Hydrolysis : The chlorine atom on the pyridine ring can be substituted by a hydroxyl group to form N-cyclohexyl-2-hydroxynicotinamide. This reaction is generally facilitated under basic conditions.[11][12][13]

Predicted Hydrolytic Degradation Pathways

Hydrolytic Degradation cluster_main This compound cluster_products Degradation Products Main This compound Prod1 2-chloronicotinic acid Main->Prod1 Amide Hydrolysis (Acidic/Basic) Prod2 Cyclohexylamine Main->Prod2 Amide Hydrolysis (Acidic/Basic) Prod3 N-cyclohexyl-2-hydroxynicotinamide Main->Prod3 Ring Hydrolysis (Basic)

Caption: Predicted hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. Potential sites for oxidation on this compound include the pyridine ring, which can be oxidized to its N-oxide derivative.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. For chlorinated aromatic compounds, this can involve the homolytic cleavage of the carbon-chlorine bond, leading to radical intermediates and subsequent reaction products.[14][15][16]

Thermal Degradation

In solution, thermal degradation may accelerate hydrolysis and other reactions. In the solid state, amides can undergo thermal decomposition, though this typically requires high temperatures.[17][18][19] The specific degradation products will depend on the conditions and the presence of other reactive species.

Experimental Protocols

A systematic approach to forced degradation studies is crucial for obtaining meaningful and reproducible results.[20][21] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being so excessive as to lead to secondary degradation.[21][22]

Forced Degradation Study Design
Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To investigate degradation in an acidic environment.[2][21]
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo investigate degradation in a basic environment.[2][21]
Oxidation 3% H₂O₂ at room temperatureTo assess susceptibility to oxidation.[2]
Photolysis Exposure to UV and/or visible light (ICH Q1B)To determine light sensitivity.
Thermal Elevated temperature (e.g., 70°C) in solution and solid stateTo evaluate the effect of heat on stability.[1]

Experimental Workflow for Forced Degradation Studies

Experimental Workflow Start Prepare Stock Solution of This compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) Start->Stress Neutralize Neutralize Acid/Base Stressed Samples Stress->Neutralize Dilute Dilute Samples to Appropriate Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Characterize Characterize Degradation Products (e.g., by LC-MS/MS, NMR) Analyze->Characterize End Establish Degradation Profile and Pathways Characterize->End

Caption: General workflow for conducting forced degradation studies.

Troubleshooting Guide

Chromatography Issues

Q1: I am observing poor peak shape (tailing or fronting) for the parent compound and/or degradation products.

  • Possible Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.[23][24][25]

  • Solution:

    • Column: Ensure you are using a high-purity, end-capped C18 column. If tailing persists, consider a column with a different stationary phase (e.g., phenyl-hexyl).[26]

    • Mobile Phase: Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For basic compounds like the potential degradation product cyclohexylamine, a higher pH mobile phase (with a pH-stable column) may be necessary.

    • Sample Load: Reduce the injection volume or sample concentration to avoid overloading the column.[24]

Q2: I am not seeing good separation between the parent peak and the degradation products.

  • Possible Cause: The mobile phase composition is not optimized for selectivity.[24]

  • Solution:

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient will generally provide better resolution.[3]

    • Organic Modifier: Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). This can significantly alter selectivity.[4]

    • pH Adjustment: Small changes in mobile phase pH can impact the retention times of ionizable compounds, improving resolution.

Mass Spectrometry (MS) Detection Issues

Q3: I am having trouble detecting some of the expected degradation products by LC-MS.

  • Possible Cause: Poor ionization of the analyte, in-source fragmentation, or matrix effects.[27][28]

  • Solution:

    • Ionization Mode: Analyze samples in both positive and negative ion modes. Carboxylic acids (e.g., 2-chloronicotinic acid) will likely ionize better in negative mode, while amines (e.g., cyclohexylamine) will be more sensitive in positive mode.

    • Source Parameters: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analytes.

    • Mobile Phase Additives: Use volatile mobile phase additives like formic acid (for positive mode) or ammonium hydroxide/formate (for negative mode) to enhance ionization.[29] Avoid non-volatile buffers like phosphate.[29]

Q4: I am observing a high background signal or "ghost peaks" in my LC-MS chromatograms.

  • Possible Cause: Contamination from the mobile phase, sample preparation, or carryover from previous injections.[25][29][30]

  • Solution:

    • Solvent Purity: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • System Cleaning: Flush the HPLC system and column thoroughly.

    • Injector Wash: Implement a robust injector wash protocol using a strong solvent to minimize carryover.

Troubleshooting Decision Tree for Poor Peak Resolution

Troubleshooting Peak Resolution Start Poor Peak Resolution CheckGradient Is the gradient optimized? Start->CheckGradient AdjustGradient Try a shallower gradient CheckGradient->AdjustGradient No CheckOrganic Is the organic modifier optimal? CheckGradient->CheckOrganic Yes AdjustGradient->CheckOrganic SwitchOrganic Switch from ACN to MeOH (or vice versa) CheckOrganic->SwitchOrganic No CheckpH Is the mobile phase pH appropriate? CheckOrganic->CheckpH Yes SwitchOrganic->CheckpH AdjustpH Adjust pH to control ionization CheckpH->AdjustpH No CheckColumn Is the column chemistry suitable? CheckpH->CheckColumn Yes AdjustpH->CheckColumn SwitchColumn Try a different stationary phase (e.g., Phenyl) CheckColumn->SwitchColumn No End Resolution Improved CheckColumn->End Yes SwitchColumn->End

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a stability-indicating method? A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, process impurities, and excipients.[4][5][31][32]

Q2: How do I ensure mass balance in my forced degradation study? Mass balance is the process of accounting for all the mass of the drug substance after degradation.[20] It is calculated by summing the assay value of the parent drug and the amounts of all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products have been detected and quantified.[20]

Q3: What are the regulatory expectations for forced degradation studies? Regulatory agencies like the FDA and EMA, guided by ICH guidelines (e.g., Q1A(R2)), expect forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods and to provide insight into the degradation pathways of the drug substance.[2][5][21]

Q4: My compound seems very stable and does not degrade under the initial stress conditions. What should I do? If no degradation is observed, you may need to employ more aggressive stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base).[2] However, it is important to avoid overly harsh conditions that could lead to secondary degradation or degradation pathways not relevant to real-world stability.[2] If the molecule is inherently very stable, this is also a valuable finding.

References

Technical Support Center: Overcoming Resistance to 2-Chloro-N-Cyclohexylnicotinamide in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific fungicide 2-chloro-N-cyclohexylnicotinamide, including its precise mode of action and documented cases of resistance, is not extensively available in public scientific literature. The following troubleshooting guide and frequently asked questions are based on established principles of fungicide resistance observed with other nicotinamide derivatives and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This guide is intended to provide general guidance for researchers and drug development professionals encountering resistance to novel or under-characterized antifungal compounds.

Introduction

This compound belongs to the nicotinamide class of fungicides, which have demonstrated significant efficacy against a range of fungal pathogens.[1][2] Notably, many fungicidal nicotinamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7.[1][3] These compounds target Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal cellular respiration.[1] However, the persistent application of single-site-of-action fungicides like SDHIs can lead to the development of resistance in fungal populations, compromising their efficacy.

This technical support center provides a comprehensive resource for researchers encountering or anticipating resistance to this compound, with a primary focus on the well-studied fungal pathogen Botrytis cinerea (gray mold), a common model organism for fungicide resistance studies.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the likely mode of action of this compound?

Based on its chemical structure as a nicotinamide derivative, the primary suspected mode of action for this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[1] This enzyme is a critical component of cellular respiration, and its inhibition leads to a disruption of ATP production and ultimately, fungal cell death.[1]

Q2: We are observing a sudden loss of efficacy of this compound against our fungal strain, which was previously susceptible. What are the potential causes?

A sudden loss of efficacy strongly suggests the development of fungicide resistance. The two primary mechanisms of resistance to SDHI fungicides are:

  • Target-Site Modification: Mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) can alter the fungicide's binding site, reducing its inhibitory effect.[6]

  • Increased Efflux Pump Activity: Fungal cells can develop mechanisms to actively pump the fungicide out of the cell before it can reach its target. This is often mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[7]

Q3: Is resistance to this compound likely to confer cross-resistance to other fungicides?

Cross-resistance is a significant concern with single-site-of-action fungicides. Within the SDHI class (FRAC Group 7), there is a high likelihood of cross-resistance, although the extent can vary depending on the specific mutation and the chemical structure of the other SDHI fungicides.[3][6] It is less likely to confer cross-resistance to fungicides with different modes of action (e.g., azoles, strobilurins).

Q4: How can we confirm if our fungal strain has developed resistance to this compound?

Confirmation of resistance typically involves a combination of phenotypic and genotypic assays:

  • Phenotypic Assay: Determining the 50% effective concentration (EC50) of the compound against your fungal strain and comparing it to a known susceptible (wild-type) strain. A significant increase in the EC50 value indicates resistance.

  • Genotypic Assay: Sequencing the SdhB, SdhC, and SdhD genes to identify known or novel mutations associated with SDHI resistance. Additionally, quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of known efflux pump genes.

Troubleshooting Guide: Investigating and Managing Resistance

This guide provides a structured approach for researchers facing unexpected loss of efficacy with this compound in their experiments.

Problem 1: Decreased or Complete Loss of Antifungal Activity

Potential Cause 1: Target-Site Modification

  • Rationale: This is the most common mechanism of resistance to SDHI fungicides. Specific point mutations in the genes encoding the SDH enzyme can prevent the fungicide from binding effectively. In Botrytis cinerea, mutations in the SdhB subunit, such as H272R/Y, P225F/H, and N230I, are well-documented to confer resistance to SDHIs like boscalid.[6]

  • Recommended Actions:

    • Sequence the Target Genes: Isolate genomic DNA from both your suspected resistant strain and a susceptible wild-type strain. Amplify and sequence the SdhB, SdhC, and SdhD genes.

    • Compare Sequences: Align the sequences to identify any amino acid substitutions in the resistant strain.

    • Molecular Docking (Optional): If a novel mutation is identified, computational molecular docking studies can help predict how the mutation might alter the binding of this compound to the SDH enzyme.

Potential Cause 2: Increased Expression of Efflux Pumps

  • Rationale: Overexpression of ABC and MFS transporters can reduce the intracellular concentration of the fungicide, preventing it from reaching its target.[7] This is a common mechanism of multidrug resistance in fungi.[7]

  • Recommended Actions:

    • Quantify Efflux Pump Gene Expression: Isolate RNA from your resistant and susceptible strains, both with and without treatment with a sub-lethal concentration of this compound. Perform qRT-PCR to quantify the expression of known fungal efflux pump genes (e.g., BcatrB, BcatrD in B. cinerea).[8]

    • Test with Efflux Pump Inhibitors: Conduct synergy assays by co-administering this compound with known efflux pump inhibitors to see if the antifungal activity is restored.

Problem 2: Inconsistent Results or Partial Resistance

Potential Cause: Heterogeneous Population

  • Rationale: The fungal population in your culture may not be uniformly resistant. A mix of susceptible and resistant individuals can lead to variable results.

  • Recommended Actions:

    • Single-Spore Isolation: Perform single-spore isolation from your culture to establish clonal populations.

    • Test Clonal Populations: Test the susceptibility of individual clonal isolates to this compound to determine the proportion of resistant individuals in the original population.

Experimental Protocols

Protocol 1: Determination of EC50 by Mycelial Growth Inhibition Assay

Objective: To quantify the level of resistance by determining the concentration of this compound that inhibits 50% of mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Petri dishes (90 mm)

  • Actively growing cultures of susceptible and suspected resistant fungal strains

  • Cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a series of PDA plates amended with different concentrations of this compound. Include a solvent-only control.

  • From the edge of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each amended and control PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or log-logistic regression analysis.

Data Presentation:

StrainGenotype (if known)EC50 (µg/mL) of this compoundResistance Factor (RF)
Wild-TypeSusceptibleHypothetical Value: 0.51
Resistant Isolate 1SdhB H272RHypothetical Value: >100>200
Resistant Isolate 2Efflux Pump OverexpressionHypothetical Value: 2550

Note: The EC50 values are hypothetical and should be determined experimentally. The Resistance Factor is calculated as (EC50 of resistant strain) / (EC50 of susceptible strain).

Protocol 2: Molecular Detection of Target-Site Mutations by AS-PCR

Objective: To rapidly screen for the presence of known mutations in the SdhB gene associated with SDHI resistance.

Materials:

  • Genomic DNA from fungal isolates

  • Allele-specific primers for the target mutation(s)

  • Common reverse primer

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis system

Procedure:

  • Design allele-specific forward primers that have their 3' end corresponding to the specific mutation you are targeting (e.g., one primer for the wild-type allele and one for the mutant allele).

  • Perform two separate PCR reactions for each DNA sample: one with the wild-type specific primer and the common reverse primer, and one with the mutant-specific primer and the common reverse primer.

  • Include positive controls for both wild-type and mutant alleles if available.

  • Run the PCR products on an agarose gel.

  • The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the resistance allele.

Visualizations

Signaling Pathway: Mechanism of Action and Resistance

cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) ETC Electron Transport Chain SDH->ETC e- transfer ATP ATP Synthesis ETC->ATP Fungicide This compound Fungicide->SDH Inhibition Resistance Resistance Mechanisms Resistance->Fungicide Counteracts Mutation Target-Site Mutation (SdhB, SdhC, SdhD) Resistance->Mutation Efflux Efflux Pump Overexpression (ABC/MFS) Resistance->Efflux

Caption: Mechanism of action of this compound and key resistance pathways.

Experimental Workflow: Investigating Resistance

start Loss of Fungicide Efficacy Observed phenotype Phenotypic Assay (EC50 Determination) start->phenotype genotype Genotypic Analysis start->genotype confirm Resistance Confirmed phenotype->confirm sequencing Sequence SdhB, SdhC, SdhD genes genotype->sequencing qpcr qRT-PCR for Efflux Pump Genes genotype->qpcr sequencing->confirm qpcr->confirm strategy Develop Management Strategy confirm->strategy

Caption: A logical workflow for the investigation of suspected fungicide resistance.

References

Technical Support Center: Troubleshooting 2-chloro-N-cyclohexylnicotinamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of 2-chloro-N-cyclohexylnicotinamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). As a nicotinamide derivative, this compound may exhibit complex solid-state behavior, including polymorphism, which necessitates precise control over the crystallization process.[1][2][3][4]

This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you not just to solve immediate experimental hurdles but to understand the underlying physicochemical principles governing crystallization.

Core Troubleshooting & FAQs

This section addresses the most frequently encountered issues during the crystallization of this compound.

Q1: My solution remains clear even after cooling. Why am I not getting any crystals?

A1: This indicates that the solution has not reached a sufficient level of supersaturation, the thermodynamic driving force for nucleation and crystal growth.

The 'Why': Expertise & Causality Crystallization begins with nucleation, where molecules in solution assemble into tiny, ordered nuclei. This process only occurs when the concentration of the solute exceeds its equilibrium solubility limit, a state known as supersaturation.[5][6] If the solution remains clear, it is either subsaturated (more solute can be dissolved) or has not crossed the metastable zone width (MSZW)—the region of supersaturation where spontaneous nucleation is kinetically hindered.

Troubleshooting Workflow:

  • Increase Solute Concentration: The most direct approach is to increase the concentration of this compound in the initial hot solvent. Ensure you are still below the boiling point to prevent solvent loss.

  • Induce Nucleation:

    • Seeding: Introduce a few microscopic crystals of this compound from a previous successful batch. This provides a template, bypassing the energy barrier of primary nucleation.

    • Scratching: Gently scratch the inner surface of the vessel below the solution level with a glass rod. The microscopic imperfections created can act as heterogeneous nucleation sites.

  • Solvent Evaporation: Slowly evaporate a portion of the solvent using a gentle stream of nitrogen or by leaving the vessel partially open in a fume hood. This concentrates the solute, increasing supersaturation.[7]

  • Cool to a Lower Temperature: If your initial cooling target is 0 °C, try a dry ice/acetone bath to reach significantly lower temperatures, which will further decrease solubility.

  • Re-evaluate Your Solvent System: The chosen solvent may be too effective, rendering the compound highly soluble even at low temperatures. A systematic solvent screen is recommended (see Protocol 1). Consider using an anti-solvent to drastically reduce solubility (see Protocol 3).

Q2: Instead of crystals, my compound has separated as an oil. What is "oiling out" and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the level of supersaturation is so high that the system enters a metastable two-liquid region before solid crystals can nucleate. [8]

The 'Why': Expertise & Causality This is a common problem for APIs, especially those with low melting points or when crystallization conditions are far from equilibrium.[8] The system finds it energetically easier to separate into two liquid phases (one solute-rich, one solvent-rich) than to form an ordered solid lattice. This oily, solute-rich phase often has very high viscosity, which kinetically traps the system and prevents or slows crystallization, leading to agglomeration and poor impurity rejection.[8]

Troubleshooting Workflow:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: Decrease your cooling rate significantly. Rapid cooling can "crash out" the compound, plunging it directly into the LLPS region. A controlled, slow cooling profile is critical (see Protocol 2).

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at a much slower rate, particularly as you approach the point of nucleation. Ensure vigorous mixing at the point of addition to dissipate local high supersaturation.[9]

  • Increase Crystallization Temperature: Start the crystallization from a more dilute solution. This requires removing more solvent to achieve saturation but ensures that the saturation point is reached at a higher temperature, which is often outside the LLPS region.

  • Strategic Seeding: Add seed crystals at a point of low supersaturation, just after crossing the solubility curve. This encourages crystal growth over oiling.

  • Solvent System Modification: The choice of solvent significantly impacts solute-solvent interactions.[10][11][12] Switching to a solvent where the compound has a steeper solubility curve can sometimes circumvent the LLPS region.

Q3: I'm getting a fine powder or amorphous precipitate instead of well-defined crystals. What's wrong?

A3: This outcome suggests that the nucleation rate is excessively high compared to the crystal growth rate, leading to the simultaneous formation of a massive number of tiny particles.

The 'Why': Expertise & Causality Supersaturation governs both nucleation and growth. When supersaturation is generated too quickly and reaches a very high level, the system's energy is discharged through explosive primary nucleation.[5] This leaves little solute in the solution to support the subsequent growth of these nuclei into larger, well-defined crystals. The result is often an amorphous solid or a microcrystalline powder with poor handling characteristics.

Troubleshooting Workflow:

  • Control Supersaturation: This is the most critical parameter.

    • Employ a slower, more controlled cooling ramp (e.g., 0.1-0.2 °C/min).

    • If using an anti-solvent, reduce the addition rate and ensure efficient mixing.[9][13]

  • Reduce Agitation Rate: While mixing is important, excessive agitation, especially high shear, can induce secondary nucleation by breaking existing crystals, leading to a finer particle size distribution.[5]

  • Implement a "Slurry Aging" or "Temperature Cycling" Step: After the initial crystallization, hold the slurry at a constant temperature or cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.[14]

  • Increase the Starting Concentration (Counter-intuitive): In some cases, starting with a higher concentration and cooling more slowly can lead to nucleation at a higher temperature. The increased molecular mobility at higher temperatures can favor growth kinetics over nucleation.

Q4: My crystals are needle-like and form a thick slurry. How can I improve the crystal habit?

A4: Crystal habit (the external shape) is determined by the relative growth rates of different crystal faces. A needle-like morphology indicates that growth is much faster in one dimension. This is often undesirable as it leads to poor filtration, low bulk density, and difficult handling.[11]

The 'Why': Expertise & Causality The external shape of a crystal is a direct reflection of its internal lattice structure. However, external factors, most notably the solvent, can dramatically alter this shape.[12][15][16] Solvent molecules can selectively adsorb to specific crystal faces, inhibiting their growth. Faces that are not inhibited grow faster, leading to an anisotropic (e.g., needle or plate-like) habit.

Troubleshooting Workflow:

  • Change the Solvent: This is the most powerful tool for modifying crystal habit. A solvent with different polarity or hydrogen bonding capability will interact differently with the crystal surfaces.[10][12] A comprehensive solvent screen is essential (see Protocol 1).

  • Adjust Supersaturation: Lowering the supersaturation level generally slows all growth rates, often leading to more equant (uniform-shaped) crystals.

  • Screen for Additives: Introduce small amounts of an additive that is structurally similar to the target molecule. These additives can act as "tailor-made" inhibitors, selectively adsorbing to and slowing the growth of the fastest-growing faces.

  • Modify pH (if applicable): If the molecule has ionizable groups, changing the pH of the solution can alter the surface charge of the crystal faces and their interaction with the solvent.

Q5: My final product purity is not meeting specifications. What are the mechanisms of impurity incorporation and how can I mitigate them?

A5: Impurities can be incorporated into a crystalline product through several mechanisms, including surface adsorption, inclusions, and solid solution formation. [17][18] A targeted approach is needed to identify the mechanism and improve rejection.

The 'Why': Expertise & Causality Crystallization is a powerful purification technique, but its selectivity is not absolute.

  • Surface Adsorption: Impurities adhere to the crystal surface and are trapped by inadequate washing.[18]

  • Inclusions: Pockets of mother liquor (containing impurities) are trapped within the growing crystal, often due to rapid or unstable growth.[18]

  • Solid Solution: Structurally similar impurities can be incorporated directly into the crystal lattice, substituting for the host molecule. This is the most difficult type of impurity to remove.[14]

Troubleshooting Workflow:

  • Optimize Washing: First, rule out surface contamination. Wash the filtered cake with a small amount of cold, pure anti-solvent in which the product is sparingly soluble but the impurity is soluble. Re-slurrying the crystals in a clean solvent can also be effective at washing the surface.[17][19]

  • Reduce Growth Rate: Slower crystallization (lower supersaturation) reduces the likelihood of solvent inclusions.[18] It provides more time for impurity molecules to diffuse away from the growing crystal face.

  • Utilize Slurry Aging: Holding the product as a slurry for an extended period can allow for lattice relaxation and potential purging of incorporated impurities.

  • Investigate Solid Solution Formation: If purity does not improve with the above methods, a solid solution is likely.

    • Recrystallization: A second crystallization step is often necessary.

    • Solvent Choice: The choice of solvent can influence the partitioning of the impurity between the solid and liquid phases.

    • Upstream Purity: The most effective solution is often to improve the purity of the material before the final crystallization step.

Q6: I am observing batch-to-batch inconsistency, suggesting different crystal forms. How do I control polymorphism?

A6: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern for APIs as it affects solubility, stability, and bioavailability. [20][21] Nicotinamide itself is known to be highly polymorphic.[1][2][3] Control requires a deep understanding of the thermodynamic and kinetic factors at play.

The 'Why': Expertise & Causality Different polymorphs have different free energies. The most stable form is thermodynamically favored, but less stable (metastable) forms often nucleate first due to kinetic advantages (Ostwald's Rule of Stages). The specific polymorph obtained depends on factors like solvent, temperature, supersaturation, and cooling rate.[20]

Troubleshooting Workflow:

  • Characterize Your Forms: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify and differentiate the polymorphs you are producing.

  • Control Nucleation:

    • Seeding: This is the most robust method for ensuring the desired form. Seed the solution with crystals of the target polymorph at a low supersaturation.

    • Solvent Selection: Different solvents can stabilize different polymorphs. Screen various solvents to identify which ones consistently produce the desired form.

  • Control Thermodynamics and Kinetics:

    • Temperature: Crystallizing at different temperatures can favor different forms. The thermodynamically stable form is generally favored at higher temperatures.

    • Supersaturation: High supersaturation often favors the nucleation of metastable forms. Operating at lower supersaturation can favor the stable form.

  • Perform Slurry Conversion Studies: Slurry a mixture of the polymorphs in a chosen solvent. Over time, the less stable forms will dissolve and recrystallize as the most stable form in that specific solvent system, helping you identify the thermodynamically stable polymorph under those conditions.

Data Presentation & Key Parameters

To effectively troubleshoot, you must collect quantitative data. The following table provides an example of a solubility screen. Researchers must determine this data experimentally for this compound.

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Methanol150>500Very high solubility, may be difficult to crystallize from.
Ethanol80450Good solubility profile for cooling crystallization.
Isopropanol25200Steeper solubility curve, good candidate.
Ethyl Acetate40300Potential for cooling crystallization.
Toluene< 550Low solubility, may be a useful anti-solvent.
Water< 1< 1Excellent anti-solvent candidate.
Table 1: Example solubility data for guiding solvent selection. This data is illustrative and must be determined experimentally.

Experimental Protocols

Protocol 1: Systematic Solvent & Anti-Solvent Screening
  • Setup: Place a small, known amount (e.g., 20 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature with stirring until the solid just dissolves. Record the volume of solvent used to estimate room temperature solubility.

  • Heating: Gently heat the vials that showed some solubility to 50-60 °C and add more solute until saturation is reached.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, then transfer to a 4 °C refrigerator. Observe for crystal formation, quality, and any signs of oiling out.

  • Anti-Solvent Test: For solvents where the compound is highly soluble (e.g., methanol), slowly add a miscible anti-solvent (e.g., water, heptane) dropwise until persistent turbidity is observed, then allow it to stand. Observe the resulting solid.

Protocol 2: Controlled Cooling Crystallization
  • Dissolution: Dissolve the this compound in a suitable solvent (identified from Protocol 1) at an elevated temperature (e.g., 60 °C) to create a solution that is just undersaturated.

  • Filtration: Filter the hot solution through a 0.2 µm filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Cooling Ramp: Place the vessel in a programmable cooling bath. Initiate a slow, linear cooling ramp (e.g., 0.2 °C/min).

  • Seeding (Optional but Recommended): Once the solution has cooled by 2-3 °C (entering the metastable zone), add a small quantity of seed crystals of the desired polymorph.

  • Growth: Continue the slow cooling to the final temperature (e.g., 5 °C).

  • Aging: Hold the resulting slurry at the final temperature for 2-4 hours with gentle agitation to allow for crystal growth and maturation.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization failures.

Troubleshooting_Workflow Start Start: Crystallization Experiment Observe Observe Outcome After Incubation Start->Observe Clear Problem: Clear Solution (No Crystals) Observe->Clear Undersaturated Oil Problem: 'Oiling Out' (LLPS) Observe->Oil High Supersaturation / LLPS Powder Problem: Amorphous Precipitate / Fine Powder Observe->Powder Rapid Nucleation PoorHabit Problem: Poor Crystal Habit (Needles/Plates) Observe->PoorHabit Sub-optimal Growth Success Success: High-Quality Crystals Observe->Success Optimal Conditions Action_Clear Action: - Increase Concentration - Add Seed Crystals - Slower Evaporation - Use Anti-Solvent Clear->Action_Clear Action_Oil Action: - Decrease Cooling Rate - Use More Dilute Solution - Seed at Low Supersaturation - Change Solvent Oil->Action_Oil Action_Powder Action: - Slow Supersaturation Generation - Reduce Agitation - Implement Slurry Aging Powder->Action_Powder Action_Habit Action: - Change Solvent System - Lower Supersaturation - Screen for Additives PoorHabit->Action_Habit Action_Clear->Start Re-run Action_Oil->Start Re-run Action_Powder->Start Re-run Action_Habit->Start Re-run

Caption: A logical workflow for diagnosing and solving common crystallization problems.

References

Technical Support Center: Minimizing Off-Target Effects of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-chloro-N-cyclohexylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing off-target effects during your experiments. As a novel nicotinamide derivative, understanding and controlling for unintended biological interactions is paramount for generating robust and reproducible data. This document will provide you with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype at a high concentration of this compound. How can I be sure it's due to the intended target and not an off-target effect?

This is a critical question in early-stage drug discovery. A cellular phenotype at high concentrations may indeed be a result of off-target interactions. Most small molecule drugs interact with multiple targets, and these unintended interactions can lead to misleading results.[1] To dissect on-target from off-target effects, a multi-pronged approach is necessary.

Key Considerations:

  • Dose-Response Relationship: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve. If the phenotype only appears at the highest concentrations, it may suggest an off-target effect. It is crucial to test a broad range of concentrations to establish a clear IC50 or EC50 value.[2]

  • Orthogonal Approaches: Confirm your findings using an alternative method that does not rely on the small molecule. For instance, if you are proposing that this compound inhibits a specific protein, using RNA interference (siRNA or shRNA) to knockdown that protein should phenocopy the effect of the compound.[3]

  • Inactive Control Compound: The use of a structurally similar but biologically inactive analog of this compound is a powerful control.[4] This control helps to ensure that the observed phenotype is not due to the chemical scaffold itself or non-specific interactions.

Q2: My IC50 value for this compound varies between experiments. What could be the cause?

Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cellular State: The physiological state of your cells can significantly impact their response to a compound. Factors such as cell density, passage number, and confluency should be kept consistent between experiments.[3]

  • Compound Stability: Ensure proper storage and handling of this compound. It is recommended to make fresh dilutions for each experiment from a concentrated stock solution to avoid degradation.[3] Repeated freeze-thaw cycles of the stock solution should also be avoided.

  • Assay Conditions: Minor variations in assay conditions, such as incubation time, temperature, and serum concentration in the media, can lead to variability in IC50 values.

Q3: What are the best practices for selecting the optimal concentration of this compound for my cellular assays?

The optimal concentration should be high enough to engage the intended target but low enough to minimize off-target effects. A good starting point is to use a concentration that is 10- to 100-fold above the biochemical IC50 for the target, but it is crucial to validate this in a cellular context.[4]

Recommended Workflow:

  • Determine the Biochemical IC50: If not already known, determine the IC50 of this compound against its purified target protein in a cell-free assay.

  • Cellular Dose-Response Curve: Perform a dose-response experiment in your cell line of interest, measuring a proximal biomarker of target engagement.

  • Select the Lowest Effective Concentration: Choose the lowest concentration that gives a robust on-target effect for your downstream experiments.

Troubleshooting Guides

Issue: Unexpected Cell Toxicity

Potential Cause:

  • Off-target toxicity: The compound may be hitting an unintended target that is essential for cell survival.

  • Compound degradation: A degradation product of the compound could be toxic.

  • Non-specific effects: At high concentrations, the compound may be causing general cellular stress through mechanisms like membrane disruption.

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Use a sensitive method like CellTiter-Glo® to determine the concentration at which the compound induces cytotoxicity.

  • Washout Experiment: To determine if the toxic effects are reversible, treat cells with the compound for a defined period, then wash it out and monitor cell recovery.

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for the same target is available, test if it produces the same toxicity. If not, the toxicity is likely an off-target effect of this compound.

Issue: Lack of an Observable Phenotype

Potential Cause:

  • Compound inactivity: The compound may not be cell-permeable or may be rapidly metabolized.

  • Target not essential: The intended target may not be critical for the phenotype being measured in your specific cell line or under your experimental conditions.

Troubleshooting Steps:

  • Confirm Target Expression: Verify that your cell line expresses the intended target at the protein level using techniques like Western blotting or flow cytometry.[3]

  • Target Engagement Assay: Use a method to directly measure the binding of the compound to its target in cells, such as a cellular thermal shift assay (CETSA).

  • Positive Control: Include a positive control in your experiment that is known to produce the expected phenotype.[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for IC50 Determination
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the desired endpoint (e.g., cell viability, target phosphorylation).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Washout Experiment to Assess Reversibility
  • Treatment: Treat cells with this compound at a concentration that elicits a clear phenotype.

  • Washout: After the desired treatment time, aspirate the medium containing the compound. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Recovery: Add fresh, compound-free medium to the cells.

  • Time Points: At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), lyse the cells or perform your assay to assess the reversal of the phenotype.

Data Presentation

Table 1: Key Experimental Controls for Minimizing Off-Target Effects

ControlPurposeExpected Outcome
Vehicle Control (e.g., DMSO) To control for the effects of the solvent used to dissolve the compound.No significant effect on the measured phenotype.
Inactive Analog To demonstrate that the observed effect is not due to the chemical scaffold.The inactive analog should not produce the same phenotype as the active compound.[3]
Target Knockdown/Knockout To mimic the effect of the inhibitor through genetic means.The phenotype observed with the compound should be recapitulated by target knockdown/knockout.[3]
Structurally Unrelated Inhibitor To confirm that the phenotype is due to inhibition of the intended target.A different inhibitor for the same target should produce a similar phenotype.

Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation A Determine Biochemical IC50 B Establish Cellular Dose-Response A->B C Assess Cytotoxicity B->C D Target Knockdown (siRNA/shRNA) C->D Proceed if specific window exists E Use Structurally Unrelated Inhibitor D->E F Inactive Analog Control E->F G Kinome/Proteome Profiling F->G Investigate if phenotype persists H Phenotypic Screening G->H I Washout Experiment H->I

Caption: Workflow for identifying and mitigating off-target effects.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A (Intended Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Substrate_1 Substrate 1 Kinase_A->Substrate_1 Substrate_2 Substrate 2 Kinase_B->Substrate_2 Phenotype_A Cellular Phenotype A Substrate_1->Phenotype_A Phenotype_B Cellular Phenotype B Substrate_2->Phenotype_B Inhibitor This compound Inhibitor->Kinase_A On-Target Inhibition Inhibitor->Kinase_B Off-Target Inhibition

Caption: Diagram illustrating potential on- and off-target effects.

References

Technical Support Center: Refining Dosage for 2-Chloro-N-Cyclohexylnicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the novel research compound, 2-chloro-N-cyclohexylnicotinamide. As a nicotinamide derivative, this compound holds potential for modulating various cellular pathways.[1] However, its novelty means that established dosage protocols for specific cell lines are not yet widely available. This guide is designed to empower you with the principles and methodologies required to empirically determine the optimal concentration for your experiments, ensuring reproducible and meaningful results. We will address common questions and troubleshooting scenarios in a direct, Q&A format, grounding our advice in established practices for small molecule inhibitors.[2][3]

Part 1: Foundational Knowledge & Initial Setup

This section covers the essential first steps, from preparing your stock solution to designing your first dose-response experiment.

FAQ 1: I have just received my vial of this compound. How should I prepare and store it?

Proper handling and storage are critical for maintaining the integrity of the compound.[4]

  • Reconstitution: Most small molecule inhibitors are first dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[2][5] Always refer to the manufacturer's datasheet for any specific solubility recommendations.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][4]

  • Quality Control: If you observe a color change in your stock solution or precipitation upon thawing, it may indicate degradation or poor solubility.[4] Before use, ensure the thawed aliquot is at room temperature and vortexed gently to ensure complete dissolution.

FAQ 2: What is the recommended starting concentration range for a new compound like this?

Since specific IC50 (half-maximal inhibitory concentration) values for this compound are not yet established in the literature, a broad, systematic approach is necessary.

It is advisable to start with a wide, logarithmic dilution series to cover several orders of magnitude.[2] This approach maximizes the chance of identifying the effective concentration window for your specific cell line and assay.[5]

Table 1: Example Logarithmic Dilution Series for Initial Screening

Concentration (µM)Concentration (nM)Notes
100100,000Often the highest concentration, may induce non-specific effects.
1010,000A common upper limit for specific inhibitors.[6]
11,000
0.1100
0.0110
0.0011Lower range to capture highly potent effects.
0 (Vehicle Control)0 (Vehicle Control)Crucial: Contains the same final concentration of DMSO as the treated wells.[2]

This wide range will help you generate a sigmoidal dose-response curve, from which you can determine key parameters like the IC50 value.[7]

Part 2: Core Experimental Protocol - The Dose-Response Assay

The cornerstone of refining dosage is the dose-response experiment. This allows you to quantify the effect of this compound on your cells.

Workflow for Determining Optimal Dosage

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_cell Culture & Count Cells plate_cells Plate Cells (e.g., 96-well plate) prep_cell->plate_cells add_drug Add Drug Dilutions (Logarithmic Series) plate_cells->add_drug incubate Incubate (24, 48, 72h) add_drug->incubate viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay plot_curve Plot Dose-Response Curve viability_assay->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 optimize Optimal Dose Identified calc_ic50->optimize Refine Concentration for Further Assays

Caption: Workflow for initial dosage determination.

Detailed Protocol: Cell Viability Dose-Response Assay

This protocol provides a framework. You must optimize parameters like cell seeding density and incubation time for your specific cell line.[8][9]

  • Cell Seeding:

    • Determine the optimal seeding density to ensure cells are in the exponential growth phase throughout the experiment.[9]

    • Plate cells in a 96-well plate and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Preparation:

    • Perform a serial dilution of your 10 mM stock in DMSO.

    • Further dilute these intermediate stocks into your complete cell culture medium to achieve the final desired concentrations. Note: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).[2]

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

    • Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubation:

    • Incubate the plates for time points relevant to your cell line's doubling time and the expected mechanism of the compound. Standard starting points are 24, 48, and 72 hours.[2]

  • Viability Assessment:

    • At each time point, measure cell viability using a suitable method (e.g., MTT, MTS, CellTiter-Glo®, or direct cell counting).

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.[7]

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues you might encounter.

FAQ 3: My results show high variability between replicate wells. What's going wrong?

High variability can obscure real biological effects. The cause is often technical.

  • Inconsistent Cell Seeding: Ensure you have a single-cell suspension before plating. Clumps of cells will lead to uneven distribution.[2]

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, altering media concentration. It's good practice to fill these wells with sterile PBS or medium and not use them for experimental samples.[2]

FAQ 4: I'm not seeing any effect, even at high concentrations. Is the compound inactive?

While compound inactivity is possible, several other factors should be investigated first.[3]

  • Compound Stability & Solubility: The compound may be degrading in your culture medium or precipitating out of solution.[3][10] Visually inspect the medium in the wells for any signs of precipitation. You can also perform a time-course analysis using HPLC to check for compound degradation under your specific experimental conditions.[10]

  • Incubation Time: The selected time point may be too early to observe an effect. For cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) compounds, longer incubation times may be necessary.[2]

  • Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms to the compound's mode of action.

  • Target Engagement: The compound may not be reaching its intended molecular target. A downstream assay, such as a Western blot to check the phosphorylation status of a target kinase, can help confirm target engagement.[3]

Troubleshooting Decision Tree

G start Problem: Inconsistent or Unexpected Results check_variability High Variability Between Replicates? start->check_variability var_yes Yes check_variability->var_yes var_no No check_variability->var_no check_activity No Activity Observed at High Doses? act_yes Yes check_activity->act_yes sol_seeding Review Cell Seeding Protocol (Ensure single-cell suspension) var_yes->sol_seeding var_no->check_activity sol_pipetting Verify Pipette Calibration & Technique sol_seeding->sol_pipetting sol_edge Mitigate Edge Effects (Avoid outer wells) sol_pipetting->sol_edge sol_solubility Check Solubility & Stability (Visual check, HPLC) act_yes->sol_solubility sol_time Extend Incubation Time (e.g., 72h, 96h) sol_solubility->sol_time sol_target Confirm Target Engagement (e.g., Western Blot) sol_time->sol_target

Caption: Decision tree for troubleshooting common issues.

FAQ 5: The IC50 value seems much higher than expected for a small molecule inhibitor. What does this mean?

An IC50 value greater than 10 µM may suggest non-specific activity or low potency.[6]

  • Verify Compound Integrity: Ensure your stock solution has not degraded.

  • Assay Conditions: The IC50 can be highly dependent on assay conditions, such as cell density or serum concentration in the medium.

  • Mechanism of Action: The compound may have a cytostatic effect rather than a cytotoxic one, which can result in a higher apparent IC50 in a viability assay. Consider using an assay that measures proliferation (e.g., BrdU incorporation) in parallel.

By systematically applying these principles and protocols, you can confidently refine the optimal dosage of this compound for your specific research needs, paving the way for robust and reliable experimental outcomes.

References

Technical Support Center: Strategies for Addressing Poor Bioavailability of 2-chloro-N-cyclohexylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of 2-chloro-N-cyclohexylnicotinamide. This document provides a structured approach to identifying the root cause of poor bioavailability and offers practical, step-by-step guidance on various formulation strategies to overcome these issues. Our goal is to equip you with the knowledge to make informed decisions in your experimental design, ultimately enhancing the therapeutic potential of your compound.

Part 1: Initial Characterization and Problem Diagnosis

Before attempting to improve the bioavailability of this compound, it is crucial to understand the underlying physicochemical properties that may be hindering its absorption. The predicted XlogP of 2.9 for this compound suggests moderate lipophilicity, which can often be associated with poor aqueous solubility—a common cause of low bioavailability.[1] This section will guide you through the initial experiments to characterize your compound and diagnose the primary barrier to its absorption.

FAQ: Why is my compound exhibiting low oral bioavailability?

Poor oral bioavailability is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream.

  • High First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall before it reaches systemic circulation.

The initial characterization experiments are designed to determine which of these factors is the primary contributor to the poor bioavailability of this compound.

Experimental Workflow for Initial Characterization

This workflow will help you classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2] This classification is a critical first step in selecting an appropriate formulation strategy.

BCS_Classification_Workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_bcs BCS Classification solubility_testing Conduct Thermodynamic Solubility Testing in Biorelevant Media (SGF, FaSSIF, FeSSIF) solubility_result Is Solubility > Dose/250mL? solubility_testing->solubility_result high_solubility High Solubility solubility_result->high_solubility Yes low_solubility Low Solubility solubility_result->low_solubility No bcs_class_I BCS Class I high_solubility->bcs_class_I bcs_class_III BCS Class III high_solubility->bcs_class_III bcs_class_II BCS Class II low_solubility->bcs_class_II bcs_class_IV BCS Class IV low_solubility->bcs_class_IV permeability_testing Perform Caco-2 Permeability Assay permeability_result Is Papp > 1 x 10^-6 cm/s? permeability_testing->permeability_result high_permeability High Permeability permeability_result->high_permeability Yes low_permeability Low Permeability permeability_result->low_permeability No high_permeability->bcs_class_I high_permeability->bcs_class_II low_permeability->bcs_class_III low_permeability->bcs_class_IV start Start Characterization start->solubility_testing start->permeability_testing

Caption: Biopharmaceutics Classification System (BCS) Workflow.

Part 2: Troubleshooting Guides

This section provides detailed protocols for the key experiments outlined in the initial characterization workflow.

Guide 1: Assessing Aqueous Solubility

Objective: To determine the thermodynamic solubility of this compound in biorelevant media.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2), Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared media.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: At the end of the equilibration period, withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in each medium.

Parameter Interpretation
Low Solubility in SGF Suggests potential dissolution issues in the stomach.
Low Solubility in FaSSIF/FeSSIF Indicates that the compound may have poor dissolution and absorption in the small intestine.
pH-Dependent Solubility Provides insights into the ionizable nature of the compound and can inform formulation strategies such as salt formation.
Guide 2: Evaluating Intestinal Permeability

Objective: To assess the intestinal permeability of this compound using an in vitro cell-based model.

Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[3]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to confirm the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Add a solution of this compound in transport buffer to the apical (AP) side of the Transwell®.

    • At predetermined time points, collect samples from the basolateral (BL) side.

  • Efflux Study (Basolateral to Apical):

    • Add the compound solution to the BL side and collect samples from the AP side to assess active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Parameter Value Interpretation
Papp (A -> B) > 1 x 10-6 cm/sHigh Permeability
< 1 x 10-6 cm/sLow Permeability
Efflux Ratio (Papp B->A / Papp A->B) > 2Potential for active efflux, which can limit absorption.

Part 3: Formulation Strategies to Enhance Bioavailability

Based on the initial characterization, if this compound is determined to be a BCS Class II or IV compound (i.e., low solubility), the following formulation strategies can be employed to improve its oral bioavailability.

Strategy 1: Particle Size Reduction

Principle: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

Methods:

  • Micronization: Mechanical milling to reduce particle size to the micron range.

  • Nanonization (Nanocrystals): Wet-milling or high-pressure homogenization to create nanoparticles.

Experimental Protocol: Lab-Scale Wet Milling for Nanocrystal Formulation

  • Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).

  • Milling: Place the slurry in a bead mill with milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Process Optimization: Mill for a specified duration and energy input. Monitor particle size reduction using techniques like laser diffraction or dynamic light scattering.

  • Characterization: Once the desired particle size is achieved, characterize the resulting nanosuspension for particle size distribution, zeta potential, and dissolution rate.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Principle: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[5] The drug is molecularly dispersed within a hydrophilic polymer matrix.

Methods:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and forming an amorphous solid.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion.

Experimental Protocol: Lab-Scale Spray Drying for ASD Preparation

  • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common organic solvent (e.g., methanol, acetone).

  • Spray Drying: Pump the solution through the nozzle of a lab-scale spray dryer. Optimize process parameters such as inlet temperature, feed rate, and atomization gas flow rate.

  • Powder Collection: Collect the dried powder from the cyclone.

  • Characterization: Analyze the resulting ASD for its amorphous nature (using techniques like XRD and DSC), drug loading, and dissolution performance compared to the crystalline drug.

Strategy 3: Lipid-Based Formulations

Principle: Dissolving the lipophilic drug in a lipid-based vehicle can enhance its absorption by presenting it to the gastrointestinal tract in a solubilized form and potentially utilizing lipid absorption pathways.[6] Self-emulsifying drug delivery systems (SEDDS) are a common type of lipid-based formulation.

Methods:

  • Simple Oil Solutions: The drug is dissolved in a digestible oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.

Experimental Protocol: Preparation of a SEDDS Formulation

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the drug in the mixture with gentle heating and stirring.

  • Characterization: Evaluate the formulation for its self-emulsification time, droplet size distribution of the resulting emulsion, and in vitro drug release profile.

Decision-Making for Formulation Strategy Selection

The choice of formulation strategy depends on the specific properties of the drug and the desired product characteristics.

Formulation_Strategy_Decision_Tree start Low Solubility Confirmed thermolabile Is the compound thermolabile? start->thermolabile lipid_solubility Is the compound soluble in lipids/oils? start->lipid_solubility organic_solubility Is the compound soluble in organic solvents? thermolabile->organic_solubility No spray_drying Consider Spray Drying for ASD thermolabile->spray_drying Yes organic_solubility->spray_drying Yes hme Consider Hot-Melt Extrusion (HME) for ASD organic_solubility->hme No sedds Consider Lipid-Based Formulations (e.g., SEDDS) lipid_solubility->sedds Yes particle_size_reduction Consider Particle Size Reduction (Micronization/Nanonization) lipid_solubility->particle_size_reduction No

Caption: Decision Tree for Formulation Strategy Selection.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use co-solvents to improve the bioavailability of this compound for in vivo studies? A1: While co-solvents like PEG 400 or propylene glycol can be used for preclinical in vivo studies to solubilize the compound for administration, they may not be a viable long-term formulation strategy for a final drug product due to potential toxicity and drug precipitation upon dilution in the GI tract.[7] It is crucial to assess the physical stability of the dosing solution upon dilution.

Q2: How do I know if my amorphous solid dispersion is stable? A2: Stability of an ASD is critical, as the amorphous form can recrystallize over time, losing its solubility advantage. You should conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) and monitor the solid state of the drug using techniques like XRD and DSC to detect any signs of recrystallization.

Q3: What if both solubility and permeability are low (BCS Class IV)? A3: BCS Class IV compounds are the most challenging. A combination of strategies is often required. For example, a nanosuspension (to improve dissolution) could be combined with a permeation enhancer. Lipid-based formulations can also be beneficial for Class IV compounds as they can help with both solubilization and permeability.[6]

Q4: Are there any chemical modification strategies to improve bioavailability? A4: Yes, medicinal chemistry approaches such as salt formation or creating a pro-drug can be considered. Salt formation is a common technique to increase the solubility and dissolution rate of ionizable compounds.[5] A pro-drug approach involves chemically modifying the molecule to improve its properties, with the parent drug being released in vivo.

Q5: Which in vitro model is best for predicting in vivo performance? A5: No single in vitro model can perfectly predict in vivo performance. However, using a combination of biorelevant dissolution studies (with SGF, FaSSIF, FeSSIF) and permeability assays (like the Caco-2 model) provides a more comprehensive picture.[3][8] It is important to remember that these are screening tools, and in vivo studies in animal models are necessary for confirmation.

References

analytical interference in 2-chloro-N-cyclohexylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-N-cyclohexylnicotinamide (CAS: 57841-70-0). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding analytical interference in experiments involving this compound. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common analytical challenges, ensuring the integrity and reliability of your data.

Understanding the Molecule: Sources of Analytical Interference

This compound is a nicotinamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen.[1] These structural features, while key to its function, also present unique analytical challenges.

  • The Nicotinamide Core : Prone to enzymatic and pH-dependent degradation, especially in biological matrices. It is structurally related to NAD(H) and NADP(H), which are ubiquitous in biological samples and can be potential sources of interference.[2][3]

  • 2-Chloro Substituent : This electron-withdrawing group makes the pyridine ring susceptible to nucleophilic substitution. The chlorine can be displaced under certain conditions (e.g., high temperature in a GC inlet, or reaction with matrix components), leading to degradation products.

  • N-Cyclohexyl Group : This bulky, lipophilic group increases the compound's non-polar character, influencing its retention in reversed-phase chromatography and its solubility.

The following sections provide structured troubleshooting guides for the most common analytical techniques used for this molecule.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for the quantification of this compound. However, issues with peak shape, retention time, and sensitivity are common.

Troubleshooting Q&A: HPLC Analysis

Question: My analyte peak is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic conditions.

  • Causality : The basic nitrogen on the pyridine ring of your molecule can interact with acidic, un-capped silanol groups on the surface of silica-based C18 columns. This strong, secondary interaction results in a portion of the analyte being retained longer, causing the peak to tail.

  • Troubleshooting Protocol :

    • Mobile Phase Modifier : Add a small amount of a competing base to your mobile phase. A common choice is 0.1% triethylamine (TEA) or a volatile alternative like 10-20 mM ammonium formate if using mass spectrometry.[4] The competing base will occupy the active silanol sites, preventing your analyte from interacting with them.

    • Lower pH : Decrease the mobile phase pH to around 3.0 using formic acid or phosphoric acid.[4][5] At this pH, the silanol groups will be protonated and less active, while the pyridine nitrogen will be protonated, which can also improve peak shape in some cases.

    • Column Choice : Switch to a column with a highly inert stationary phase, such as one with end-capping or a hybrid particle technology, which has a lower concentration of free silanol groups.

    • Sample Overload : Inject a lower concentration of your sample to ensure you are not overloading the column, which can also cause peak tailing.

Question: I'm analyzing plasma samples, and my analyte response is drastically lower than in my neat standards. What's happening?

Answer: You are likely observing a phenomenon known as matrix effect , specifically ion suppression if you are using an LC-MS/MS system.[6][7]

  • Causality : Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization process in the mass spectrometer's source.[6][8] These matrix components compete with your analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to a lower signal and inaccurate quantification.[7][9]

  • Diagnostic Workflow :

    • Post-Column Infusion : Continuously infuse a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample. A dip in the analyte signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

    • Quantitative Assessment : Prepare three sets of samples: (A) Analyte in neat solvent, (B) Blank matrix extract spiked with analyte post-extraction, and (C) Standard sample prepared in the matrix. The matrix effect can be calculated as (Peak Area of B / Peak Area of A) * 100. A value below 100% indicates suppression.[6]

  • Mitigation Strategies :

    • Improve Sample Cleanup : Switch from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.

    • Optimize Chromatography : Modify your HPLC gradient to achieve better separation between your analyte and the interfering components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for polar compounds that are poorly retained in reversed-phase.[10][11]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.

Visualizing the HPLC Troubleshooting Process

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is suitable for analyzing this compound, but its thermal stability and potential for interactions in the hot inlet are key concerns.

Troubleshooting Q&A: GC-MS Analysis

Question: I am not seeing a molecular ion peak, and my chromatogram shows multiple, broad peaks. What is the likely cause?

Answer: This is a strong indication of thermal degradation of the analyte in the GC inlet.

  • Causality : The high temperatures required for volatilization in the GC inlet can cause molecules to break down. The 2-chloro substituent on the pyridine ring can be particularly labile. Furthermore, the amide bond can also be susceptible to thermal cleavage. Active sites in the inlet liner (free silanols) can catalyze this degradation.

  • Troubleshooting Protocol :

    • Lower Inlet Temperature : Systematically lower the inlet temperature in 20°C increments to find the lowest possible temperature that still allows for efficient and reproducible volatilization without degradation.

    • Use a Deactivated Inlet Liner : Replace your standard liner with one that has been chemically deactivated (silylated) to cover active silanol sites. This is a critical step for preventing on-inlet degradation.

    • Check for Contamination : A dirty inlet or column can also promote degradation. Perform routine maintenance, including replacing the septum, liner, and trimming the first few centimeters of the column.

    • Derivatization : If thermal degradation cannot be avoided, consider derivatizing the molecule to a more thermally stable form. However, this adds complexity to the sample preparation.

Question: My mass spectrum shows a prominent peak at m/z corresponding to the loss of chlorine. Is this a fragment or an impurity?

Answer: It could be either, but distinguishing between them is crucial. This could be a result of in-source fragmentation or a genuine impurity from the synthesis process.

  • Causality : The bond between the pyridine ring and the chlorine atom can be broken under electron ionization (EI) conditions in the MS source, leading to a characteristic fragment ion. Alternatively, a de-chlorinated version of the molecule could be a synthetic byproduct.

  • Diagnostic Protocol :

    • Analyze Synthetic Precursors : If possible, analyze the starting materials and intermediates used in the synthesis of this compound.[12][13][14] This can help identify potential process-related impurities.

    • Vary Ionization Energy : Lower the ionization energy in the MS source. If the peak is a fragment, its relative abundance should decrease significantly at lower energies compared to the molecular ion. If it is an impurity, its relative abundance should remain largely unchanged.

    • Use Soft Ionization : If available, use a softer ionization technique like Chemical Ionization (CI). CI results in less fragmentation and should produce a much stronger molecular ion peak, helping to differentiate it from fragments.[15]

    • Confirm with an Orthogonal Method : Analyze the sample using LC-MS. Since LC-MS operates at low temperatures and uses soft ionization (like ESI), thermal degradation is avoided. If the de-chlorinated species is still present, it is confirmed as a genuine impurity.[16]

Potential Synthetic Impurities and Byproducts
Compound NameOriginPotential for Interference
2-hydroxynicotinamideHydrolysis of the 2-chloro groupMay co-elute in RP-HPLC; different mass in MS
NicotinamideIncomplete chlorination of starting materialHighly polar; may elute early in RP-HPLC
CyclohexylamineHydrolysis of the amide bondVery basic; may cause peak tailing
2-chloronicotinic acidHydrolysis of the amide bond[17][18]Acidic; different retention behavior
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is essential for structural confirmation. Interference here often manifests as unexpected signals or shifts.

Troubleshooting Q&A: NMR Analysis

Question: I'm seeing more signals in my ¹H NMR spectrum than expected for the structure. What could be the reason?

Answer: This can be due to impurities, the presence of rotamers (conformational isomers), or tautomers.

  • Causality :

    • Impurities : Residual solvents from purification (e.g., ethanol, ethyl acetate) or synthesis-related byproducts are common culprits.[12]

    • Rotamers : The amide bond (between the carbonyl carbon and the nitrogen) has partial double-bond character, which restricts free rotation. This can lead to the existence of two distinct rotational isomers (rotamers) that are slowly interconverting on the NMR timescale, giving rise to a separate set of signals for each.[19]

    • Tautomers : While less common for this specific structure, some nicotinamide derivatives can exist in equilibrium between amino and imino tautomeric forms, which would also result in a duplicated set of signals.[19]

  • Diagnostic Protocol :

    • Variable Temperature (VT) NMR : Acquire spectra at different temperatures. If the extra signals are due to rotamers, increasing the temperature will increase the rate of interconversion. At a high enough temperature, the two sets of signals will coalesce into a single, averaged set.

    • 2D NMR : Use 2D NMR techniques like COSY and HSQC to establish connectivity. This will help you determine if the extra signals belong to a distinct chemical entity (an impurity) or are coupled to the main signals in a way that suggests a different conformation of the same molecule.

    • Check Solvent Peaks : Compare the chemical shifts of unknown peaks to standard tables of residual solvent peaks in your deuterated solvent.[20]

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review sp1 Matrix Selection (Plasma, Urine, etc.) sp2 Extraction (PPT, LLE, SPE) sp1->sp2 an1 HPLC / GC Separation sp2->an1 an2 MS / NMR Detection an1->an2 dr1 Integration & Quantification an2->dr1 dr2 Interference Check dr1->dr2 success success dr2->success OK troubleshoot troubleshoot dr2->troubleshoot Interference? cluster_prep cluster_prep troubleshoot->cluster_prep Optimize Prep cluster_analysis cluster_analysis troubleshoot->cluster_analysis Optimize Method

Caption: A typical analytical workflow with integrated troubleshooting loops.

General FAQs

Q1: What is the best internal standard to use for LC-MS/MS quantification? A1: The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). It has nearly identical chemical properties and chromatographic retention time, and it effectively compensates for matrix effects and extraction variability. If a SIL-IS is unavailable, a close structural analog that is not present in the samples can be used, but it may not correct for matrix effects as effectively.

Q2: How can I prevent hydrolysis of my compound during sample storage and preparation? A2: To minimize hydrolysis of the amide bond or loss of the chloro-substituent, store samples at low temperatures (-20°C or -80°C) and keep the pH neutral (around 7). Avoid prolonged exposure to strongly acidic or basic conditions during your extraction process. Work quickly and keep samples on ice whenever possible.

Q3: Can I use a UV detector for HPLC analysis? A3: Yes. The pyridine ring in this compound contains a chromophore that absorbs UV light. You should determine its maximum absorbance wavelength (λ-max) by running a scan with a photodiode array (PDA) detector, but it will likely be in the 260-270 nm range, typical for nicotinamide derivatives. While less selective than MS, UV detection is a robust method for quantification in simpler matrices.[21]

References

Validation & Comparative

Validating the Antifungal Potential of 2-chloro-N-cyclohexylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the rise of drug-resistant mycoses, nicotinamide derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comprehensive framework for the validation of 2-chloro-N-cyclohexylnicotinamide's antifungal activity, presenting a direct comparison with established antifungal agents and detailing the requisite experimental data for a thorough assessment. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and medicinal chemistry.

Nicotinamide, a form of vitamin B3, and its analogs have demonstrated a broad spectrum of bioactivity, including fungicidal properties.[2][3] The commercial success of nicotinamide derivatives in agriculture, such as boscalid, has catalyzed further exploration of this chemical scaffold for medical applications.[2] The core principle behind the antifungal action of many nicotinamide derivatives lies in their ability to disrupt crucial cellular processes in fungi, ranging from mitochondrial respiration to cell wall integrity.[2]

This guide will delineate a logical, multi-step process for the in-vitro characterization of this compound, establishing its spectrum of activity and delving into its potential mechanisms of action.

Section 1: Initial Screening and Potency Assessment: In Vitro Susceptibility Testing

The foundational step in validating any potential antifungal agent is to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), provide a reliable and reproducible means of determining the Minimum Inhibitory Concentration (MIC).[4][5][6][7]

Comparative Antifungal Agents

To contextualize the efficacy of this compound, it is essential to test it alongside established antifungal drugs with known mechanisms of action. A representative panel should include:

  • Fluconazole: An azole that inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[8]

  • Amphotericin B: A polyene that binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[8][9]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[8]

Fungal Strain Panel

The test panel should encompass a diversity of fungal species, including both yeasts and molds, and incorporate both wild-type and known drug-resistant strains. A suggested panel includes:

  • Candida albicans (ATCC 90028 and fluconazole-resistant clinical isolates)

  • Candida glabrata

  • Candida parapsilosis

  • Cryptococcus neoformans

  • Aspergillus fumigatus

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts.

  • Preparation of Antifungal Stock Solutions: Dissolve this compound and comparator drugs in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI-1640 medium to achieve final concentrations ranging from 256 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Culture fungal strains on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free growth control.

Data Presentation: Comparative MIC Values

The results should be summarized in a clear, tabular format to facilitate direct comparison.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans ATCC 90028[Insert Data]10.50.125
C. albicans (Fluconazole-R)[Insert Data]640.50.125
C. glabrata[Insert Data]1610.25
C. parapsilosis[Insert Data]212
C. neoformans[Insert Data]80.2516
A. fumigatus[Insert Data]>6410.125

Note: The presented values for comparator drugs are representative and may vary.

Further to MIC determination, the Minimum Fungicidal Concentration (MFC) should be established to differentiate between fungistatic and fungicidal activity. This is achieved by sub-culturing aliquots from wells showing no visible growth onto drug-free agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[10]

Section 2: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is critical for its development. Based on the known mechanisms of other nicotinamide derivatives, several key pathways should be investigated.

Potential Fungal Targets for Nicotinamide Derivatives

Several mechanisms have been proposed for the antifungal activity of nicotinamide derivatives:

  • Disruption of the Fungal Cell Wall: Some derivatives have been shown to interfere with cell wall biosynthesis.[1][2][3]

  • Inhibition of Succinate Dehydrogenase (SDH): A primary target for many nicotinamide-based fungicides is the inhibition of SDH (Complex II) in the mitochondrial respiratory chain, leading to a halt in ATP production.[2]

  • Inhibition of GPI-anchored Protein Biosynthesis: Certain 2-aminonicotinamide derivatives have been found to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for cell wall integrity and adhesion.[11]

  • Sirtuin Inhibition: Nicotinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases.[12] The fungal-specific sirtuin Hst3 is essential for the viability of Candida albicans.[12][13]

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

G cluster_0 Mechanism of Action Investigation A Initial Observation: Antifungal Activity B Cell Wall Integrity Assay (Sorbitol Protection) A->B Hypothesis Testing C Ergosterol Binding Assay (UV-Vis Spectroscopy) A->C Hypothesis Testing D Mitochondrial Function Assay (e.g., XTT, Seahorse) A->D Hypothesis Testing G Cell Wall Disruption B->G Positive Result H Membrane Disruption C->H Positive Result I Mitochondrial Dysfunction D->I Positive Result E Cellular Localization (Fluorescent Microscopy) F Target Identification (e.g., Proteomics, Transcriptomics) E->F Confirmation G->E Further Investigation H->E Further Investigation I->E Further Investigation

Caption: Workflow for elucidating the mechanism of action.

Key Experimental Protocols

This assay determines if the compound targets the fungal cell wall. An intact cell wall is less critical for survival in an osmotically supportive medium.

  • Perform the standard broth microdilution assay as described in Section 1.3.

  • Concurrently, perform the same assay in parallel plates containing RPMI-1640 supplemented with 0.8 M sorbitol as an osmotic protectant.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound targets the cell wall.

This spectrophotometric assay assesses direct binding to ergosterol, the primary sterol in the fungal cell membrane.

  • Prepare a solution of this compound in DMSO.

  • Add the compound to a solution containing a fixed concentration of ergosterol.

  • Scan the absorbance from 230 to 300 nm using a UV-Vis spectrophotometer.

  • Interpretation: A shift in the absorbance spectrum compared to ergosterol and the compound alone indicates a binding interaction, similar to what is observed with Amphotericin B.

Section 3: Anti-Biofilm Activity

Fungal biofilms represent a significant clinical challenge due to their inherent resistance to antifungal agents. Evaluating the efficacy of this compound against biofilms is a crucial step.

Experimental Protocol: Biofilm Inhibition and Disruption Assay

This protocol is based on the crystal violet staining method.

  • Biofilm Formation: Dispense a standardized fungal suspension (1 x 10^7 CFU/mL) into 96-well plates and incubate for 24-48 hours to allow for biofilm formation.

  • For Inhibition Assay: Add varying concentrations of this compound to the wells at the time of inoculation.

  • For Disruption Assay: After biofilm formation, gently wash the wells with PBS and then add fresh medium containing varying concentrations of the compound.

  • Incubation: Incubate the plates for a further 24 hours.

  • Quantification: Wash the wells, stain the adherent biofilms with 0.1% crystal violet, and then solubilize the stain with 33% acetic acid. Measure the absorbance at 570 nm.

Data Presentation: Biofilm Inhibition and Disruption
Concentration (µg/mL)% Biofilm Inhibition% Biofilm Disruption
MIC x 0.5[Insert Data][Insert Data]
MIC x 1[Insert Data][Insert Data]
MIC x 2[Insert Data][Insert Data]
MIC x 4[Insert Data][Insert Data]

Section 4: Potential Signaling Pathways Involved

The antifungal activity of nicotinamide and its derivatives can be linked to the disruption of key signaling pathways within the fungal cell.

NAD+ Metabolism and Sirtuin Signaling

As a derivative of nicotinamide, this compound could potentially interfere with NAD+ biosynthesis and salvage pathways, which are critical for fungal metabolism and the function of NAD+-dependent enzymes like sirtuins. The inhibition of the sirtuin Hst3 by nicotinamide leads to hyperacetylation of histone H3 at lysine 56 (H3K56ac), resulting in cell death in C. albicans.[12][13]

G cluster_0 Proposed Sirtuin Inhibition Pathway A This compound B Inhibition of Hst3 (Sirtuin) A->B Potential Action C Increased H3K56 Acetylation B->C D Genomic Instability C->D E Cell Cycle Arrest C->E F Fungal Cell Death D->F E->F

References

A Strategic Guide to the Preclinical Cross-Validation of 2-chloro-N-cyclohexylnicotinamide: A Framework for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, nicotinamide and its derivatives represent a compelling class of molecules with diverse therapeutic potential, from oncology to dermatology.[1][2][3][4] The compound 2-chloro-N-cyclohexylnicotinamide emerges as a molecule of significant interest, primarily due to its structural modifications to the core nicotinamide framework. The introduction of a chlorine atom at the 2-position and an N-cyclohexyl group is a deliberate medicinal chemistry strategy aimed at potentially enhancing lipophilicity, metabolic stability, and target binding affinity.[5] While extensive efficacy data for this specific derivative is not yet widely published, its structural alerts suggest a number of plausible therapeutic applications that warrant a rigorous and systematic preclinical evaluation.

This guide provides a comprehensive framework for the cross-validation of this compound's efficacy across a variety of preclinical models. We will delve into the rationale behind model selection, propose detailed experimental protocols, and outline a comparative analysis against relevant alternative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of this and similar novel chemical entities.

Rationale for Structural Modifications and Potential Mechanisms of Action

The addition of a chlorine atom to the nicotinamide ring can significantly alter its electronic properties and may influence its ability to interact with biological targets.[5] Furthermore, the N-cyclohexyl group increases the molecule's lipophilicity, which could enhance its ability to cross cellular membranes.[5] Given that nicotinamide itself is a precursor to NAD+, a critical coenzyme in cellular metabolism, and has shown effects on various cellular processes, including those relevant to cancer, it is plausible that this compound may exert its effects through several mechanisms.[1][3][6] These could include, but are not limited to, the modulation of enzymes involved in NAD+ biosynthesis, interaction with protein kinases, or influencing inflammatory pathways.[4][5]

Proposed In Vitro Efficacy Models

A tiered approach to in vitro testing is recommended to efficiently screen for biological activity and elucidate the mechanism of action.

Tier 1: Foundational Cellular Assays

The initial phase of in vitro testing should focus on assessing the compound's fundamental effects on cell viability and proliferation across a panel of relevant cell lines.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Line Selection: A panel of human cancer cell lines (e.g., A375 melanoma, HCT-116 colon cancer, HepG2 liver cancer) and normal human epidermal keratinocytes (NHEK) should be selected to assess both anti-cancer potential and potential toxicity to normal cells.[1][3][4]

  • Compound Preparation: Prepare a stock solution of this compound and a selection of comparator compounds (e.g., nicotinamide, sorafenib as a positive control for cancer cell lines) in a suitable solvent like DMSO.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the test compounds for 24, 48, and 72 hours.

  • Viability Assessment: Utilize a metabolic-based assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

Data Presentation: Comparative IC50 Values

CompoundA375 (Melanoma) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)NHEK (Normal) IC50 (µM)
This compoundHypothetical DataHypothetical DataHypothetical DataHypothetical Data
NicotinamideHypothetical DataHypothetical DataHypothetical DataHypothetical Data
SorafenibHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Tier 2: Mechanistic Cellular Assays

Based on the results from Tier 1, subsequent assays should be designed to investigate the underlying mechanism of action in the most sensitive cell lines.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat the selected cell line with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Stain cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Mechanistic Assays cell_lines Select Cell Lines (e.g., A375, HCT-116, NHEK) compound_prep Prepare Compounds (Test & Comparators) cell_seeding Seed Cells in 96-well Plates compound_prep->cell_seeding treatment Treat with Serial Dilutions cell_seeding->treatment viability_assay Perform Viability Assay (MTT/PrestoBlue™) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Proceed with sensitive cell lines apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry Flow Cytometry Analysis cell_cycle->flow_cytometry apoptosis->flow_cytometry in_vivo_workflow animal_model Select Immunodeficient Mice tumor_implant Subcutaneous Implantation of Cancer Cells animal_model->tumor_implant tumor_growth Allow Tumor Growth to Palpable Size tumor_implant->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Treatment randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint and Euthanasia monitoring->endpoint analysis Tumor and Tissue Analysis endpoint->analysis signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 2-chloro-N- cyclohexylnicotinamide Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

References

Confirming the Molecular Target of 2-chloro-N-cyclohexylnicotinamide: A Comparative Guide to Modern Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the journey from a bioactive small molecule to a validated therapeutic lead is fraught with challenges. A critical and often arduous step in this process is the definitive identification of the molecule's cellular target and its mechanism of action. This guide provides a comprehensive framework for confirming the molecular target of 2-chloro-N-cyclohexylnicotinamide , a nicotinamide derivative with potential biological activity. While the precise target of this specific compound is not yet defined in the public domain, its structural similarity to other bioactive nicotinamide derivatives suggests it may function as an enzyme inhibitor.[1][2] Nicotinamide analogs have been shown to inhibit a range of enzymes, including succinate dehydrogenase (SDH), DNA demethylase ALKBH2, and nicotinamide N-methyltransferase (NNMT).[3][4][5]

This guide will navigate the experimental landscape of target identification, comparing and contrasting cutting-edge methodologies. We will move beyond a simple listing of protocols to explain the rationale behind experimental choices, empowering you to design a robust and self-validating workflow for your compound of interest.

I. Foundational Strategy: From Phenotype to Target Hypothesis

Before embarking on resource-intensive target deconvolution, a foundational understanding of the compound's biological effect is paramount. Initial phenotypic screening can provide crucial clues to narrow the search for the molecular target. For instance, if this compound demonstrates antifungal properties, as has been observed for other nicotinamide derivatives, this would suggest that its target may be involved in a metabolic pathway essential for fungal survival, such as the citric acid cycle where SDH is a key enzyme.[3]

A proposed initial workflow for target hypothesis generation is as follows:

G cluster_0 Phase 1: Hypothesis Generation A This compound B Phenotypic Screening (e.g., antifungal, anticancer assays) A->B C Identify Biological Activity B->C D Literature & Database Search (for pathways associated with phenotype) C->D E Formulate Target Hypothesis (e.g., Enzyme X in Pathway Y) D->E

Caption: Workflow for generating a target hypothesis.

II. Comparative Analysis of Target Identification Methodologies

Once a preliminary biological activity is established, several orthogonal approaches can be employed to identify the direct binding partner(s) of this compound. The choice of method will depend on factors such as available resources, the nature of the compound, and the biological system under investigation.

Methodology Principle Advantages Disadvantages Citation
Affinity Chromatography Immobilized compound captures binding proteins from a lysate.Well-established, relatively straightforward.Requires chemical modification of the compound, risk of non-specific binding.[4]
Chemical Proteomics Photo-reactive and clickable probes for in-situ target capture.Captures interactions in a more native environment, can identify transient binders.Synthesis of probes can be complex, potential for off-target labeling.[6]
CRISPR/Cas9 Screening Identifies genes whose knockout confers resistance or sensitivity.Unbiased, genome-wide approach, identifies functionally relevant targets.Indirect method, requires a robust cellular assay, can be resource-intensive.[6]

III. Detailed Experimental Protocols

A. Affinity-Based Target Identification: A Head-to-Head Comparison

Affinity-based methods are a cornerstone of target identification.[4] Here, we compare the traditional affinity chromatography approach with a more advanced chemical proteomics strategy.

This method relies on the immobilization of the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[4]

G cluster_0 Affinity Chromatography Workflow A Synthesize Linker-Modified This compound B Immobilize on Resin (e.g., NHS-activated sepharose) A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F

Caption: Step-by-step workflow for affinity chromatography.

Step-by-Step Protocol:

  • Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker (e.g., a short PEG chain terminating in a primary amine or carboxyl group) at a position that does not interfere with its biological activity.

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

  • Cell Culture and Lysis: Culture relevant cells (e.g., a fungal or cancer cell line sensitive to the compound) and prepare a native cell lysate.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for binding.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This technique utilizes a probe that can be photo-activated to covalently crosslink to its target in a cellular context.[6]

Step-by-Step Protocol:

  • Probe Synthesis: Design and synthesize an analog of this compound that incorporates both a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., a clickable alkyne or azide).

  • Cellular Labeling: Treat living cells with the photoaffinity probe.

  • Photo-crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the probe-protein complexes.

  • Enrichment: Use streptavidin beads to enrich the biotinylated protein complexes.

  • Protein Identification: Elute the enriched proteins and identify them by LC-MS/MS.

B. Unbiased Genetic Approach: CRISPR/Cas9 Screening

CRISPR-based screens offer a powerful, unbiased method to identify genes that are essential for a compound's activity.[6]

G cluster_0 CRISPR/Cas9 Screening Logic A Transduce Cell Population with Genome-wide sgRNA Library B Treat with 2-chloro-N- cyclohexylnicotinamide A->B C Surviving Cells are Enriched for sgRNAs Targeting the Drug Target or Pathway B->C D Sequence sgRNAs in Surviving Population C->D E Identify Enriched sgRNAs and Corresponding Genes D->E

References

A Comparative Benchmark Study: Evaluating the Pesticidal Potential of 2-chloro-N-cyclohexylnicotinamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Nicotinamide Derivatives in Crop Protection

In the continuous search for novel and effective crop protection agents, nicotinamide and its derivatives have emerged as a significant class of heterocyclic compounds.[1] These molecules, stemming from the fundamental biochemical building block of Vitamin B3, exhibit a broad spectrum of bioactivity, including potent fungicidal and insecticidal properties.[1][2] The commercial success of boscalid, a nicotinamide derivative developed by BASF, has catalyzed extensive research into this chemical scaffold for the control of a wide array of plant pathogens and insect pests.[1][2]

This guide provides a comprehensive benchmark analysis of the potential efficacy of 2-chloro-N-cyclohexylnicotinamide, a representative of the nicotinamide chemical class. Due to the limited availability of public-domain efficacy data for this specific compound, this guide will leverage data from structurally similar and recently developed nicotinamide derivatives to project its potential performance. These insights will be contextualized through direct comparison with established commercial fungicides and insecticides. This document is intended to provide researchers, scientists, and drug development professionals with a technical framework for evaluating such novel compounds, complete with detailed experimental protocols and an in-depth look at the underlying mode of action.

Fungicidal Efficacy: A Comparative Analysis

The primary mode of action for many fungicidal nicotinamide derivatives is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain.[1] This mechanism places them in the SDHI class of fungicides.

Performance of Nicotinamide Analogs

Recent studies on novel nicotinamide derivatives have demonstrated promising fungicidal activity, in some cases exceeding that of commercial standards. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives, which share the core nicotinamide structure with this compound, have shown excellent efficacy against cucumber downy mildew (Pseudoperonospora cubensis).[3]

Notably, compound 4f from this series (possessing a dichloro-substituted pyridine ring) exhibited an in-greenhouse EC50 value of 1.96 mg/L, which was significantly more potent than the commercial fungicide flumorph (EC50 = 7.55 mg/L).[3] In subsequent field trials, a 10% EC formulation of compound 4f provided superior control of cucumber downy mildew at 100 mg/L and 200 mg/L (70% and 79% efficacy, respectively) compared to flumorph at 200 mg/L (56% efficacy) and mancozeb at 1000 mg/L (76% efficacy).[3]

Another study on niacinamide derivatives identified compound (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i) as having high efficacy against Botryosphaeria berengriana, with an EC50 of 6.68 µg/mL, comparable to the commercial SDHI fungicide fluxapyroxad.[4]

Benchmark Data for Commercial Fungicides

To provide a clear benchmark for the potential of this compound, the following table summarizes the efficacy of widely used commercial fungicides against a range of key plant pathogens.

FungicideChemical ClassTarget PathogenEfficacy (EC50 in µg/mL)Reference(s)
Boscalid SDHI (Carboxamide)Alternaria alternata0.055 - 4.222 (sensitive isolates); >100 (resistant isolates)[5]
Alternaria solani0.33[2]
Botrytis cinerea4.68 - 11.57[6]
Flumorph Carboxylic Acid Amide (CAA)Phytophthora melonis0.1 - 0.8 (cystospore germination)[7]
Pseudoperonospora cubensis7.55[3]
Mancozeb DithiocarbamateAlternaria spp., Phytophthora infestansBroad-spectrum, efficacy often measured in field trials (% disease control)[6][8][9]

Insecticidal Efficacy: A Comparative Analysis

While the fungicidal properties of nicotinamides are well-documented, their insecticidal potential is also an active area of research.[1][2] The primary mode of action for many insecticidal compounds within this broader chemical family is the disruption of the central nervous system, often by targeting nicotinic acetylcholine receptors (nAChRs).[10]

Performance of Nicotinamide Analogs

Publicly available data on the insecticidal activity of this compound and its close analogs is limited. However, the broader class of nicotinic acid derivatives includes successful commercial insecticides like flonicamid.[3] This suggests that the nicotinamide scaffold has the potential for insecticidal activity. Further research is required to determine the specific insecticidal spectrum and potency of this compound.

Benchmark Data for Commercial Insecticides

The following table provides benchmark LD50 values for two widely used commercial insecticides against common insect pests. These values serve as a reference for the level of potency required for a compound to be considered a viable insecticidal candidate.

InsecticideChemical ClassTarget PestEfficacy (LD50)Reference(s)
Imidacloprid NeonicotinoidMyzus persicae (Green Peach Aphid)Oral LC50: 5.14 ppm[11]
Apis mellifera (Honey Bee)Oral LD50: ~5 ng/bee[12]
Ceratomegilla undecimnotata (Coccinellid Predator)Topical LD10: 10.68 ng/insect[13]
Chlorpyrifos OrganophosphateRat (Oral)95 - 270 mg/kg[14]
Rat (Dermal)>2,000 mg/kg[14]
Mouse (Oral)60 mg/kg[14]

Mode of Action: Succinate Dehydrogenase (SDH) Inhibition

The fungicidal activity of many nicotinamide derivatives, including the commercial product boscalid, is attributed to the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][15] SDH is a crucial enzyme that links the Krebs cycle and cellular respiration.[15]

By binding to the ubiquinone-binding site (Qp-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone.[5] This disruption of the electron transport chain halts the production of ATP, leading to a depletion of cellular energy and ultimately, fungal cell death. The multi-site nature of some fungicides, like mancozeb, provides a lower risk of resistance development compared to single-site inhibitors.[9]

SDH_Inhibition cluster_Mitochondrion Inner Mitochondrial Membrane cluster_ETC Electron Transport Chain cluster_TCA Krebs Cycle (Matrix) ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (SDH) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Q->ComplexIII CytC->ComplexIV H2O H₂O O2->H2O + H+ H_gradient Proton Gradient H_gradient->ATP_Synthase Succinate Succinate Succinate->ComplexII Oxidation SDHI SDHI Fungicides (e.g., Boscalid, this compound) SDHI->ComplexII INHIBITS

Caption: Mechanism of SDH inhibition in the mitochondrial electron transport chain.

Experimental Protocols

To ensure the scientific integrity and reproducibility of benchmark studies, standardized protocols are essential. The following sections detail established methodologies for evaluating the fungicidal and insecticidal efficacy of novel compounds.

In Vitro Fungicide Efficacy: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the growth of a fungal pathogen.

Rationale: This method provides a rapid and quantifiable measure of a compound's intrinsic fungitoxicity by directly exposing the fungus to a range of concentrations in a controlled environment.

Step-by-Step Protocol:

  • Preparation of Fungal Cultures: Actively growing cultures of the target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) are maintained on a suitable medium like Potato Dextrose Agar (PDA).

  • Preparation of Test Compound Stock Solution: The test compound (e.g., this compound) and a reference fungicide (e.g., boscalid) are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Amended Media: The stock solution is serially diluted and added to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent-only control is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each amended PDA plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined using probit analysis.

Mycelial_Growth_Assay A Prepare Fungal Cultures (e.g., on PDA) E Inoculate with Fungal Mycelial Plugs A->E B Prepare Stock Solutions (Test Compound & Reference) C Create Serial Dilutions & Amend Molten PDA B->C D Pour Amended PDA into Petri Dishes C->D D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameters Periodically F->G H Calculate % Inhibition & Determine EC50 G->H

Caption: Workflow for the mycelial growth inhibition assay.

Insecticidal Efficacy: Topical Application Bioassay

This method assesses the contact toxicity of a compound to a target insect pest.

Rationale: Topical application ensures that a precise dose of the insecticide is delivered to each individual insect, providing a highly accurate measure of intrinsic toxicity and allowing for the calculation of a reliable LD50 value.[9][10]

Step-by-Step Protocol:

  • Insect Rearing: A healthy, uniform population of the target insect (e.g., Myzus persicae, Plutella xylostella) is reared under controlled conditions.

  • Preparation of Test Solutions: The test compound and a reference insecticide are dissolved in a volatile solvent (e.g., acetone) to create a series of concentrations.

  • Insect Immobilization: Insects are briefly anaesthetized (e.g., using CO2 or chilling) to facilitate handling.

  • Application: A micro-applicator is used to apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each insect.[9] A control group is treated with solvent only.

  • Incubation: The treated insects are transferred to clean containers with a food source and held under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) after application.

  • Data Analysis: The mortality data is corrected for control mortality (using Abbott's formula, if necessary) and an LD50 value (the dose that kills 50% of the test population) is calculated using probit analysis.

Topical_Assay_Workflow A Rear Healthy Insect Population C Anesthetize Insects (CO₂ or Chilling) A->C B Prepare Serial Dilutions of Test Compound in Solvent D Apply Precise Droplet to Thorax via Micro-applicator B->D C->D E Transfer to Recovery Container with Food D->E F Incubate Under Controlled Conditions E->F G Record Mortality at 24, 48, 72 hours F->G H Calculate LD50 using Probit Analysis G->H

Caption: Workflow for the insecticidal topical application bioassay.

Conclusion

Nicotinamide derivatives represent a fertile ground for the discovery of novel pesticides with significant potential for crop protection. While direct efficacy data for this compound is not yet widely available in the public domain, the strong performance of structurally related compounds in both fungicidal and insecticidal contexts suggests that it is a promising candidate for further investigation. The benchmark data provided for leading commercial pesticides underscores the high bar for performance that new active ingredients must meet. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to conduct their own evaluations, contributing to the development of the next generation of effective and sustainable crop protection solutions.

References

side-by-side comparison of 2-chloro-N-cyclohexylnicotinamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, side-by-side comparison of two prevalent synthetic methods for 2-chloro-N-cyclohexylnicotinamide, a key intermediate in pharmaceutical and agrochemical research. The methodologies are presented with in-depth experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound

This compound is a derivative of nicotinic acid, characterized by a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen. This substitution pattern imparts specific physicochemical properties that are of interest in the development of bioactive molecules. The synthesis of this compound is a critical step in the exploration of new chemical entities for various applications. This guide will explore two common synthetic pathways: the direct coupling of 2-chloronicotinic acid with cyclohexylamine using a peptide coupling agent, and a two-step approach involving the formation of an acyl chloride intermediate.

Method 1: Direct Amide Coupling Using a Carbodiimide Reagent

This method facilitates the direct formation of the amide bond between 2-chloronicotinic acid and cyclohexylamine, mediated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). This approach is widely used in peptide synthesis and is favored for its operational simplicity.

Mechanistic Rationale

The carboxylic acid is not sufficiently electrophilic to react directly with the amine. EDC activates the carboxyl group of 2-chloronicotinic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by cyclohexylamine. HOBt is often added to suppress side reactions and minimize racemization (if applicable) by converting the O-acylisourea into a less reactive but more stable HOBt-ester, which then cleanly reacts with the amine to form the desired amide. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and any acid generated during the reaction without interfering with the coupling process.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation 2-chloronicotinic_acid 2-Chloronicotinic Acid O-acylisourea O-acylisourea Intermediate 2-chloronicotinic_acid->O-acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O-acylisourea->HOBt_ester + HOBt HOBt HOBt Product This compound HOBt_ester->Product + Cyclohexylamine Cyclohexylamine Cyclohexylamine

Caption: Reaction pathway for EDC/HOBt mediated amide coupling.

Experimental Protocol

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-chloronicotinic acid (1.0 eq), cyclohexylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

This classical method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloronicotinoyl chloride is then reacted with cyclohexylamine to form the final product.

Mechanistic Rationale

The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of cyclohexylamine can then readily attack the carbonyl carbon of the highly reactive 2-chloronicotinoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton (neutralized by a base like triethylamine) yields the stable amide product. This method is often high-yielding and proceeds rapidly.

G cluster_activation Acyl Chloride Formation cluster_coupling Amidation 2-chloronicotinic_acid 2-Chloronicotinic Acid Acyl_Chloride 2-Chloronicotinoyl Chloride 2-chloronicotinic_acid->Acyl_Chloride + SOCl₂ SOCl2 Thionyl Chloride Product This compound Acyl_Chloride->Product + Cyclohexylamine + Triethylamine Cyclohexylamine Cyclohexylamine

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol

Part A: Synthesis of 2-chloronicotinoyl chloride

Materials:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

Procedure:

  • Suspend 2-chloronicotinic acid in anhydrous toluene.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 2-chloronicotinoyl chloride is often used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • Crude 2-chloronicotinoyl chloride from Part A (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the solution of cyclohexylamine and triethylamine dropwise to the cooled acyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Side-by-Side Comparison

FeatureMethod 1: Direct Coupling (EDC/HOBt)Method 2: Acyl Chloride Intermediate
Number of Steps One-potTwo steps
Reagents 2-chloronicotinic acid, cyclohexylamine, EDC, HOBt, DIPEA2-chloronicotinic acid, thionyl chloride, cyclohexylamine, triethylamine
Reaction Conditions Mild (room temperature)Reflux for acyl chloride formation, 0 °C to room temperature for amidation
Typical Yield Good to excellent (A yield of 72% has been reported for a similar reaction involving an electron-deficient amine and a functionalized carboxylic acid using EDC and a catalytic amount of HOBt with DMAP)[1].Generally high (A yield of 93% was reported for the analogous synthesis of 2-chloro-N-cyclohexyl-acetamide from the corresponding acyl chloride)[2].
Work-up & Purification Aqueous work-up to remove water-soluble byproducts. Chromatography is often required.Aqueous work-up to remove salts. Recrystallization may be sufficient for purification.
Advantages - Milder reaction conditions. - Avoids the use of corrosive thionyl chloride. - Operationally simpler (one-pot).- Often higher yielding. - Acyl chloride is highly reactive, leading to faster reaction times for the amidation step. - Byproducts are often easily removed.
Disadvantages - Coupling reagents can be expensive. - Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used) can be difficult to remove. - May be lower yielding for sterically hindered substrates.- Requires an additional step to prepare the acyl chloride. - Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling. - The acyl chloride intermediate is moisture-sensitive.

Conclusion and Recommendations

The choice between these two synthetic methods depends on the specific requirements of the researcher, including scale, cost, available equipment, and the importance of operational simplicity versus overall yield.

Method 1 (Direct Coupling) is well-suited for small-scale synthesis, particularly in a drug discovery setting where rapid access to a variety of analogs is desired. Its mild conditions and one-pot nature make it an attractive option. The use of EDC with HOBt offers a good balance of reactivity and ease of purification of byproducts.

Method 2 (Acyl Chloride Intermediate) is often the preferred method for larger-scale synthesis where maximizing yield is a primary concern. While it involves an additional step and the handling of a corrosive reagent, the high reactivity of the acyl chloride intermediate typically leads to a more efficient and higher-yielding amidation reaction.

For researchers prioritizing a streamlined workflow and mild conditions, the direct coupling approach is recommended. For those focused on achieving the highest possible yield, especially on a larger scale, the two-step acyl chloride method is likely the more advantageous choice.

References

A Researcher's Guide to Evaluating the Specificity of 2-chloro-N-cyclohexylnicotinamide and Other Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the molecular specificity of novel chemical entities, using 2-chloro-N-cyclohexylnicotinamide as a primary case study. While public domain data on the specific biological targets of this compound is limited, its structural features—a nicotinamide core modified with a 2-chloro and an N-cyclohexyl group—are suggestive of potential interactions with ATP-binding sites, a hallmark of kinase inhibitors.[1] Therefore, this guide will proceed under the working hypothesis that this compound is a putative kinase inhibitor, and will detail the necessary experimental cascades to define its specificity profile.

The principles and methodologies outlined herein are broadly applicable to any novel small molecule inhibitor, providing a robust strategy for target validation and off-target liability assessment, which are critical for the accurate interpretation of research findings and successful drug development.[2]

The Imperative of Specificity in an Interconnected Kinome

This guide will delineate a logical workflow, from initial broad-panel screening to in-depth cellular target engagement and functional validation. For comparative context, we will reference well-characterized kinase inhibitors to illustrate the interpretation of specificity data.

Section 1: Foundational In Vitro Specificity Profiling

The initial step in characterizing a new inhibitor is to assess its activity against a large, diverse panel of purified kinases.[4][5] This provides a direct measure of the compound's potency (typically as an IC50 or Kd value) against its intended target(s) versus a wide array of other kinases.

Large-Scale Kinase Panel Screening

Commercial services offer comprehensive kinase screening panels, often covering a significant portion of the human kinome.[6] These screens are typically performed at a single high concentration of the test compound (e.g., 10 µM) to identify potential interactions.[4][7] Hits from this initial screen, defined as kinases showing significant inhibition (e.g., >70%), should then be subjected to dose-response studies to determine their IC50 values.[4]

Table 1: Illustrative Kinase Panel Screening Data for this compound (Hypothetical)

Kinase TargetPercent Inhibition @ 10 µMIC50 (nM)Kinase Family
Putative Target Kinase A 98% 50 Tyrosine Kinase
Kinase B85%750Serine/Threonine Kinase
Kinase C45%>10,000Tyrosine Kinase
Kinase D92%200Serine/Threonine Kinase
... (400+ other kinases)<10%>10,000Various

This data is hypothetical and for illustrative purposes only.

Methodologies for In Vitro Kinase Assays

Several assay formats are available for measuring kinase activity, each with its own advantages and limitations.[3] Common methods include:

  • Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[8]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high-throughput capabilities and avoid the use of radioactivity.[5][9]

  • Luminescence-Based Assays: These assays, such as those that measure the amount of ATP remaining after a kinase reaction, are also highly amenable to high-throughput screening.[3]

Diagram 1: Workflow for In Vitro Kinase Specificity Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Data Analysis & Interpretation A Synthesize/Acquire This compound B Single-Dose Screen (e.g., 10 µM) against Large Kinase Panel (>400 kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D Determine IC50 values for all 'Hits' (10-point dose-response curve) C->D E Calculate Selectivity Score (e.g., Gini coefficient) D->E F Prioritize On- and Off-Targets for Cellular Validation E->F

Caption: A tiered approach to in vitro kinase inhibitor profiling.

Quantifying Selectivity

To move beyond a qualitative assessment, selectivity can be quantified using metrics like the Gini coefficient or by simply calculating the fold-selectivity between the primary target and off-targets.[10] A highly selective compound will show a large potency window between its intended target and other kinases.

Section 2: Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[11] Cellular target engagement assays provide this crucial piece of evidence and also offer insights into cell permeability.[11]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[12] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation.[12][13] This allows for the direct monitoring of target engagement in cells and even tissues without the need for compound labeling.[12][14]

Diagram 2: The CETSA Workflow

G A Treat Cells with This compound or Vehicle (DMSO) B Heat Cell Lysates or Intact Cells to a Range of Temperatures A->B C Separate Soluble and Precipitated Protein Fractions (Centrifugation) B->C D Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) C->D E Plot 'Melt Curves' (Soluble Protein vs. Temperature) D->E F Determine Thermal Shift (ΔTm) Induced by Compound E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Western Blot-Based CETSA for a Specific Target

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein by Western blotting using a specific antibody.

  • Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples to generate "melting curves." A shift in the curve indicates target engagement.[15]

Proteome-Wide CETSA (Thermal Proteome Profiling - TPP)

For a more global view of a compound's interactions, CETSA can be coupled with mass spectrometry (MS).[16] This technique, often called Thermal Proteome Profiling (TPP), allows for the simultaneous assessment of thermal stability changes across thousands of proteins, providing a comprehensive, unbiased profile of on- and off-target engagement.[13][16]

Section 3: Functional and Phenotypic Assays in a Cellular Context

Ultimately, the specificity of an inhibitor must be demonstrated by linking its on-target engagement to a specific cellular phenotype, while showing a lack of effect on pathways modulated by known off-targets.

On-Target Pathway Modulation

If this compound is hypothesized to inhibit "Kinase A," then its effect on the known downstream signaling pathway of Kinase A should be evaluated. This can be done by measuring the phosphorylation of a known substrate of Kinase A via Western blotting or targeted phospho-proteomics. A dose-dependent decrease in substrate phosphorylation that correlates with the IC50 for Kinase A and the cellular target engagement data provides strong evidence for on-target activity.[3]

Counter-Screening and Orthogonal Approaches
  • Counter-Screens: If in vitro profiling identified significant off-targets (e.g., "Kinase D"), it is crucial to design experiments to test whether this compound modulates the pathway of Kinase D at relevant concentrations.

  • Structurally Dissimilar Analogs: Synthesizing and testing a structurally related but inactive analog of this compound is a powerful control.[17] This "negative control" compound should not engage the target in CETSA and should not elicit the same cellular phenotype, helping to rule out artifacts.

  • Genetic Validation: The "gold standard" for target validation involves genetic approaches like CRISPR/Cas9-mediated knockout or RNA interference (RNAi) to deplete the target protein.[18][19] The phenotype observed upon genetic depletion of the target should mimic the phenotype observed upon treatment with the specific inhibitor.

Diagram 3: A Logic Framework for Specificity Validation

G A In Vitro Profiling (Broad Kinome Screen) B Cellular Target Engagement (CETSA / TPP) A->B Confirms cellular binding D Off-Target Pathway Counter-Screen A->D Identifies potential liabilities C On-Target Pathway Modulation Assay B->C Links binding to function F Phenotypic Readout C->F Correlates with phenotype D->F Rules out off-target contribution to phenotype E Genetic Validation (e.g., CRISPR KO) E->F Mimics inhibitor phenotype

Caption: An integrated strategy for validating inhibitor specificity.

Conclusion and Forward Look

The evaluation of a novel compound's specificity is a rigorous, multi-faceted process that is fundamental to its validation as a research tool or its progression as a therapeutic candidate. For a molecule like this compound, where the initial target is unknown, an unbiased, proteome-wide approach such as Thermal Proteome Profiling would be an invaluable starting point. For compounds with a hypothesized target, the tiered approach of broad in vitro screening, followed by cellular target engagement and functional validation, provides the necessary evidence to build a strong case for its mechanism of action and selectivity.

By employing the systematic approaches outlined in this guide, researchers can confidently characterize the specificity of their small molecule inhibitors, leading to more robust and reproducible scientific outcomes.

References

Comparative Cytotoxicity of 2-Chloro-N-Cyclohexylnicotinamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the comparative cytotoxicity of 2-chloro-N-cyclohexylnicotinamide and its structurally related analogs. While direct comparative studies on this specific compound are not extensively available in current literature, this document synthesizes existing data on the broader class of nicotinamide derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the structural variations of these compounds, present available cytotoxic data, detail the experimental methodologies for assessing cytotoxicity, and explore the potential mechanisms of action.

Introduction to this compound and the Significance of Cytotoxicity Profiling

Nicotinamide, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including roles in cellular metabolism and signaling.[1][2] The modification of the nicotinamide scaffold has led to the development of compounds with potential therapeutic applications, including antimicrobial and anticancer properties.[3][4] this compound is a derivative characterized by a chlorine atom at the 2-position of the pyridine ring and a cyclohexyl group on the amide nitrogen.

The evaluation of cytotoxicity is a critical step in the preclinical development of any potential therapeutic agent.[5] In vitro cytotoxicity assays provide essential information on a compound's potential to cause cell death, helping to determine its therapeutic window and potential off-target effects.[6] This guide will explore the cytotoxic profiles of nicotinamide analogs, providing a framework for understanding how structural modifications may influence their activity.

Structural Analogs of this compound

For the purpose of this guide, we will consider analogs based on modifications to the N-substituent of the nicotinamide core and variations on the pyridine ring. The core structure of this compound provides a basis for understanding how changes in these positions can impact biological activity.

Key Structural Features for Comparison:

  • N-Substituent: The nature of the group attached to the amide nitrogen can significantly influence the compound's lipophilicity, steric profile, and ability to interact with biological targets.

  • Pyridine Ring Substitution: The presence and position of substituents, such as the chlorine atom in this compound, can alter the electronic properties of the molecule and its metabolic stability.

Comparative Cytotoxicity Data

Compound IDDerivative ClassCancer Cell LineIC50 (µg/mL)
4d Nicotinamide-based diamideNCI-H460 (Lung)4.07 ± 1.30
A549 (Lung)13.09 ± 2.45
NCI-H1975 (Lung)12.82 ± 1.59
4h Nicotinamide-based diamideNCI-H460 (Lung)Moderate activity
4i Nicotinamide-based diamideNCI-H460 (Lung)Moderate activity

Data sourced from studies on nicotinamide-based diamides, which represent a class of structurally related compounds.[4][7]

The data indicates that certain nicotinamide derivatives exhibit significant cytotoxic effects against lung cancer cell lines.[4] For instance, compound 4d demonstrated potent activity against the NCI-H460 cell line.[4] Furthermore, this compound showed a degree of selective cytotoxicity, with higher IC50 values observed in normal cell lines (HL-7702 and MDCK), suggesting a potential therapeutic window.[4]

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of nicotinamide analogs may be attributed to several mechanisms, primarily related to their influence on cellular metabolism and stress responses. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as poly(ADP-ribose) polymerase 1 (PARP1) and sirtuins (e.g., SIRT1).[2][8]

Potential mechanistic pathways include:

  • Modulation of NAD+ Metabolism: Alterations in NAD+ levels can disrupt cellular energy production and redox balance, leading to oxidative stress and cell death.[2]

  • Inhibition of PARP1 and SIRT1: Nicotinamide itself is an inhibitor of PARP1 and SIRT1.[2] Analogs may retain or enhance this activity, impacting DNA repair processes and epigenetic regulation, which can be particularly detrimental to cancer cells.[8]

  • Induction of Apoptosis: Some nicotinamide derivatives have been shown to induce apoptosis in cancer cells by down-regulating key survival pathways.[2]

G cluster_0 Cellular Effects of Nicotinamide Analogs Compound Nicotinamide Analog NAD Modulation of NAD+ Metabolism Compound->NAD Enzyme Inhibition of PARP1 & SIRT1 Compound->Enzyme Apoptosis Induction of Apoptosis Compound->Apoptosis Cytotoxicity Cytotoxicity NAD->Cytotoxicity Enzyme->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential mechanisms of cytotoxicity for nicotinamide analogs.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed, step-by-step methodologies for two common in vitro cytotoxicity assays. These protocols are designed to be self-validating by including appropriate controls.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]

Workflow:

G cluster_1 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with compound (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (e.g., at 570 nm) F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[9][10]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released for each treatment. Include a maximum LDH release control by treating some wells with a lysis buffer to calculate the percentage of cytotoxicity.[10]

Conclusion

While direct comparative cytotoxicity data for this compound is limited, the analysis of its structural analogs provides a valuable framework for predicting its potential biological activity. The available data on nicotinamide-based diamides suggests that this class of compounds can exhibit significant and selective cytotoxicity against cancer cell lines.[4] The proposed mechanisms of action, centered around the modulation of cellular metabolism and key enzymatic pathways, offer avenues for further investigation. The detailed protocols for standard cytotoxicity assays provided in this guide will enable researchers to rigorously evaluate the cytotoxic potential of this compound and its future analogs, contributing to the development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Handling of 2-chloro-N-cyclohexylnicotinamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2-chloro-N-cyclohexylnicotinamide (CAS No: 57841-70-0). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from similar compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

These hazards necessitate a comprehensive PPE strategy to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling similar chlorinated compounds.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities. This combination provides robust protection against splashes that could cause serious eye irritation.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including chlorinated compounds. Always inspect gloves for tears or punctures before use. After handling the compound, wash the exterior of the gloves before removal to prevent skin contact.[4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat is mandatory for all procedures. For tasks with a higher potential for splashes, such as during transfers or formulating solutions, a chemical-resistant apron worn over the lab coat is advised.[4]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[6][7] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Pre-Handling Checklist

Before beginning any work, ensure the following are in place:

  • An operational chemical fume hood.

  • A designated and clearly labeled area for handling the compound.

  • An eyewash station and safety shower that are readily accessible and have been recently tested.[6]

  • All necessary PPE is available and in good condition.[4]

  • A pre-prepared waste container for contaminated materials.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

The following diagram illustrates the logical flow of the handling procedure.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Pre-Handling Checklist Donning Don PPE Prep->Donning Weighing Weighing & Transfer (in Fume Hood) Donning->Weighing Decon Decontaminate Work Area Weighing->Decon Wash Wash Hands Decon->Wash Dispose Dispose of Waste Wash->Dispose

Caption: Experimental workflow for handling this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: Treat all materials used for cleanup as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical final step.

  • Waste Segregation: All waste, including excess reagent, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][6][8] Do not pour this chemical down the drain.[1]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

The decision-making process for disposal is outlined in the following diagram.

G Start Waste Generated Segregate Segregate Waste Start->Segregate Label Label Container Segregate->Label Consult Consult EHS Label->Consult Dispose Dispose per Regulations Consult->Dispose

Caption: Disposal decision workflow.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the protection of the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclohexylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclohexylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.